4-Methyl-6-phenylpyrimidine-2-thiol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-4-phenyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-8-7-10(13-11(14)12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQVDRQQNNUJRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=S)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352901 | |
| Record name | 4-methyl-6-phenylpyrimidine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27955-44-8 | |
| Record name | 4-methyl-6-phenylpyrimidine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: 4-Methyl-6-phenylpyrimidine-2-thiol (CAS 27955-44-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available scientific information regarding 4-Methyl-6-phenylpyrimidine-2-thiol (CAS Number: 27955-44-8). Pyrimidine-2-thiol derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer and antioxidant properties. This document consolidates known physicochemical properties, general synthetic methodologies, and potential biological applications. While specific experimental data for the title compound is not extensively available in the public domain, this guide leverages data from closely related analogues to provide a foundational understanding for researchers.
Core Properties
This compound is a sulfur-containing heterocyclic compound. The core structure consists of a pyrimidine ring substituted with a methyl group at position 4, a phenyl group at position 6, and a thiol group at position 2.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 27955-44-8 | [1][2][3] |
| Molecular Formula | C₁₁H₁₀N₂S | [1][2][3] |
| Molecular Weight | 202.28 g/mol | [1][2][3] |
| Appearance | Yellow powder | [3] |
| Melting Point | 202 - 204 °C | [3] |
| Purity | ≥ 95% | [3] |
| Storage Conditions | 0 - 8 °C | [3] |
Table 2: Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-methyl-6-phenyl-1,2-dihydropyrimidine-2-thione | [4] |
| Canonical SMILES | CC1=CC(=NC(=S)N1)C2=CC=CC=C2 | [2][4] |
| InChI | InChI=1S/C11H10N2S/c1-8-7-10(13-11(14)12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) | [4] |
| InChI Key | LWQVDRQQNNUJRO-UHFFFAOYSA-N | [4] |
Synthesis and Characterization
General Experimental Protocol: Synthesis of 4,6-Disubstituted Pyrimidine-2-thiols
This protocol is adapted from established procedures for similar compounds.
Materials:
-
Benzalacetophenone (1-phenylbut-2-en-1-one)
-
Thiourea
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Distilled water
-
Ethyl acetate (for recrystallization)
Procedure:
-
Dissolve equimolar amounts of benzalacetophenone and thiourea in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide (or potassium hydroxide) in a minimal amount of water to the ethanolic solution.
-
Reflux the reaction mixture for approximately 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into cold water.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with water to remove any inorganic impurities.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the pure this compound.
Diagram 1: General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Spectral Data
Specific spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the reviewed literature. However, for related pyrimidine-2-thiol derivatives, the following characteristic spectral features are expected:
-
¹H NMR: Signals for the methyl protons (singlet), aromatic protons of the phenyl group (multiplet), a pyrimidine ring proton (singlet), and a broad singlet for the N-H proton of the thione tautomer. The thiol proton (-SH) signal may also be present, though it is often broad and can exchange with deuterium oxide.
-
¹³C NMR: Resonances for the methyl carbon, aromatic carbons, pyrimidine ring carbons, and a characteristic downfield signal for the C=S carbon.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching (around 3100-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N and C=C stretching in the pyrimidine and phenyl rings (around 1500-1650 cm⁻¹), and a C=S stretching band.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (202.28 m/z).
Biological Activity and Potential Applications
The pyrimidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities. While specific biological data for this compound is limited, research on analogous compounds suggests potential applications in drug discovery.
Anticancer Activity
Numerous studies have reported the anticancer activity of pyrimidine-2-thiol derivatives. These compounds are thought to exert their effects through various mechanisms, including the inhibition of kinases and interaction with DNA.
General Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antioxidant Activity
The thiol group in the molecule suggests potential antioxidant activity, as thiols can act as reducing agents and scavenge free radicals.
General Experimental Protocol: DPPH Radical Scavenging Assay
This is a common and straightforward method to evaluate the antioxidant capacity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
This compound (dissolved in methanol)
-
Ascorbic acid (as a positive control)
-
Methanol
-
96-well plate or cuvettes
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a series of dilutions of the test compound and ascorbic acid in methanol.
-
Add a fixed volume of the DPPH solution to each dilution.
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Diagram 2: DPPH Assay Principle
Caption: The principle of the DPPH radical scavenging assay.
Signaling Pathways
There is currently no specific information available in the scientific literature detailing the interaction of this compound with any particular signaling pathways. Given the reported activities of similar compounds, potential targets could include pathways involved in cell cycle regulation, apoptosis, and oxidative stress response. Further research is required to elucidate any such interactions.
Conclusion
This compound is a pyrimidine derivative with potential for further investigation in the fields of medicinal and materials chemistry. While its fundamental physicochemical properties are known, a significant gap exists in the publicly available, detailed experimental data, including specific synthesis protocols and comprehensive spectral characterization. The general methodologies and potential biological activities outlined in this guide, based on closely related compounds, provide a valuable starting point for researchers interested in exploring the properties and applications of this molecule. Future work should focus on the specific synthesis, purification, and full spectroscopic characterization of this compound, as well as in-depth biological evaluations to validate its potential as a therapeutic agent.
References
An In-depth Technical Guide to 4-Methyl-6-phenylpyrimidine-2-thiol: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-6-phenylpyrimidine-2-thiol is a heterocyclic compound of significant interest in medicinal and materials chemistry. As a derivative of the pyrimidine core, a privileged scaffold in numerous biologically active molecules, this compound serves as a versatile building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities, with a focus on relevant signaling pathways. The information presented herein is intended to be a valuable resource for researchers engaged in drug discovery, chemical synthesis, and materials science.
Core Properties of this compound
This section summarizes the key physicochemical properties of this compound, providing essential data for its handling, characterization, and application in a research setting.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| CAS Number | 27955-44-8 | |
| Molecular Formula | C₁₁H₁₀N₂S | |
| Molecular Weight | 202.28 g/mol | |
| Appearance | Yellow powder | |
| Melting Point | 202 - 204 °C | |
| Canonical SMILES | CC1=CC(=NC(=S)N1)C2=CC=CC=C2 |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a Biginelli-type condensation reaction. This one-pot, three-component reaction involves the acid-catalyzed cyclocondensation of a β-dicarbonyl compound, an aldehyde (or in this case, a ketone functionality is part of the β-dicarbonyl compound), and thiourea.[1][2] For the synthesis of the title compound, 1-phenyl-1,3-butanedione (benzoylacetone) serves as the β-dicarbonyl component, which reacts with thiourea.
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound based on established Biginelli reaction methodologies.[1][3][4]
Materials:
-
1-Phenyl-1,3-butanedione (Benzoylacetone)
-
Thiourea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
-
Deionized Water
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-phenyl-1,3-butanedione (1 equivalent) and thiourea (1.2 equivalents) in absolute ethanol.
-
To this solution, add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the precipitate with cold deionized water to remove any unreacted starting materials and inorganic impurities.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.
-
Dry the purified product under vacuum.
Logical Workflow for Synthesis and Purification:
References
An In-depth Technical Guide to 4-Methyl-6-phenylpyrimidine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-methyl-6-phenylpyrimidine-2-thiol, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. The document details its molecular structure, physicochemical properties, synthesis protocols, and established applications, offering valuable insights for professionals engaged in research and development.
Core Molecular and Physical Properties
This compound is a versatile compound recognized for its unique thiol functionality, which imparts excellent reactivity.[1] Its structure, featuring a pyrimidine core, a reactive thiol group, and both methyl and phenyl substitutions, makes it a valuable scaffold in chemical synthesis.[2] The pyrimidine ring is a privileged structure in medicinal chemistry, suggesting the potential for its derivatives to exhibit significant biological activities.[2]
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | 4-Methyl-6-phenyl-1,2-dihydropyrimidine-2-thione | [2] |
| Molecular Formula | C₁₁H₁₀N₂S | [1][3] |
| Molecular Weight | 202.28 g/mol | [1][3] |
| CAS Number | 27955-44-8 | [1][3] |
| Appearance | Yellow powder | [1] |
| Melting Point | 202 - 204 °C | [1] |
| Purity | ≥ 95% | [1] |
| Canonical SMILES | CC1=CC(=NC(=S)N1)C2=CC=CC=C2 | [2] |
| Storage Conditions | 0 - 8 °C | [1] |
Synthesis and Experimental Protocols
The synthesis of pyrimidine-2-thiol scaffolds is a fundamental process in heterocyclic chemistry.[2] The general approach involves the cyclization of a three-carbon component with a thiourea-containing fragment.[2]
A widely adopted experimental protocol for the synthesis of 4,6-disubstituted pyrimidine-2-thiols, including the title compound, is detailed below. This method is based on the cycloaddition of chalcones with thiourea.[4]
Protocol: Synthesis of 4,6-Disubstituted Pyrimidine-2-thiols [4]
-
Reagents:
-
Appropriate chalcone (e.g., 1-phenyl-3-methyl-2-buten-1-one for the title compound) (0.01 mol)
-
Thiourea (0.01 mol)
-
Sodium hydroxide (0.01 mol)
-
Ethanol (50 ml)
-
Distilled water
-
-
Procedure:
-
Dissolve sodium hydroxide (0.01 mol) in a minimum quantity of distilled water.
-
In a round-bottom flask, combine the appropriate chalcone (0.01 mol), thiourea (0.01 mol), and 50 ml of ethanol.
-
Add the prepared sodium hydroxide solution to the flask.
-
Reflux the mixture on a water bath for 12 hours.
-
After reflux, pour the reaction mixture into 250 ml of cold distilled water.
-
A solid precipitate will form. Filter the solid product.
-
Wash the filtered solid with water.
-
Recrystallize the product from a suitable solvent, such as ethyl acetate, to yield the purified pyrimidine-2-thiol derivative.
-
-
Confirmation:
-
The purity of the synthesized compounds can be verified using thin-layer chromatography on silica gel plates.[4]
-
Structural confirmation is typically achieved through elemental analysis, Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS).[4] The formation of the pyrimidine-2-thiol is confirmed in the IR spectrum by the presence of an S-H stretching band (around 2830-2840 cm⁻¹) and the absence of a C=O band from the starting chalcone.[4]
-
A logical workflow for this synthesis is depicted in the diagram below.
Applications in Research and Development
This compound serves as a crucial intermediate and building block in various fields, owing to its chemical reactivity and structural motifs.
-
Pharmaceutical Development: This compound is a key intermediate in the synthesis of diverse pharmaceutical agents.[1] The pyrimidine core is prevalent in drugs targeting a wide range of conditions, and derivatives have shown potential in developing novel therapeutic agents, particularly for neurological disorders.[1] The thiol group at the 2-position is a critical functional handle that can interact with biological targets, such as the cysteine residues in proteins, and allows for extensive chemical modifications to create libraries of new compounds.[2]
-
Agricultural Chemistry: It is employed in the formulation of agrochemicals, where it can act as a fungicide or herbicide to enhance crop protection.[1] Research into S-substituted derivatives of similar pyrimidine-2-thiols has demonstrated pronounced plant growth-stimulating activity.[5]
-
Material Science and Catalysis: The thiol group's reactivity allows for its use in "click chemistry" and for the functionalization of materials like biomedical polymers.[2] Furthermore, the ability of the compound to form stable complexes with metal ions makes it useful in the fields of catalysis and coordination chemistry.[1]
-
Biochemical Research: The compound is utilized in biochemical assays for studying enzyme activities, which aids researchers in understanding metabolic pathways and the mechanisms of diseases.[1] Additionally, this compound is noted for its antioxidant properties, which can be leveraged to improve the stability and efficacy of various formulations.[1]
The potential biological activities of the pyrimidine-2-thiol scaffold are diverse, with various derivatives exhibiting anticancer, antifungal, antiviral, antibacterial, and antioxidant properties.[4] For example, certain 4,6-disubstituted pyrimidine-2-thiols have shown significant antitumor activity against human breast cancer (MCF-7) cell lines.[4] This highlights the compound's importance as a foundational structure for the development of new biologically active molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 27955-44-8 | Benchchem [benchchem.com]
- 3. 27955-44-8|this compound|BLD Pharm [bldpharm.com]
- 4. Synthesis and Biological Screening of 5-{[(4,6-Disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Determining the Solubility of 4-Methyl-6-phenylpyrimidine-2-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in Solubility Determination
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. Understanding the solubility of 4-Methyl-6-phenylpyrimidine-2-thiol is crucial for a range of applications, including:
-
Drug Development: Affects formulation, bioavailability, and dosage form design.
-
Chemical Synthesis: Informs the choice of solvents for reactions, purification, and crystallization.
-
Analytical Chemistry: Essential for developing and validating analytical methods.
Data Presentation: A Framework for Your Findings
To facilitate clear comparison and analysis, all experimentally determined solubility data should be organized in a structured format. The following table provides a template for presenting the mole fraction solubility (x) of this compound in various solvents at different temperatures.
| Solvent | Temperature (K) | Mole Fraction Solubility (x) |
| Methanol | 298.15 | Experimental Value |
| 303.15 | Experimental Value | |
| 308.15 | Experimental Value | |
| 313.15 | Experimental Value | |
| Ethanol | 298.15 | Experimental Value |
| 303.15 | Experimental Value | |
| 308.15 | Experimental Value | |
| 313.15 | Experimental Value | |
| Acetone | 298.15 | Experimental Value |
| 303.15 | Experimental Value | |
| 308.15 | Experimental Value | |
| 313.15 | Experimental Value | |
| Ethyl Acetate | 298.15 | Experimental Value |
| 303.15 | Experimental Value | |
| 308.15 | Experimental Value | |
| 313.15 | Experimental Value | |
| Chloroform | 298.15 | Experimental Value |
| 303.15 | Experimental Value | |
| 308.15 | Experimental Value | |
| 313.15 | Experimental Value | |
| N,N-Dimethylformamide | 298.15 | Experimental Value |
| 303.15 | Experimental Value | |
| 308.15 | Experimental Value | |
| 313.15 | Experimental Value | |
| Tetrahydrofuran | 298.15 | Experimental Value |
| 303.15 | Experimental Value | |
| 308.15 | Experimental Value | |
| 313.15 | Experimental Value | |
| 1,4-Dioxane | 298.15 | Experimental Value |
| 303.15 | Experimental Value | |
| 308.15 | Experimental Value | |
| 313.15 | Experimental Value |
Experimental Protocols: A Step-by-Step Guide
The following protocols are based on established methods for determining the solubility of pyrimidine derivatives and are recommended for obtaining accurate data for this compound.
Gravimetric Method
The gravimetric method is a widely used and reliable technique for determining the solubility of solid compounds in liquid solvents.
1. Materials and Apparatus:
- This compound (purified)
- High-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate)
- Thermostatic water bath with temperature control (±0.1 K)
- Isothermal shaker
- Saturated solution filtration apparatus (e.g., syringe filters with appropriate membrane)
- Analytical balance (±0.0001 g)
- Drying oven
2. Procedure:
- An excess amount of this compound is added to a known mass of the selected solvent in a sealed vial.
- The vial is placed in a thermostatic water bath equipped with an isothermal shaker and agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
- After reaching equilibrium, the agitation is stopped, and the solution is allowed to stand for at least 12 hours to allow undissolved solids to settle.
- A sample of the supernatant (saturated solution) is carefully withdrawn using a pre-weighed syringe and immediately filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved particles. The syringe and filter should be pre-heated to the experimental temperature to prevent precipitation.
- The mass of the clear, saturated solution is accurately determined.
- The solvent is evaporated from the filtered solution in a pre-weighed container using a drying oven at a temperature below the boiling point of the solvent until a constant weight of the dissolved solid is obtained.
- The mass of the dissolved this compound is determined.
3. Data Analysis:
- The mole fraction solubility (x) is calculated using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where:
- m₁ is the mass of the dissolved this compound
- M₁ is the molar mass of this compound
- m₂ is the mass of the solvent
- M₂ is the molar mass of the solvent
Data Correlation
The temperature dependence of solubility can be correlated using the modified Apelblat equation, which is a semi-empirical model widely used for solid-liquid equilibrium:
ln(x) = A + (B / T) + C * ln(T)
where:
-
x is the mole fraction solubility
-
T is the absolute temperature in Kelvin
-
A, B, and C are the model parameters obtained by fitting the experimental data.
Visualizing the Process
To further clarify the experimental and logical flow, the following diagrams are provided.
Caption: Experimental workflow for the gravimetric determination of solubility.
Caption: Logical flow for data analysis and thermodynamic modeling.
By following the detailed protocols and data analysis methods outlined in this guide, researchers can generate high-quality, reliable solubility data for this compound. This information is invaluable for advancing research and development in the pharmaceutical and agrochemical industries.
An In-depth Technical Guide to the Thione-Thiol Tautomerism of 4-Methyl-6-phenylpyrimidine-2-thiol
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thione-thiol tautomerism in 4-Methyl-6-phenylpyrimidine-2-thiol. Given the limited direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from closely related pyrimidine-2-thiol analogues, particularly 4,6-dimethyl-2-mercaptopyrimidine and 2-mercaptopyrimidine, to present a robust model for its tautomeric behavior. The principles, experimental protocols, and expected data are detailed to support research and development activities involving this class of compounds.
Introduction to Thione-Thiol Tautomerism
Thione-thiol tautomerism is a form of prototropic tautomerism where a proton migrates between a sulfur and a nitrogen atom within the pyrimidine ring. In the case of this compound, the equilibrium exists between the thione (amide) form and the thiol (enol) form. This equilibrium is crucial in drug design and development as the dominant tautomer can significantly influence the molecule's physicochemical properties, such as its pKa, lipophilicity, hydrogen bonding capacity, and ultimately its biological activity and pharmacokinetic profile.
The position of the tautomeric equilibrium is highly dependent on the molecular environment, including the solvent, temperature, concentration, and pH. Generally, in the solid state and in polar solvents, the thione form of 2-mercaptopyrimidines is the predominant species.[1] In contrast, the thiol form may be more favored in the gas phase or in nonpolar solvents.[1]
Tautomeric Equilibrium and Structural Representations
The thione-thiol tautomeric equilibrium for this compound is depicted below. The thione form is characterized by a carbon-sulfur double bond (C=S) and an N-H bond within the pyrimidine ring, whereas the thiol form contains a carbon-sulfur single bond with a proton on the sulfur atom (S-H) and a carbon-nitrogen double bond (C=N) in the ring.
Caption: Thione-Thiol Tautomeric Equilibrium.
Synthesis of this compound
The synthesis of 4,6-disubstituted-pyrimidine-2-thiols is typically achieved through a cyclocondensation reaction. A common method involves the reaction of a β-diketone with thiourea in the presence of a base. For this compound, the precursor would be 1-phenylbutane-1,3-dione.
Caption: General Synthesis Workflow.
Experimental Protocol: Synthesis
A general protocol for the synthesis of this compound is as follows:
-
Preparation of Reactants: Dissolve 1-phenylbutane-1,3-dione (1 equivalent) and thiourea (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Base: To the stirred solution, add a solution of a base like potassium hydroxide or sodium ethoxide (1.1 equivalents) in the same solvent.
-
Reaction: Reflux the reaction mixture for several hours (typically 4-6 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with an acid (e.g., acetic acid or dilute HCl).
-
Isolation: The product often precipitates upon neutralization. Collect the solid by filtration, wash with cold solvent, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure this compound.
Spectroscopic and Computational Analysis of Tautomerism
The determination of the dominant tautomeric form and the equilibrium constant is achieved through a combination of spectroscopic and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism. The chemical shifts of protons and carbons near the tautomerization site are distinct for the thione and thiol forms.
Expected ¹H NMR and ¹³C NMR Data:
| Tautomer | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Thione | N-H proton (broad, ~12-14 ppm), Pyrimidine C-H (~6.5-7.0 ppm) | C=S carbon (~175-185 ppm) |
| Thiol | S-H proton (broad, ~3-5 ppm), Pyrimidine C-H (~6.8-7.2 ppm) | C-S carbon (~160-170 ppm) |
Note: The observed spectrum is often an average of both tautomers if the interconversion is fast on the NMR timescale. In such cases, the position of the signals will depend on the relative populations of the tautomers.
Experimental Protocol: NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Benzene-d₆) at a known concentration.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample. For quantitative analysis, ensure a sufficient relaxation delay (5 x T₁) is used.
-
Integration: Integrate the signals corresponding to unique protons of the thione and thiol forms. If separate signals are not observed, the chemical shift of a proton near the tautomerization site can be used to determine the mole fraction (X) of each tautomer using the following equation: δ_obs = X_thione * δ_thione + X_thiol * δ_thiol, where δ_obs is the observed chemical shift, and δ_thione and δ_thiol are the chemical shifts of the pure tautomers (often estimated from model compounds or computational data).
-
Equilibrium Constant Calculation: Calculate the equilibrium constant (K_t) as K_t = [Thiol]/[Thione].
Infrared (IR) Spectroscopy
IR spectroscopy can distinguish between the thione and thiol forms through their characteristic vibrational frequencies.
Expected IR Absorption Bands:
| Tautomer | Characteristic IR Bands (cm⁻¹) |
| Thione | N-H stretch (~3100-3400 cm⁻¹), C=S stretch (~1100-1200 cm⁻¹) |
| Thiol | S-H stretch (weak, ~2500-2600 cm⁻¹), C=N stretch (~1600-1650 cm⁻¹) |
UV-Vis Spectroscopy
The electronic transitions of the thione and thiol tautomers differ, resulting in distinct UV-Vis absorption spectra. The thione form typically exhibits a strong π → π* transition at a longer wavelength compared to the thiol form.
Expected UV-Vis Absorption Maxima (λ_max):
| Tautomer | Solvent | Expected λ_max (nm) |
| Thione | Polar (e.g., Ethanol) | ~270-290 nm and ~330-350 nm |
| Thiol | Nonpolar (e.g., Cyclohexane) | ~240-260 nm |
Note: The observed spectrum is a superposition of the spectra of the two tautomers. The relative intensities of the absorption bands can be used to estimate the tautomeric ratio.
Computational Chemistry
Density Functional Theory (DFT) calculations are widely used to predict the relative stabilities of tautomers in the gas phase and in solution (using continuum solvation models like PCM).
Caption: DFT Computational Workflow.
Experimental Protocol: Computational Analysis
-
Structure Preparation: Build the 3D structures of both the thione and thiol tautomers of this compound.
-
Gas Phase Calculations: Perform geometry optimization and frequency calculations for both tautomers in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Solution Phase Calculations: Repeat the geometry optimization and frequency calculations in different solvents using a polarizable continuum model (PCM).
-
Energy Analysis: Compare the calculated Gibbs free energies of the two tautomers in the gas phase and in solution to predict the predominant form and the tautomeric equilibrium constant (ΔG = -RTlnK_t).
Influence of Solvents on Tautomeric Equilibrium
The polarity of the solvent plays a significant role in the position of the thione-thiol equilibrium. Polar solvents tend to stabilize the more polar thione tautomer through dipole-dipole interactions and hydrogen bonding. In contrast, nonpolar solvents favor the less polar thiol form.
Representative Tautomeric Equilibrium Data for 2-Mercaptopyrimidines:
| Solvent | Dielectric Constant (ε) | Predominant Tautomer |
| Water | 80.1 | Thione |
| Ethanol | 24.5 | Thione |
| Dioxane | 2.2 | Thiol/Thione Mixture |
| Cyclohexane | 2.0 | Thiol |
This table is based on general observations for 2-mercaptopyrimidines and is expected to be representative for this compound.
Conclusion
The thione-thiol tautomerism of this compound is a dynamic equilibrium that is highly sensitive to the surrounding environment. While the thione form is generally expected to be more stable, particularly in polar media, a comprehensive understanding requires a multi-faceted approach combining synthesis, spectroscopic analysis (NMR, IR, UV-Vis), and computational modeling. The experimental protocols and representative data presented in this guide provide a solid framework for researchers and drug development professionals to investigate and characterize the tautomeric behavior of this and related pyrimidine-2-thiol compounds. A thorough characterization of the tautomeric landscape is essential for predicting the physicochemical properties and biological activity of this important class of molecules.
References
Spectroscopic and Synthetic Profile of 4-Methyl-6-phenylpyrimidine-2-thiol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-Methyl-6-phenylpyrimidine-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide presents representative data and protocols based on closely related pyrimidine-2-thiol analogues. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a substituted pyrimidine derivative characterized by a methyl group at position 4, a phenyl group at position 6, and a thiol group at position 2 of the pyrimidine ring. The presence of the thione-thiol tautomerism is a key feature of this class of compounds.
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂S |
| Molecular Weight | 202.28 g/mol |
| CAS Number | 27955-44-8 |
Spectroscopic Data (Representative)
The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar structures reported in the literature.[1][2][3]
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ 12.0 - 13.0 | br s | N-H (Thione tautomer) |
| ~ 7.8 - 8.2 | m | Ar-H (Phenyl) |
| ~ 7.4 - 7.6 | m | Ar-H (Phenyl) |
| ~ 7.3 | s | C5-H (Pyrimidine ring) |
| ~ 3.1 - 3.4 | s | S-H (Thiol tautomer) |
| ~ 2.4 | s | CH₃ |
Note: The presence and integration of the N-H and S-H signals will depend on the solvent, concentration, and the predominant tautomeric form.
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~ 180 - 185 | C=S (Thione) |
| ~ 160 - 165 | C4/C6 (Pyrimidine ring) |
| ~ 135 - 140 | C-Ar (Phenyl) |
| ~ 128 - 131 | CH-Ar (Phenyl) |
| ~ 100 - 105 | C5 (Pyrimidine ring) |
| ~ 20 - 25 | CH₃ |
FT-IR Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3400 | Medium, Broad | N-H stretching (Thione) |
| ~ 2550 - 2600 | Weak | S-H stretching (Thiol) |
| ~ 1550 - 1600 | Strong | C=N, C=C stretching (Pyrimidine & Phenyl rings) |
| ~ 1170 - 1200 | Medium | C=S stretching |
Mass Spectrometry
| m/z | Assignment |
| ~ 202 | [M]⁺ (Molecular ion) |
| Fragments | Phenyl, methyl, and pyrimidine ring fragments |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound, adapted from established methods for similar compounds.[3][4][5]
Synthesis Protocol: Claisen-Schmidt Condensation and Cyclization
The synthesis of this compound is typically achieved through a two-step process:
-
Synthesis of Chalcone (1-phenylbut-2-en-1-one): An aromatic aldehyde (benzaldehyde) is reacted with a ketone (acetone) in the presence of a base (e.g., NaOH) via a Claisen-Schmidt condensation to form the α,β-unsaturated ketone intermediate.
-
Cyclocondensation with Thiourea: The resulting chalcone is then reacted with thiourea in the presence of a base (e.g., alcoholic KOH) to yield the final pyrimidine-2-thiol product.[6]
Detailed Procedure:
-
Step 1: Synthesis of 1-phenylbut-2-en-1-one. To a stirred solution of benzaldehyde (1 eq) and acetone (1.2 eq) in ethanol, an aqueous solution of sodium hydroxide (2 eq) is added dropwise at room temperature. The reaction mixture is stirred for 2-4 hours, and the progress is monitored by TLC. Upon completion, the mixture is poured into crushed ice and acidified with dilute HCl. The precipitated solid is filtered, washed with water, and recrystallized from ethanol.
-
Step 2: Synthesis of this compound. A mixture of 1-phenylbut-2-en-1-one (1 eq), thiourea (1.5 eq), and potassium hydroxide (2 eq) in ethanol is refluxed for 6-8 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, poured into ice-cold water, and neutralized with a suitable acid. The resulting precipitate is filtered, washed thoroughly with water, and purified by recrystallization.
Spectroscopic Characterization Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
FT-IR Spectroscopy: The infrared spectrum is recorded using an FT-IR spectrometer. The solid sample is typically prepared as a KBr pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The molecular ion peak and fragmentation pattern are analyzed to confirm the molecular weight and structure of the compound.
Workflow and Logical Relationships
The following diagrams illustrate the synthesis and characterization workflow for this compound.
Caption: Synthetic workflow for this compound.
Caption: Thione-thiol tautomerism in 2-mercaptopyrimidines.
References
- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Spectroscopic Guide to 4-Methyl-6-phenylpyrimidine-2-thiol: ¹H and ¹³C NMR Analysis
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Methyl-6-phenylpyrimidine-2-thiol. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a comprehensive understanding of the structural characterization of this heterocyclic compound.
Introduction
This compound, with the chemical formula C₁₁H₁₀N₂S and a molecular weight of 202.28 g/mol , is a pyrimidine derivative of significant interest in medicinal and materials chemistry. The structural elucidation of this molecule is crucial for understanding its reactivity and potential applications. NMR spectroscopy is a powerful analytical technique for this purpose, providing detailed information about the carbon-hydrogen framework.
Predicted ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.0 - 13.0 | Singlet | 1H | SH (Thiol) |
| ~7.80 - 8.20 | Multiplet | 2H | Aromatic (ortho-protons of phenyl ring) |
| ~7.30 - 7.60 | Multiplet | 3H | Aromatic (meta- and para-protons of phenyl ring) |
| ~7.00 | Singlet | 1H | Pyrimidine ring CH |
| ~2.40 | Singlet | 3H | Methyl (CH₃) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~180 - 185 | Quaternary | C=S (Thione) |
| ~160 - 165 | Quaternary | C4/C6 of Pyrimidine ring |
| ~160 - 165 | Quaternary | C4/C6 of Pyrimidine ring |
| ~135 - 140 | Quaternary | C-ipso of Phenyl ring |
| ~128 - 132 | Tertiary | C-ortho/meta/para of Phenyl ring |
| ~128 - 132 | Tertiary | C-ortho/meta/para of Phenyl ring |
| ~128 - 132 | Tertiary | C-ortho/meta/para of Phenyl ring |
| ~105 - 110 | Tertiary | C5 of Pyrimidine ring |
| ~20 - 25 | Primary | Methyl (CH₃) |
Experimental Protocols
The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound, based on standard practices for similar organic compounds.[2][3]
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ is often preferred for compounds containing acidic protons like the thiol group, as it minimizes proton exchange.
-
Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as the ¹³C nucleus is less sensitive.
-
Visualizations
The following diagrams illustrate the molecular structure and the logical workflow for the spectral analysis of this compound.
Caption: Molecular structure of this compound.
Caption: Workflow for NMR spectral analysis.
Conclusion
The provided ¹H and ¹³C NMR spectral data, predicted from the analysis of analogous compounds, offers a solid foundation for the structural verification of this compound. The detailed experimental protocols and workflow diagrams serve as a practical guide for researchers undertaking the spectroscopic analysis of this and related pyrimidine derivatives. This in-depth guide is intended to facilitate further research and development in areas where this class of compounds shows promise.
References
Biological Activity Screening of 4-Methyl-6-phenylpyrimidine-2-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for screening the biological activity of 4-Methyl-6-phenylpyrimidine-2-thiol. Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This document outlines detailed experimental protocols for in vitro evaluation of these activities, presents a framework for data analysis and visualization, and discusses potential signaling pathways involved. While specific quantitative biological data for this compound is not extensively available in publicly accessible literature, this guide serves as a foundational resource for researchers seeking to investigate its therapeutic potential.
Introduction
Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core structure of many biologically active molecules, including nucleobases and various synthetic drugs. The substituted pyrimidine ring is a privileged structure known to interact with a wide range of biological targets. The presence of a thiol group at the 2-position of the pyrimidine ring, as in this compound, offers a reactive handle for further chemical modifications and potential interactions with biological macromolecules, such as cysteine residues in proteins. This unique combination of a pyrimidine core, a reactive thiol group, and methyl and phenyl substituents suggests a high potential for this compound as a versatile scaffold in drug discovery.
This guide details standardized in vitro assays to robustly assess the antimicrobial, anticancer, and anti-inflammatory properties of this compound.
Synthesis and Characterization
The synthesis of this compound is typically achieved through the cyclocondensation of a β-diketone with thiourea. A general synthetic scheme is presented below.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Characterization of the synthesized compound is crucial to confirm its structure and purity. Standard analytical techniques include:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=N, and C=S stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of protons and carbon atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Biological Activity Screening Protocols
This section provides detailed experimental protocols for the preliminary in vitro screening of this compound for its antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity Screening
The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[1][2]
-
Preparation of Inoculum: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusted to a turbidity equivalent to the 0.5 McFarland standard.
-
Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.
-
Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Sample and Control Application:
-
Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at a specific concentration, e.g., 1 mg/mL) into a well.
-
Add the same volume of the solvent (e.g., DMSO) into another well as a negative control.
-
Place a standard antibiotic disc (e.g., Ciprofloxacin) on the agar surface as a positive control.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. The absence of microbial growth indicates antimicrobial activity.
| Test Microorganism | Zone of Inhibition (mm) |
| Gram-Positive Bacteria | |
| Staphylococcus aureus | Data to be determined |
| Bacillus subtilis | Data to be determined |
| Gram-Negative Bacteria | |
| Escherichia coli | Data to be determined |
| Pseudomonas aeruginosa | Data to be determined |
| Fungi | |
| Candida albicans | Data to be determined |
| Aspergillus niger | Data to be determined |
Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[3]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., serial dilutions from 1 to 100 µM) and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
| Cancer Cell Line | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | Data to be determined |
| HepG2 (Liver Cancer) | Data to be determined |
| A549 (Lung Cancer) | Data to be determined |
| HCT116 (Colon Cancer) | Data to be determined |
Anti-inflammatory Activity Screening
The inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, is a key mechanism for many anti-inflammatory drugs.[4] A common in vitro method to screen for this activity is the COX inhibitor screening assay.
-
Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme as per the manufacturer's instructions.
-
Inhibitor and Control Preparation:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Prepare serial dilutions of the test compound.
-
Prepare a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Prepare an enzyme control (with solvent but no inhibitor).
-
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or controls.
-
Initiate the reaction by adding arachidonic acid.
-
-
Fluorescence Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes. The rate of increase in fluorescence is proportional to the COX-2 activity.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the enzyme control. Determine the IC₅₀ value from the dose-response curve.
| Compound | COX-2 IC₅₀ (µM) |
| This compound | Data to be determined |
| Celecoxib (Positive Control) | Data to be determined |
Potential Signaling Pathways and Mechanisms of Action
The biological activities of pyrimidine derivatives are often attributed to their interaction with specific signaling pathways. Based on the activities of structurally related compounds, the following pathways are hypothesized to be relevant for this compound.
Anti-inflammatory Pathway: COX-2 Inhibition
Many pyrimidine-based anti-inflammatory agents function by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[4] Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.
Caption: Hypothesized inhibition of the COX-2 pathway by this compound.
Anticancer Pathway: Induction of Apoptosis
Pyrimidine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[5] This can occur through various mechanisms, including the inhibition of key survival pathways or the activation of pro-apoptotic proteins.
Caption: Potential mechanisms of apoptosis induction in cancer cells.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its antimicrobial, anticancer, and anti-inflammatory potential. Future research should focus on the synthesis and screening of a library of derivatives to establish structure-activity relationships (SAR). Furthermore, mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by this compound, which will be crucial for its further development as a potential drug candidate. In vivo studies will also be necessary to validate the in vitro findings and to assess the pharmacokinetic and toxicological profile of this promising molecule.
References
- 1. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 4-Methyl-6-phenylpyrimidine-2-thiol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of the 4-Methyl-6-phenylpyrimidine-2-thiol scaffold have emerged as a versatile class of compounds with a wide range of potential therapeutic applications. This technical guide provides an in-depth analysis of the current understanding of their biological activities and potential molecular targets. Key areas of investigation include their anticancer, anti-inflammatory, and antimicrobial properties. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Introduction
The pyrimidine nucleus is a fundamental heterocyclic structure found in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The substitution of this core, particularly at the 2-position with a thiol group and at the 4- and 6-positions with methyl and phenyl groups, respectively, has given rise to a class of compounds with significant pharmacological potential. These derivatives serve as valuable intermediates in the synthesis of novel therapeutic agents, exhibiting a broad spectrum of activities. This guide focuses on elucidating the specific molecular targets and mechanisms of action that underpin the observed biological effects of this compound derivatives.
Potential Therapeutic Targets and Biological Activities
Research into this compound derivatives and structurally related compounds has identified several key areas of therapeutic interest, including oncology, inflammation, and infectious diseases. The following sections detail the identified molecular targets and the associated biological activities.
Anticancer Activity
Derivatives of the pyrimidine-2-thiol core have demonstrated notable cytotoxic effects against various cancer cell lines. The primary molecular targets implicated in their anticancer activity are protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis.
Several studies on substituted pyrimidine derivatives suggest that they can act as inhibitors of various protein kinases.
-
Microtubule Affinity-Regulating Kinase 4 (MARK4): Certain 4,6-disubstituted pyrimidine derivatives have been identified as inhibitors of MARK4, a serine/threonine kinase implicated in neurodegenerative diseases like Alzheimer's and also in cancer. Inhibition of MARK4 can disrupt microtubule dynamics and interfere with cell division.
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): While not specific to the this compound core, related pyrimidine-thiol derivatives have been shown to target these receptor tyrosine kinases, which are key drivers of tumor growth, angiogenesis, and metastasis.
-
Aurora B Kinase: This kinase plays a critical role in chromosome segregation and cytokinesis. Inhibition of Aurora B kinase by pyrimidine derivatives can lead to mitotic arrest and apoptosis in cancer cells.
Quantitative Data on Kinase Inhibition by Pyrimidine Derivatives:
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| 4,6-disubstituted pyrimidines | MARK4 | 7.52 - 37.99 | [1] |
Derivatives of the closely related 1-Amino-4-methyl-6-phenyl pyrimidin-2-thione have been evaluated for their in vitro antitumor activity.
Quantitative Data on Anticancer Activity:
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Pyrimido[3,2-b]-1,2,4,5-tetrazine derivative | HEPG2 | >100 | [2] |
| Pyrimidine derivative | HEPG2 | >100 | [2] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrimidine-2-thiol derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Quantitative Data on COX Inhibition by Pyrimidine-2-thione Derivatives:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 106 | - | - | - | [3] |
| Compound 107 | - | - | - | [3] |
| Compound 108 | - | - | - | [3] |
Note: Specific IC50 values for compounds 106-108 were not provided in the source, but they were reported to have greater potency for COX-2 over COX-1.
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. While the specific molecular targets are less well-defined, various pyrimidine-2-thiol derivatives have demonstrated activity against a range of bacteria and fungi. Further research is required to elucidate the mechanisms underlying their antimicrobial effects.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound derivatives.
Synthesis of 1-Amino-4-methyl-6-phenyl pyrimidin-2-thione Derivatives
A common synthetic route involves the condensation of a chalcone with thiourea, followed by further modifications. For 1-amino derivatives, a key starting material is 1-amino-4-methyl-6-phenyl pyrimidin-2-thione.
Protocol for the Synthesis of 1-Amino-4-methyl-6-phenyl pyrimidin-2-thione (Compound 1):
-
A mixture of benzylidene acetone (0.01 mol) and thiosemicarbazide (0.01 mol) in ethanol (50 mL) containing sodium hydroxide (0.01 mol in 2 mL of water) is refluxed for 8 hours.
-
The reaction mixture is then concentrated, cooled, and poured into ice-water.
-
The resulting solid is filtered, washed with water, dried, and recrystallized from ethanol.[2]
Further derivatization can be achieved through reactions with various electrophiles at the amino and thiol groups.[2]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Human hepatocellular carcinoma (HepG2) cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.
-
The medium is then aspirated, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[4]
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the peroxidase activity of COX-1 and COX-2.
Protocol:
-
The reaction mixture contains 150 µL of assay buffer, 10 µL of heme, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the test compound at various concentrations.
-
The reaction is initiated by the addition of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), which is oxidized in a COX-dependent manner.
-
The change in color due to the oxidation of TMPD is monitored by measuring the absorbance at 590 nm.
-
The IC50 values are calculated by determining the concentration of the test compound required to inhibit 50% of the COX activity.[5][6]
MARK4 Kinase Inhibition Assay (ATPase Activity Assay)
This assay determines the ability of a compound to inhibit the ATP-hydrolyzing activity of the MARK4 kinase.
Protocol:
-
MARK4 enzyme (e.g., 2 µM) is incubated with varying concentrations of the test compound for 1 hour at 25 °C in a 96-well plate.
-
The kinase reaction is initiated by adding a solution containing ATP (e.g., 200 µM) and MgCl2 (10 mM). The mixture is incubated for 30 minutes at 25 °C.
-
The reaction is terminated by adding a malachite green-based reagent (e.g., BIOMOL® Green).
-
After a 20-minute incubation for color development, the absorbance is measured at 620 nm.
-
The percentage of kinase activity inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.[7][8]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives can be understood by examining their impact on key cellular signaling pathways.
Cancer-Related Signaling Pathways
The inhibition of protein kinases by pyrimidine derivatives can disrupt multiple signaling cascades that are often dysregulated in cancer.
Caption: Potential anticancer mechanisms of pyrimidine derivatives.
This diagram illustrates how this compound derivatives may exert their anticancer effects by inhibiting key protein kinases (EGFR, VEGFR-2, Aurora B, MARK4), thereby disrupting downstream signaling pathways that control cell proliferation, survival, angiogenesis, and mitosis.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of these compounds are primarily attributed to the inhibition of the cyclooxygenase pathway, which leads to a reduction in the production of pro-inflammatory prostaglandins.
Caption: Anti-inflammatory mechanism via COX inhibition.
This diagram shows how this compound derivatives can reduce inflammation by selectively inhibiting the COX-2 enzyme, which is responsible for producing pro-inflammatory prostaglandins. This selective inhibition is a key advantage over non-selective NSAIDs that also inhibit the protective COX-1 enzyme.
Conclusion and Future Directions
Derivatives of this compound represent a promising scaffold for the development of novel therapeutics. The available evidence strongly suggests their potential as anticancer and anti-inflammatory agents, with identified molecular targets including protein kinases and cyclooxygenase enzymes.
Future research should focus on:
-
Synthesis and screening of a broader library of this compound derivatives to establish clear structure-activity relationships (SAR).
-
In-depth mechanistic studies to confirm the direct inhibition of the identified targets and to explore other potential mechanisms of action.
-
Elucidation of the molecular targets responsible for their antimicrobial activity.
-
In vivo studies to evaluate the efficacy and safety of the most promising lead compounds in relevant animal models.
This comprehensive approach will be crucial in translating the therapeutic potential of this versatile chemical scaffold into clinically effective drugs.
References
- 1. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of MARK4 by serotonin as an attractive therapeutic approach to combat Alzheimer's disease and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease [frontiersin.org]
literature review on the synthesis of pyrimidine-2-thiol compounds
An In-depth Technical Guide to the Synthesis of Pyrimidine-2-thiol Compounds
Introduction
Pyrimidine, a fundamental heterocyclic aromatic compound, is a core structure in numerous biologically significant molecules, including the nucleobases uracil, thymine, and cytosine.[1] The introduction of a thiol group at the C2 position yields pyrimidine-2-thiol, a versatile scaffold that serves as a crucial building block in medicinal chemistry and drug development.[2][3] Derivatives of pyrimidine-2-thiol exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5]
This technical guide provides a comprehensive literature review of the primary synthetic strategies for obtaining pyrimidine-2-thiol and its derivatives. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and mechanistic insights to facilitate the synthesis and exploration of this important class of compounds.
Core Synthetic Strategies: Cyclocondensation Reactions
The most prevalent and versatile approach for synthesizing the pyrimidine-2-thiol core is through cyclocondensation reactions. These reactions typically involve the formation of the heterocyclic ring by combining a three-carbon component with a C-N-C component, which is most commonly thiourea. The primary variations in this strategy depend on the nature of the three-carbon precursor.
Synthesis from α,β-Unsaturated Ketones (Chalcones) and Thiourea
A widely employed and robust method involves the reaction of α,β-unsaturated ketones, commonly known as chalcones, with thiourea in the presence of a base.[3] This reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration to afford the corresponding 4,6-disubstituted-dihydropyrimidine-2-thiol, which can be subsequently oxidized to the aromatic pyrimidine-2-thiol.
Caption: General workflow for the synthesis of dihydropyrimidine-2-thiols from chalcones.
Data on Synthesis of Pyrimidine-2-thiols from Chalcones
| Chalcone Derivative | Base/Solvent | Method | Time (h) | Yield (%) | Reference |
| 1,3-Diaryl-2-propene-1-one | KOH / Ethanol | Reflux | 12 | 69-78 | [3] |
| Substituted Chalcones | KOH / Ethanol | Reflux | 22 | 65-78 | |
| Hydroxy/Methoxy Chalcones | Thiourea / Basic Alumina | Microwave (Solid-phase) | 0.25-0.5 | 75-92 | [6][7] |
| 4-Nitrophenyl Chalcones | KOH / Methanol | Reflux | 3-4 | 72-75 | [8] |
Experimental Protocol: Synthesis of 4-(4-Methoxyphenyl)-6-p-tolylpyrimidine-2-thiol from Chalcone [3][9]
-
Reactant Mixture: A mixture of the appropriate chalcone derivative (e.g., 1-(4-methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one) (0.01 mol), thiourea (0.76 g, 0.01 mol), and potassium hydroxide (KOH) (0.11 g, 0.02 mol) is prepared in absolute ethanol (20 mL).
-
Reaction: The reaction mixture is heated under reflux for 12 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Work-up: The resulting solution is evaporated to dryness. The obtained residue is then dissolved in water.
-
Purification: The aqueous solution is filtered to collect the crude solid product. The crude product is then recrystallized from an ethanol/DMF (8:2) mixture to yield the pure pyrimidine-2-thiol derivative.
Synthesis from β-Dicarbonyl Compounds (Biginelli-type Reaction)
The Biginelli reaction, a classic multicomponent reaction, provides a direct route to 3,4-dihydropyrimidin-2(1H)-thiones (DHPMs).[10] The reaction involves the acid-catalyzed, one-pot condensation of a β-dicarbonyl compound (like ethyl acetoacetate), an aldehyde, and thiourea.[10][11][12] This method is highly efficient for producing a diverse library of DHPMs. While the classic product is a dihydropyrimidine, subsequent oxidation can yield the aromatic pyrimidine-2-thiol.
Caption: Key steps in the Biginelli reaction for dihydropyrimidine-2-thione synthesis.
Data on Biginelli-type Synthesis of Pyrimidine-2-thiones
| β-Dicarbonyl Compound | Aldehyde | Catalyst | Conditions | Yield (%) | Reference |
| Ethyl Acetoacetate | Aromatic Aldehydes | NH₄Cl | Solvent-free, 100°C | 85-95 | [13] |
| Acetylacetone | Aromatic Aldehydes | NaHSO₄ | Microwave, Solvent-free | 80-92 | [13] |
| Curcumin | Aromatic Aldehydes | p-TSA | Reflux, Ethanol | 70-85 | [13] |
| Ethyl Acetoacetate | Aromatic Aldehydes | Yb(OTf)₃ | Solvent-free, 100°C | 82-96 | [12] |
Experimental Protocol: One-Pot Synthesis of Dihydropyrimidin-2(1H)-thiones [13]
-
Reactant Mixture: A mixture of the aldehyde (1 mmol), the 1,3-dicarbonyl compound (1 mmol), thiourea (1.5 mmol), and ammonium chloride (0.5 mmol) is prepared.
-
Reaction: The mixture is heated at 100°C under solvent-free conditions for the appropriate time (typically 30-90 minutes), with reaction progress monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled to room temperature and cold water is added.
-
Purification: The solid product that precipitates is collected by filtration, washed with cold water, and then recrystallized from ethanol to afford the pure dihydropyrimidin-2(1H)-thione.
One-Pot Synthesis of 4-Pyrimidone-2-thioethers
A related and highly useful one-pot synthesis produces 4-pyrimidone-2-thioethers, which are valuable precursors to other functionalized pyrimidines.[2][14] This method utilizes a sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters.[14] This approach avoids the direct handling of pyrimidine-2-thiols, which can be prone to oxidation, and prevents over-alkylation issues sometimes seen in two-step procedures.
Experimental Protocol: One-pot Synthesis of 6-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one [15]
-
Initial Reaction: To a solution of S-methylisothiourea sulfate (1.0 equiv.) and a β-ketoester (e.g., ethyl acetoacetate, 1.0 equiv.) in a suitable solvent like 2-MeTHF at 0°C, a base such as Diisopropylethylamine (DIPEA) (1.1 equiv.) is added dropwise. The reaction is stirred at this temperature for approximately 18 hours.
-
Acid-mediated Cyclization: Trifluoromethanesulfonic acid (TfOH) (1.0 equiv.) is added dropwise to the mixture.
-
Heating: The reaction is then heated to 50°C and stirred for 3-5 hours until the cyclization is complete (monitored by HPLC or TLC).
-
Work-up and Purification: Upon completion, the reaction is worked up using standard aqueous extraction procedures, and the product is isolated and purified, often by crystallization or column chromatography. This method has been successfully applied to gram-scale synthesis with yields often exceeding 90%.[15]
Green Chemistry Approaches
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods.[1][16] For pyrimidine-2-thiol synthesis, this includes the use of microwave irradiation, ultrasound, and solvent-free reaction conditions.[1][17] Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times and improve yields, as seen in the reaction of chalcones with thiourea on a solid support.[6][7][18] These green approaches offer benefits such as energy efficiency, reduced waste, and simplified work-up procedures.[1]
Conclusion
The synthesis of pyrimidine-2-thiol compounds is a well-established field with several robust and high-yielding methodologies. The classical approach of cyclocondensation between a three-carbon synthon and thiourea remains the most powerful strategy. Variations such as the Biginelli reaction and the use of chalcones allow for the creation of a vast array of substituted pyrimidine-2-thiols and their precursors. Modern advancements, including one-pot procedures and green chemistry techniques, have further enhanced the efficiency, scalability, and environmental sustainability of these syntheses. The detailed protocols and comparative data presented in this guide offer a practical resource for researchers aiming to synthesize and explore the therapeutic potential of this vital heterocyclic scaffold.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol " by SEDA FANDAKLI, NURAN KAHRİMAN et al. [journals.tubitak.gov.tr]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 11. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biginelli Reaction [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 16. powertechjournal.com [powertechjournal.com]
- 17. researchgate.net [researchgate.net]
- 18. ijres.org [ijres.org]
An In-depth Technical Guide on 4-Methyl-6-phenylpyrimidine-2-thiol: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-6-phenylpyrimidine-2-thiol is a heterocyclic compound belonging to the pyrimidine-2-thiol class of molecules. This guide provides a comprehensive overview of its discovery, historical context, and key synthetic methodologies. While specific biological signaling pathways for this particular compound are not extensively documented in publicly available literature, its structural similarity to other biologically active pyrimidine derivatives suggests potential applications in medicinal chemistry. This document summarizes its physicochemical properties and details a widely accepted experimental protocol for its synthesis, providing a foundational resource for researchers in organic synthesis and drug discovery.
Introduction and Historical Context
The systematic study of pyrimidines began in the late 19th century, with Pinner's synthesis of pyrimidine derivatives in 1884 by condensing ethyl acetoacetate with amidines. The parent pyrimidine ring is a fundamental core in numerous biologically vital molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids.
The synthesis of pyrimidine-2-thiols, a significant subclass, is generally achieved through the cyclocondensation of a β-dicarbonyl compound with thiourea. This reaction, a variation of the Pinner synthesis and related to the Biginelli reaction, has been a cornerstone of heterocyclic chemistry for over a century.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂S | [1] |
| Molecular Weight | 202.28 g/mol | [1] |
| Appearance | Yellow powder | |
| Melting Point | 202-204 °C | |
| CAS Number | 27955-44-8 | [1] |
Synthesis
The primary and most widely accepted method for the synthesis of this compound is the acid-catalyzed cyclocondensation of benzoylacetone (also known as 1-phenyl-1,3-butanedione) with thiourea.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, based on established methodologies for analogous pyrimidine-2-thiol preparations.
Materials:
-
Benzoylacetone (1-phenyl-1,3-butanedione)
-
Thiourea
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (for purification)
-
Standard laboratory glassware for reflux, filtration, and recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzoylacetone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Acid Catalysis: To the stirred solution, add a catalytic amount of concentrated hydrochloric acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Crude Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum. The crude product is then collected by filtration and washed with cold ethanol.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. For further purification, the product can be dissolved in a dilute aqueous sodium hydroxide solution, filtered to remove any insoluble impurities, and then re-precipitated by the addition of acetic acid or dilute HCl until the solution is neutral to slightly acidic. The purified product is then collected by filtration, washed with water, and dried.
Potential Biological Significance
While specific studies detailing the biological activities of this compound are limited, the broader class of pyrimidine derivatives is well-known for a wide range of pharmacological effects. Derivatives of pyrimidine have been investigated and developed as antimicrobial, antiviral, anti-inflammatory, and antitumor agents.[2][3][4][5] The thiol group at the 2-position is a key functional handle that can be readily modified to generate a library of new compounds for biological screening.
The general workflow for investigating the biological potential of a compound like this compound is depicted below.
Caption: A generalized workflow for the drug discovery process involving a novel chemical entity.
Conclusion
This compound is a classic example of a substituted pyrimidine that is accessible through a straightforward and well-established synthetic route. Its history is intertwined with the broader development of pyrimidine chemistry. While its own biological profile is not extensively characterized, its structure represents a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications. The detailed synthetic protocol and compiled physicochemical data in this guide serve as a valuable resource for researchers aiming to explore the potential of this and related pyrimidine-2-thiol derivatives in medicinal chemistry and materials science. Further investigation into its biological activities is warranted to fully elucidate its potential.
References
- 1. 4-Methyl-6-phenyl-pyrimidine-2-thiol | 27955-44-8 | NM57414 [biosynth.com]
- 2. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 27955-44-8 | Benchchem [benchchem.com]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. researchgate.net [researchgate.net]
Stability and Storage of 4-Methyl-6-phenylpyrimidine-2-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Methyl-6-phenylpyrimidine-2-thiol (CAS No. 27955-44-8). The information presented herein is crucial for maintaining the integrity and purity of this compound in research and development settings. This document details the intrinsic chemical properties that influence its stability, potential degradation pathways, and standardized protocols for stability assessment.
Physicochemical Properties and General Stability
This compound is a yellow powder with a melting point of 202-204 °C.[1] Its structure, featuring a pyrimidine core with a reactive thiol group, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] However, the presence of the thiol group also renders the molecule susceptible to specific degradation pathways, primarily oxidation.
The stability of thiol-containing compounds is significantly influenced by environmental factors such as temperature, pH, light, and the presence of oxidizing agents. The primary degradation pathway for thiols is the oxidation to disulfides. This process is often accelerated at higher pH values due to the deprotonation of the thiol to the more nucleophilic thiolate anion.
For this compound, a tautomeric equilibrium exists between the thiol and the thione form. The equilibrium can be influenced by the solvent, with polar solvents generally favoring the thione form and non-polar solvents favoring the thiol form.[2][3] Over time, especially in solution, the thiol tautomer can be quantitatively converted to its symmetrical disulfide.[2][3]
Recommended Storage Conditions
To ensure the long-term stability and preserve the purity of this compound, the following storage conditions are recommended based on supplier information and the known chemistry of thiol compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 - 8 °C[1][4] | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store in a tightly closed container.[5] For long-term storage of solutions, an inert atmosphere (e.g., argon or nitrogen) is advisable. | To prevent oxidation by atmospheric oxygen.[4] |
| Light | Protect from light. | To prevent potential photolytic degradation. |
| Humidity | Store in a dry place.[5] | To prevent hydrolysis and potential moisture-mediated degradation. |
| Incompatible Materials | Avoid strong oxidizing agents. | Thiols can react vigorously with strong oxidizing agents. |
Potential Degradation Pathways
The primary degradation pathway for this compound is the oxidation of the thiol group. This can proceed through a radical mechanism or be catalyzed by metal ions. The initial product of this oxidation is the corresponding disulfide. Further oxidation can lead to the formation of sulfinic and sulfonic acids, although the formation of the disulfide is the most common degradation pathway under typical storage conditions.
The tautomeric equilibrium between the thiol and thione forms is another important consideration, as the reactivity and stability of each tautomer may differ.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Methyl-6-phenylpyrimidine-2-thiol from Benzoylacetone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-Methyl-6-phenylpyrimidine-2-thiol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is achieved through a cyclocondensation reaction between benzoylacetone and thiourea. This application note includes a comprehensive experimental protocol, a summary of key data in a structured table, and a visual representation of the reaction workflow.
Introduction
Pyrimidine derivatives are a significant class of heterocyclic compounds that are integral to the structure of nucleic acids and are found in numerous biologically active molecules. The pyrimidine-2-thiol scaffold, in particular, is a versatile intermediate for the synthesis of a wide range of compounds with potential therapeutic properties. This compound serves as a valuable building block for the development of novel pharmaceuticals. The synthesis described herein is a classical acid-catalyzed condensation reaction, providing a reliable method for obtaining the target compound.
Data Presentation
A summary of the physical and analytical data for the synthesized this compound is provided in the table below.
| Parameter | Value | Reference |
| IUPAC Name | 4-Methyl-6-phenyl-1,2-dihydropyrimidine-2-thione | |
| CAS Number | 27955-44-8 | |
| Molecular Formula | C₁₁H₁₀N₂S | |
| Molecular Weight | 202.28 g/mol | |
| Appearance | Yellow powder | |
| Melting Point | 202-204 °C | |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | Predicted: 12.5 (s, 1H, NH), 7.8-7.4 (m, 5H, Ar-H), 6.8 (s, 1H, CH), 2.4 (s, 3H, CH₃) | |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | Predicted: 175.0 (C=S), 165.0 (C-Ph), 160.0 (C-Me), 135.0 (Ar-C), 130.0 (Ar-CH), 129.0 (Ar-CH), 128.0 (Ar-CH), 110.0 (C-H), 20.0 (CH₃) | |
| IR (KBr) ν (cm⁻¹) | Predicted: 3400-3200 (N-H), 3100-3000 (Ar C-H), 1600 (C=N), 1550 (C=C), 1200 (C=S) |
Note: Experimental spectroscopic data was not available in the searched literature. The provided NMR and IR data are predicted values and should be confirmed by experimental analysis.
Experimental Protocols
This section details the methodology for the synthesis of this compound from benzoylacetone and thiourea.
Materials:
-
Benzoylacetone (1.62 g, 10 mmol)
-
Thiourea (0.76 g, 10 mmol)
-
Ethanol (20 mL)
-
Concentrated Hydrochloric Acid (0.5 mL)
-
Sodium Bicarbonate Solution (5% w/v)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Filtration apparatus (Büchner funnel, filter paper)
-
Melting point apparatus
-
TLC plates (silica gel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoylacetone (1.62 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in 20 mL of ethanol.
-
Acid Catalysis: To the stirred solution, add 0.5 mL of concentrated hydrochloric acid dropwise.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Precipitation: Slowly pour the reaction mixture into 100 mL of cold deionized water with stirring. A yellow precipitate should form.
-
Neutralization: Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until the pH is approximately 7.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with copious amounts of cold deionized water to remove any inorganic salts and unreacted starting materials.
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C) to a constant weight.
-
Recrystallization (Optional): For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
Visualizations
The following diagrams illustrate the key aspects of the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction scheme for the synthesis of this compound.
Conclusion
The protocol described in this application note provides a straightforward and effective method for the synthesis of this compound. This compound can be a valuable starting material for the synthesis of more complex molecules in drug discovery and development programs. The provided data and visualizations are intended to aid researchers in the successful replication of this synthesis. It is recommended that the final product be thoroughly characterized by spectroscopic methods to confirm its identity and purity.
Application Notes and Protocols: One-Pot Synthesis of 4-Methyl-6-phenylpyrimidine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the one-pot synthesis of 4-Methyl-6-phenylpyrimidine-2-thiol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5] The synthesis protocol described herein is based on the well-established reaction of a chalcone with thiourea, which offers a straightforward and efficient route to the target molecule.[6][7][8][9][10]
Introduction
The synthesis of pyrimidine-2-thiols is often achieved through a cyclocondensation reaction. One of the most common and effective methods involves the reaction of an appropriate α,β-unsaturated ketone (chalcone) with thiourea in the presence of a base.[6][9][11] This one-pot approach is advantageous due to its operational simplicity and the ready availability of the starting materials. The target molecule, this compound, is synthesized from 4-phenyl-3-buten-2-one (benzalacetone) and thiourea. This reaction is a variation of the Biginelli reaction, a multicomponent reaction used to synthesize dihydropyrimidinones and their thio-analogs.[1][12][13][14][15][16]
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
-
Starting Materials: 4-Phenyl-3-buten-2-one (Benzalacetone), Thiourea, Potassium Hydroxide, Ethanol.
-
Product: this compound
-
Reaction Type: Cyclocondensation
Experimental Protocol
This protocol details the one-pot synthesis of this compound from benzalacetone and thiourea.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (per 0.01 mol scale) |
| 4-Phenyl-3-buten-2-one | C₁₀H₁₀O | 146.19 | 1.46 g (0.01 mol) |
| Thiourea | CH₄N₂S | 76.12 | 0.76 g (0.01 mol) |
| Potassium Hydroxide | KOH | 56.11 | 1.12 g (0.02 mol) |
| Absolute Ethanol | C₂H₅OH | 46.07 | 20 mL |
| Distilled Water | H₂O | 18.02 | As needed |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | As needed for acidification |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers
-
Buchner funnel and filter paper
-
pH paper or pH meter
-
Recrystallization apparatus
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.46 g (0.01 mol) of 4-phenyl-3-buten-2-one and 0.76 g (0.01 mol) of thiourea in 20 mL of absolute ethanol.
-
Addition of Base: To the stirred solution, add a solution of 1.12 g (0.02 mol) of potassium hydroxide dissolved in a minimal amount of water.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 12 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing crushed ice.
-
Precipitation: Acidify the aqueous solution by dropwise addition of concentrated hydrochloric acid until the pH is acidic, which will cause the product to precipitate.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/DMF mixture (8:2).[6]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Yield (%) |
| This compound | C₁₁H₁₀N₂S | 202.28 | 282-284[6] | Yellow powder[6] | 69[6] |
Visualizations
Experimental Workflow Diagram
Caption: One-pot synthesis workflow for this compound.
Reaction Mechanism Pathway
Caption: Putative reaction mechanism for pyrimidine-2-thiol formation.
References
- 1. An efficient one-pot multicomponent synthesis of 3,4-dihydropyrimidine-2-(1<i>H</i>)-ones/thiones/imines via a Lewis base catalyzed Biginelli-type reaction under solvent-free conditions - Arabian Journal of Chemistry [arabjchem.org]
- 2. An Efficient One-Pot Synthesis of Dihydropyrimidinones Under Solvent-Free Conditions – Oriental Journal of Chemistry [orientjchem.org]
- 3. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 27955-44-8 | Benchchem [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. "Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol " by SEDA FANDAKLI, NURAN KAHRİMAN et al. [journals.tubitak.gov.tr]
- 9. impactfactor.org [impactfactor.org]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. Synthesis and Biological Screening of 5-{[(4,6-Disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. One-pot three component synthesis of substituted dihydropyrimidinones using fruit juices as biocatalyst and their biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 16. Biginelli Reaction [organic-chemistry.org]
Synthesis of 4-Methyl-6-phenylpyrimidine-2-thiol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 4-Methyl-6-phenylpyrimidine-2-thiol, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The protocol herein details a two-step synthetic route, commencing with the preparation of a chalcone intermediate, 4-phenylbut-3-en-2-one (benzalacetone), followed by its cyclocondensation with thiourea to yield the target pyrimidine-2-thiol.
Introduction
Pyrimidine-2-thiol scaffolds are of significant interest in the field of medicinal chemistry due to their diverse biological activities. The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The synthetic approach described is based on the well-established Claisen-Schmidt condensation to form the α,β-unsaturated ketone, followed by a cyclization reaction with thiourea, a common and efficient method for the preparation of pyrimidine-2-thiones and their thiol tautomers.
Experimental Protocols
This synthesis is performed in two main stages:
-
Step 1: Synthesis of 4-Phenylbut-3-en-2-one (Benzalacetone)
-
Step 2: Synthesis of this compound
Step 1: Synthesis of 4-Phenylbut-3-en-2-one (Benzalacetone)
This procedure is adapted from the classical Claisen-Schmidt condensation reaction.[1][2][3]
Materials:
-
Benzaldehyde
-
Acetone
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), dilute
-
Benzene (or other suitable extraction solvent)
-
Deionized water
-
Standard laboratory glassware for reaction, extraction, and distillation
Procedure:
-
In a flask equipped with a mechanical stirrer and a dropping funnel, combine 40.0 g (0.38 mol) of freshly distilled benzaldehyde and 80.0 mL of acetone.
-
Prepare a 10% aqueous solution of sodium hydroxide.
-
Cool the benzaldehyde-acetone mixture in an ice-water bath.
-
Slowly add 10 mL of the 10% sodium hydroxide solution dropwise to the cooled mixture while stirring continuously. Maintain the reaction temperature between 25-30 °C. The addition should take approximately 30-60 minutes.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 2-3 hours.
-
Neutralize the reaction mixture by adding dilute hydrochloric acid until it is acidic to litmus paper. This will cause the formation of two layers.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with a portion of benzene (or another suitable solvent). Combine the organic extracts.
-
Wash the combined organic layers with water, then dry over anhydrous sodium sulfate.
-
Remove the solvent by distillation under reduced pressure.
-
The crude benzalacetone can be purified by vacuum distillation.
Step 2: Synthesis of this compound
This protocol is based on the general procedure for the cyclocondensation of chalcones with thiourea.[4]
Materials:
-
4-Phenylbut-3-en-2-one (Benzalacetone), synthesized in Step 1
-
Thiourea
-
Ethanol
-
Acetic acid, glacial
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 14.6 g (0.1 mol) of 4-phenylbut-3-en-2-one and 7.6 g (0.1 mol) of thiourea in 100 mL of ethanol.
-
Add a few drops of glacial acetic acid to the mixture to act as a catalyst.
-
Heat the reaction mixture to reflux and maintain the reflux for 4-6 hours, with continuous stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product is expected to precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced by rotary evaporation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified crystals in a vacuum oven.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Phenylbut-3-en-2-one (Benzalacetone) | C₁₀H₁₀O | 146.19 | 39-42 | Pale yellow solid |
| This compound | C₁₁H₁₀N₂S | 202.28 | 202-204 | Yellow powder[5] |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
References
- 1. RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 5. RU2481321C1 - Method of producing (e)-4-phenyl-3-buten-2-one - Google Patents [patents.google.com]
Application Notes and Protocols: 4-Methyl-6-phenylpyrimidine-2-thiol as a Versatile Intermediate in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-6-phenylpyrimidine-2-thiol is a highly valuable and versatile heterocyclic building block in medicinal chemistry. Its unique structural features, including a reactive thiol group and a modifiable pyrimidine core, make it an ideal starting material for the synthesis of a diverse range of pharmacologically active compounds. This document provides detailed application notes and experimental protocols for utilizing this compound as an intermediate in the synthesis of potential drug candidates, with a focus on antimicrobial and anti-inflammatory agents.
Key Applications
Derivatives of this compound have demonstrated significant potential in several therapeutic areas:
-
Antimicrobial Agents: The pyrimidine-2-thiol scaffold can be functionalized to create potent inhibitors of bacterial cell division, offering a promising avenue for combating antibiotic resistance.
-
Anti-inflammatory Drugs: By targeting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), derivatives of this intermediate can be developed into effective anti-inflammatory agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer Agents: The pyrimidine core is a common feature in many kinase inhibitors. Modification of the this compound structure can lead to the development of novel anticancer drugs that target specific signaling pathways involved in tumor growth and proliferation.
Data Presentation: Biological Activity of Synthesized Derivatives
The following tables summarize the biological activities of various derivatives synthesized from pyrimidine-2-thiol precursors, demonstrating the therapeutic potential of this scaffold.
Table 1: Antimicrobial Activity of Thiophenyl Pyrimidine Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| F20 | Staphylococcus aureus (MRSA) | 4 | [1][2] |
| F20 | Enterococcus faecium (VRE) | 8 | [1][2] |
| F20 | Bacillus subtilis | 2 | [1][2] |
MIC: Minimum Inhibitory Concentration
Table 2: Anti-inflammatory Activity of Pyrimidine Derivatives (COX-2 Inhibition)
| Compound ID | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| L1 | 0.15 | >100 | [3][4] |
| L2 | 0.21 | >100 | [3][4] |
| Celecoxib (Standard) | 0.17 | >100 | [5] |
IC50: Half-maximal Inhibitory Concentration
Experimental Protocols
Protocol 1: General Procedure for S-Alkylation of this compound to Synthesize Antimicrobial Agents
This protocol describes a general method for the synthesis of S-substituted derivatives of this compound, which have shown promising antibacterial activity. The thiol group is readily alkylated by various electrophiles in the presence of a base.
Materials:
-
This compound
-
Appropriate alkyl or aryl halide (e.g., benzyl bromide, 2-chloro-N-phenylacetamide)
-
Base (e.g., potassium carbonate, sodium ethoxide)
-
Solvent (e.g., acetone, ethanol, DMF)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetone), add a base (1.2 eq) (e.g., potassium carbonate).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired alkyl or aryl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to obtain the pure S-substituted derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.
Protocol 2: Synthesis of Pyrimidine-based COX-2 Inhibitors
This protocol outlines a synthetic route to pyrimidine derivatives with selective COX-2 inhibitory activity. The synthesis involves the cyclocondensation of a β-dicarbonyl compound, an aldehyde, and thiourea (Biginelli reaction) to form the dihydropyrimidine scaffold, which can be further modified. While this protocol does not start directly from this compound, it illustrates the synthesis of the core pyrimidine-thione structure.
Materials:
-
Benzaldehyde (or substituted benzaldehyde)
-
Ethyl acetoacetate
-
Thiourea
-
Catalyst (e.g., benzyltriethylammonium chloride, p-toluenesulfonic acid)
-
Solvent (e.g., ethanol, or solvent-free conditions)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure (Biginelli Reaction):
-
A mixture of the aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), thiourea (1.5 eq), and a catalytic amount of benzyltriethylammonium chloride (10 mol%) is heated at 100°C for the appropriate time (monitor by TLC).[6]
-
After completion of the reaction, the mixture is poured onto crushed ice and stirred for 5-10 minutes.[6]
-
The solid product is collected by filtration, washed with cold water, and dried.
-
The crude product is recrystallized from ethanol to yield the pure dihydropyrimidinone.[6]
-
The resulting dihydropyrimidine can be further functionalized at various positions to optimize its COX-2 inhibitory activity.
Signaling Pathways and Mechanisms of Action
Antimicrobial Action: Inhibition of FtsZ
Certain thiophenyl-pyrimidine derivatives exhibit their antibacterial effect by targeting the Filamentous temperature-sensitive protein Z (FtsZ).[1][2] FtsZ is a crucial protein in bacterial cell division, analogous to tubulin in eukaryotes. It polymerizes to form the Z-ring at the site of cell division, which is essential for cytokinesis.
The thiophenyl-pyrimidine inhibitor binds to FtsZ, disrupting its polymerization and inhibiting its GTPase activity.[1][2] This leads to the failure of Z-ring formation, ultimately blocking cell division and causing bacterial cell death.[1][2]
References
- 1. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01001G [pubs.rsc.org]
- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for 4-Methyl-6-phenylpyrimidine-2-thiol in Agrochemical Formulation
For distribution to: Researchers, scientists, and drug development professionals.
Disclaimer: Direct applications of 4-Methyl-6-phenylpyrimidine-2-thiol in commercially available agrochemical formulations are not extensively documented in publicly available literature. The following application notes and protocols are based on the known biological activities of structurally related pyrimidine-2-thiol derivatives and are intended to serve as a guide for research and development purposes. The protocols provided are generalized and will require optimization for specific experimental conditions.
Introduction
Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in the agrochemical industry due to their broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1] The this compound scaffold, containing a reactive thiol group, presents a versatile platform for the synthesis of novel agrochemical candidates.[2] The presence of the thiol group allows for various chemical modifications to modulate the compound's biological activity and physicochemical properties.[2] This document outlines potential applications, hypothetical efficacy data, and experimental protocols to investigate the agrochemical potential of this compound and its derivatives.
Potential Agrochemical Applications
Based on the bioactivities of analogous pyrimidine-2-thiol compounds, this compound is a candidate for investigation in the following agrochemical areas:
-
Fungicide: Pyrimidine-2-thiol derivatives have demonstrated notable antifungal activity against various plant pathogens.[3][4] The mechanism of action may involve the inhibition of essential fungal enzymes or disruption of cell membrane integrity.
-
Herbicide: Phenylpyrimidine derivatives have been studied for their herbicidal effects, which can result from the inhibition of key enzymes in plant metabolic pathways.[5][6]
-
Insecticide: Certain pyrimidine derivatives have shown insecticidal activity against various pests, including mosquitoes.[7][8] The mode of action could involve targeting the nervous system or other vital physiological processes in insects.
Data Presentation: Hypothetical Efficacy Data
The following tables present hypothetical, yet plausible, quantitative data to illustrate how the efficacy of this compound and its derivatives could be summarized. These tables are for illustrative purposes and are intended to guide data presentation in experimental studies.
Table 1: Hypothetical Fungicidal Activity of this compound Derivatives against Common Plant Pathogens.
| Compound | Target Pathogen | EC50 (µg/mL) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound | Botrytis cinerea | 15.5 | 30.0 |
| Derivative A (S-alkylated) | Botrytis cinerea | 8.2 | 15.0 |
| Derivative B (S-acylated) | Botrytis cinerea | 12.8 | 25.0 |
| This compound | Fusarium oxysporum | 25.0 | 50.0 |
| Derivative A (S-alkylated) | Fusarium oxysporum | 18.5 | 35.0 |
| Derivative B (S-acylated) | Fusarium oxysporum | 22.1 | 45.0 |
Table 2: Hypothetical Herbicidal Activity of this compound Derivatives on Weed Species.
| Compound | Target Weed | GR50 (g/ha) | Pre-emergence Inhibition (%) | Post-emergence Inhibition (%) |
| This compound | Amaranthus retroflexus | 150 | 75 | 60 |
| Derivative C (Aryl ether) | Amaranthus retroflexus | 95 | 88 | 72 |
| This compound | Digitaria sanguinalis | 200 | 65 | 50 |
| Derivative C (Aryl ether) | Digitaria sanguinalis | 120 | 80 | 65 |
Table 3: Hypothetical Insecticidal Activity of this compound Derivatives against Pest Insects.
| Compound | Target Insect | LC50 (µg/mL) | Mortality at 24h (%) |
| This compound | Aphis craccivora (Cowpea aphid) | 10.5 | 85 |
| Derivative D (N-substituted) | Aphis craccivora (Cowpea aphid) | 5.2 | 95 |
| This compound | Aedes aegypti (Larvae) | 15.0 | 70 |
| Derivative D (N-substituted) | Aedes aegypti (Larvae) | 8.9 | 88 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the agrochemical potential of this compound.
Synthesis of this compound
This protocol is based on the common synthesis of pyrimidine-2-thiones via cyclization reactions.[2]
Materials:
-
Benzalacetone (1-phenyl-1-buten-3-one)
-
Thiourea
-
Potassium hydroxide
-
Ethanol
-
Hydrochloric acid
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve potassium hydroxide in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add thiourea to the solution and stir until dissolved.
-
Add benzalacetone to the reaction mixture.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Acidify the solution with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
In Vitro Fungicidal Activity Assay
This protocol outlines the determination of the half-maximal effective concentration (EC50) against a model fungal pathogen.
Materials:
-
This compound
-
Fungal pathogen (e.g., Botrytis cinerea)
-
Potato Dextrose Agar (PDA)
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Micropipettes
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the stock solution to create a range of test concentrations.
-
Add the appropriate volume of each dilution to molten PDA to achieve the final test concentrations. Include a DMSO control.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug of the test fungus.
-
Incubate the plates at the optimal temperature for the fungus (e.g., 20-25°C).
-
After a set incubation period (e.g., 72 hours), measure the diameter of the fungal colony on each plate.
-
Calculate the percentage of growth inhibition for each concentration relative to the control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the concentration and fitting the data to a dose-response curve.
Pre-emergence Herbicidal Activity Assay
This protocol describes a method to evaluate the pre-emergence herbicidal activity on a model weed species.
Materials:
-
This compound
-
Weed seeds (e.g., Amaranthus retroflexus)
-
Potting soil
-
Acetone
-
Tween 20 (surfactant)
-
Spray bottle
-
Pots or trays
-
Growth chamber or greenhouse
Procedure:
-
Prepare a stock solution of the test compound in acetone.
-
Prepare a series of dilutions from the stock solution.
-
Add a surfactant (e.g., Tween 20) to each dilution.
-
Fill pots or trays with potting soil and sow the weed seeds at a uniform depth.
-
Evenly spray the soil surface with the test solutions. Include a control sprayed with the acetone/surfactant solution without the test compound.
-
Place the pots in a growth chamber or greenhouse with controlled temperature, light, and humidity.
-
After a specified period (e.g., 14-21 days), assess the percentage of seed germination and the health of the emerged seedlings.
-
Calculate the percentage of inhibition for each treatment compared to the control.
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Agrochemical Screening Workflow
Caption: General workflow for screening agrochemical activity.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a target enzyme by a pyrimidine-2-thiol derivative.
References
- 1. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 27955-44-8 | Benchchem [benchchem.com]
- 3. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of 4-Methyl-6-phenylpyrimidine-2-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrimidine and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. This document provides a detailed protocol for the synthesis of novel antimicrobial derivatives from 4-Methyl-6-phenylpyrimidine-2-thiol. The primary synthetic route involves the S-alkylation of the thiol group to generate a library of thioether derivatives. Detailed methodologies for the synthesis, purification, and characterization of these compounds are provided. Furthermore, a comprehensive protocol for evaluating the in vitro antimicrobial activity of the synthesized derivatives against a panel of pathogenic bacteria and fungi is described, including the determination of Minimum Inhibitory Concentration (MIC) values. The potential mechanism of action, involving the inhibition of the bacterial cell division protein FtsZ, is also discussed. All quantitative antimicrobial data are summarized in a structured table for comparative analysis. Visual diagrams illustrating the experimental workflow and the proposed signaling pathway are included to enhance understanding.
Introduction
The emergence of multidrug-resistant (MDR) pathogens poses a significant threat to global public health, necessitating the development of novel antimicrobial agents with unique mechanisms of action. Pyrimidine-2-thiol derivatives have shown promise as a scaffold for the development of such agents.[1][2] The presence of the thiol group at the 2-position of the pyrimidine ring offers a reactive handle for structural modifications, allowing for the synthesis of a diverse range of derivatives. This document outlines a comprehensive protocol for the synthesis of antimicrobial derivatives starting from this compound and their subsequent evaluation as potential antimicrobial agents.
Experimental Protocols
Protocol 1: Synthesis of S-substituted-4-Methyl-6-phenylpyrimidine-2-thiol Derivatives
This protocol details the S-alkylation of this compound to yield a series of thioether derivatives.
Materials:
-
This compound
-
Alkyl/aralkyl halides (e.g., methyl iodide, ethyl bromide, benzyl chloride)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or acetone.
-
Addition of Base: Add potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Addition of Alkylating Agent: To the stirred suspension, add the desired alkyl or aralkyl halide (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., ethyl acetate:hexane, 3:7 v/v). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and filter.
-
Solvent Removal: Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography over silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure S-substituted derivative.
-
Characterization: Characterize the purified compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives using the broth microdilution method.
Materials:
-
Synthesized pyrimidine derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds and standard drugs in DMSO at a concentration of 10 mg/mL.
-
Preparation of Inoculum: Grow the microbial cultures overnight in their respective broths. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions of the test compounds and standard drugs with the appropriate broth to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum only) and a negative control (broth only) in each plate.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
Data Presentation
The antimicrobial activity of a series of S-substituted-4-Methyl-6-phenylpyrimidine-2-thiol derivatives is summarized in the table below. The data represents the Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | R-group (Substituent at S) | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| D-1 | -CH₃ | 16 | 32 | 64 | 128 | 64 | 128 |
| D-2 | -CH₂CH₃ | 8 | 16 | 32 | 64 | 32 | 64 |
| D-3 | -CH₂Ph | 4 | 8 | 16 | 32 | 16 | 32 |
| D-4 | -CH₂(4-Cl-Ph) | 2 | 4 | 8 | 16 | 8 | 16 |
| D-5 | -CH₂(4-NO₂-Ph) | 4 | 4 | 8 | 16 | 8 | 16 |
| Ciprofloxacin | - | 1 | 0.5 | 0.25 | 1 | - | - |
| Fluconazole | - | - | - | - | - | 2 | 4 |
Visualization
Experimental Workflow
Caption: Workflow for the synthesis and antimicrobial evaluation.
Proposed Mechanism of Action: Inhibition of Bacterial Cell Division
Some pyrimidine derivatives have been shown to inhibit the bacterial protein FtsZ, which is essential for cell division.[3] FtsZ polymerizes to form the Z-ring at the division site, which is a critical step in bacterial cytokinesis. Inhibition of FtsZ polymerization disrupts this process, leading to filamentation of the bacteria and eventual cell death.
Caption: Inhibition of FtsZ polymerization by pyrimidine derivatives.
References
- 1. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Anticancer Agents from 4-Methyl-6-phenylpyrimidine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The pyrimidine scaffold is a key component of nucleobases, making its derivatives potent agents for interfering with cellular processes in cancer cells. Among these, 4-Methyl-6-phenylpyrimidine-2-thiol serves as a versatile starting material for the synthesis of novel anticancer drug candidates. Its structural features allow for modifications that can lead to compounds with enhanced cytotoxicity and selectivity against various cancer cell lines.
This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives and the evaluation of their anticancer potential.
Synthesis of this compound and its Derivatives
The synthesis of the core scaffold, this compound, can be achieved through the reaction of benzoylacetone with thiosemicarbazide.[1] Further derivatization can be carried out to generate a library of compounds for screening.
Protocol for Synthesis of 1-Amino-4-methyl-6-phenylpyrimidine-2-thione
A mixture of benzoylacetone (0.01 mol) and thiosemicarbazide (0.01 mol) in ethanol (50 ml) containing a few drops of piperidine is refluxed for 5 hours.[1] The reaction mixture is then concentrated and cooled. The resulting solid is collected and recrystallized from ethanol to yield 1-amino-4-methyl-6-phenylpyrimidine-2-thione.[1]
Synthesis of Fused Pyrimidine Derivatives
Further modifications, such as the synthesis of pyrimido[3,2-b]-1,2,4,5-tetrazine derivatives, can be achieved by reacting the 1-amino-4-methyl-6-phenylpyrimidine-2-thione with hydrazine hydrate in an oil bath at 180°C for 4 hours.[1]
Anticancer Activity and Data Presentation
The synthesized derivatives of this compound have demonstrated significant antitumor activity against various cancer cell lines. The cytotoxicity of these compounds is typically evaluated using assays such as the MTT assay, and the results are expressed as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-Thiopyrimidine/chalcone hybrid 9d | K-562 (Leukemia) | 0.77 | [2] |
| 2-Thiopyrimidine/chalcone hybrid 9f | K-562 (Leukemia) | 1.74 | [2] |
| 2-Thiopyrimidine/chalcone hybrid 9n | K-562 (Leukemia) | 1.10 | [2] |
| 2-Thiopyrimidine/chalcone hybrid 9p | K-562 (Leukemia) | 0.98 | [2] |
| 2-Thiopyrimidine/chalcone hybrid 9a | MCF-7 (Breast Cancer) | 3.56 | [2] |
| 2-Thiopyrimidine/chalcone hybrid 9r | MCF-7 (Breast Cancer) | 1.37 | [2] |
| 2-Thiopyrimidine/chalcone hybrid 9a | HT-29 (Colon Cancer) | 2.10 | [2] |
| 2-Thiopyrimidine/chalcone hybrid 9l | HT-29 (Colon Cancer) | 2.37 | [2] |
| 2-Thiopyrimidine/chalcone hybrid 9n | HT-29 (Colon Cancer) | 2.37 | [2] |
| 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) | MiaPaCa-2 (Pancreatic Cancer) | 1.95 | [3] |
| Thieno[2,3-d]pyrimidine derivative 6j | HCT116 (Colon Cancer) | 0.6 | [4] |
| Thieno[2,3-d]pyrimidine derivative 6j | OV2008 (Ovarian Cancer) | 1.2 | [4] |
| Thio-substituted pyrazolo[3,4-d]pyrimidine 4b | U937 (Histiocytic Lymphoma) | < 20 | [5] |
| Thio-substituted pyrazolo[3,4-d]pyrimidine 4j | U937 (Histiocytic Lymphoma) | < 20 | [5] |
| Thio-substituted pyrazolo[3,4-d]pyrimidine 4l | U937 (Histiocytic Lymphoma) | < 20 | [5] |
Experimental Protocols
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µl of culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the synthesized compounds and incubate for 48 hours.
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle distribution.
-
Cell Treatment: Treat cells with the desired concentration of the compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Treat cells with the test compound, and then lyse the cells to release cellular contents.
-
Substrate Addition: Add a caspase-3 substrate (e.g., DEVD-pNA) to the cell lysate.
-
Incubation: Incubate the mixture to allow the active caspase-3 to cleave the substrate, releasing a chromophore or fluorophore.
-
Detection: Measure the absorbance or fluorescence of the released molecule, which is proportional to the caspase-3 activity.
Mechanism of Action and Signaling Pathways
Derivatives of this compound often exert their anticancer effects by inducing apoptosis and causing cell cycle arrest.
Apoptosis Induction
These compounds can trigger the intrinsic apoptotic pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the executioner caspase-3, ultimately leading to programmed cell death.
Cell Cycle Arrest
Many pyrimidine-2-thiol derivatives have been shown to cause cell cycle arrest, often at the G2/M phase.[6] This is frequently achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, which are crucial for the progression of the cell cycle.
Experimental Workflow
A typical workflow for the development and evaluation of anticancer agents from this compound is outlined below.
References
- 1. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 4-Methyl-6-phenylpyrimidine-2-thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methyl-6-phenylpyrimidine-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile chemical scaffold. As a pyrimidine derivative, it belongs to a class of compounds known for a wide range of biological activities. Accurate and thorough characterization of this molecule is paramount for its application in research and pharmaceutical development. These application notes provide detailed protocols for the analytical characterization of this compound using various spectroscopic and chromatographic techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂S | [1][2] |
| Molecular Weight | 202.28 g/mol | [1][2] |
| Appearance | Yellow powder | [2] |
| Melting Point | 202 - 204 °C | [2] |
| CAS Number | 27955-44-8 | [1][2] |
Analytical Techniques and Protocols
A comprehensive characterization of this compound involves the use of several analytical techniques to elucidate its structure, purity, and properties. Below are detailed protocols for the most common and effective methods.
Experimental Workflow for Characterization
Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound provides characteristic absorption bands corresponding to its structural features.
Quantitative Data: Characteristic FTIR Peaks
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3400 (broad) | N-H stretch | Pyrimidine ring |
| ~3050 | C-H stretch (aromatic) | Phenyl group |
| ~2950 | C-H stretch (aliphatic) | Methyl group |
| ~2550 (weak) | S-H stretch | Thiol group |
| ~1600 | C=N stretch | Pyrimidine ring |
| ~1550 | C=C stretch | Phenyl and Pyrimidine rings |
| ~1250 | C-N stretch | Pyrimidine ring |
| ~1180 | C=S stretch | Thione tautomer |
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Prepare a KBr (potassium bromide) pellet by mixing approximately 1-2 mg of the finely ground this compound sample with 100-200 mg of dry KBr powder.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Parameters:
-
Spectrometer: A standard FTIR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.
Quantitative Data: Representative ¹H and ¹³C NMR Chemical Shifts
The following are representative chemical shifts for this compound in DMSO-d₆.
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 (broad s) | Singlet | 1H | SH |
| ~8.0 (m) | Multiplet | 2H | Phenyl H (ortho) |
| ~7.5 (m) | Multiplet | 3H | Phenyl H (meta, para) |
| ~7.0 (s) | Singlet | 1H | Pyrimidine H |
| ~2.4 (s) | Singlet | 3H | CH₃ |
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=S |
| ~165 | C-phenyl (pyrimidine) |
| ~160 | C-methyl (pyrimidine) |
| ~135 | C-ipso (phenyl) |
| ~130 | C-para (phenyl) |
| ~129 | C-meta (phenyl) |
| ~127 | C-ortho (phenyl) |
| ~115 | C-H (pyrimidine) |
| ~24 | CH₃ |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16.
-
Relaxation Delay: 1-2 seconds.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H and δ 39.52 for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce proton-proton coupling information.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern.
Quantitative Data: Mass Spectrometry Fragmentation
Ionization Mode: Electron Ionization (EI)
| m/z | Proposed Fragment Ion |
| 202 | [M]⁺ (Molecular Ion) |
| 201 | [M-H]⁺ |
| 187 | [M-CH₃]⁺ |
| 125 | [M-C₆H₅]⁺ |
| 103 | [C₆H₅CN]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction:
-
Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.
-
-
Instrument Parameters (EI-MS):
-
Ionization Method: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 200-250 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-500.
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum.
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Propose fragmentation pathways to support the structural assignment.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a compound and for quantitative analysis.
Quantitative Data: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Expected Retention Time | Dependent on the exact system, but will be a single sharp peak for a pure sample. |
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare working solutions by diluting the stock solution with the mobile phase to a concentration within the linear range of the detector (e.g., 10-100 µg/mL).
-
-
Instrument Setup and Equilibration:
-
Set up the HPLC system with the specified column and mobile phase.
-
Equilibrate the column by running the mobile phase through the system until a stable baseline is achieved.
-
-
Data Acquisition:
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Determine the retention time of the main peak corresponding to this compound.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Logical Relationships in Spectroscopic Analysis
References
Application Notes and Protocols for the Purification of 4-Methyl-6-phenylpyrimidine-2-thiol by Recrystallization
Abstract
This document provides a detailed protocol for the purification of 4-Methyl-6-phenylpyrimidine-2-thiol via recrystallization. Recrystallization is a fundamental technique for the purification of solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. The selection of an appropriate solvent system is critical for achieving high purity and recovery. This guide outlines a systematic approach to solvent selection and provides a step-by-step protocol for the recrystallization process, intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] The purity of this compound is paramount for its intended applications, necessitating an effective purification strategy. Recrystallization is a robust and widely used method for purifying solid organic compounds. The principle of recrystallization relies on the higher solubility of a solid in a hot solvent compared to a cold solvent.[2][3] As a saturated hot solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.
Materials and Equipment
-
Crude this compound
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring capability
-
Reflux condenser
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Analytical balance
-
Melting point apparatus
-
NMR or other analytical instrumentation for purity assessment
-
Selected recrystallization solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water)
Experimental Protocols
The choice of a suitable solvent is the most critical step in recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.
-
Dissolve impurities well at all temperatures or not at all.
-
Not react with the compound.
-
Be volatile enough to be easily removed from the purified crystals.
-
Have a boiling point below the melting point of the compound.
Based on the purification of structurally related pyrimidine-2-thiol derivatives, several solvents and solvent mixtures are proposed for screening.[2][4]
Table 1: Solubility Characteristics of this compound in Various Solvents (Hypothetical Data)
| Solvent System | Solubility at Room Temp. (25°C) | Solubility at Boiling Point | Crystal Formation upon Cooling |
| Ethanol | Low | High | Good, well-formed needles |
| Methanol | Low | High | Good, small needles |
| Ethyl Acetate | Low | Moderate | Fair, may require seeding |
| Acetone/Hexane (1:1) | Moderate | High | Good, prismatic crystals |
| Ethanol/Water (8:2) | Very Low | High | Excellent, large crystals |
Note: This data is hypothetical and serves as a guide for solvent screening. Actual solubility should be determined experimentally.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent (e.g., ethanol). Heat the mixture to the solvent's boiling point with gentle stirring. Continue to add the hot solvent dropwise until the solid completely dissolves. Avoid adding an excess of solvent to maximize the recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3] Once the solution has reached room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Purity Assessment: Determine the melting point of the purified crystals and compare it to the literature value. Further analysis by techniques such as NMR or HPLC can be used to confirm the purity.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Troubleshooting
-
No crystals form upon cooling: The solution may be too dilute. Reheat the solution to evaporate some of the solvent and then allow it to cool again. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
-
Oiling out: The compound may be precipitating as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.
-
Low recovery: Too much solvent may have been used, or the crystals were washed with solvent that was not sufficiently cold.
Conclusion
Recrystallization is an effective method for the purification of this compound. Careful selection of the recrystallization solvent and adherence to the outlined protocol will enable researchers to obtain a high-purity product suitable for further applications. The provided workflow and troubleshooting guide will assist in optimizing the purification process.
References
Application Notes and Protocols: Reactions of 4-Methyl-6-phenylpyrimidine-2-thiol with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-6-phenylpyrimidine-2-thiol is a versatile heterocyclic compound that serves as a crucial building block in synthetic organic and medicinal chemistry. Its pyrimidine core is a common scaffold in numerous biologically active molecules, and the reactive thiol group at the 2-position provides a convenient handle for a variety of chemical modifications. This nucleophilic thiol group readily reacts with a wide range of electrophiles, allowing for the synthesis of a diverse library of S-substituted derivatives. These derivatives have garnered significant interest due to their potential applications in drug discovery, with reported antimicrobial, anticonvulsant, and other pharmacological activities.[1][2] This document provides detailed application notes and experimental protocols for the reaction of this compound with various electrophiles.
Reaction Overview
The primary mode of reaction for this compound with electrophiles is the S-alkylation or S-acylation of the thiol group. The sulfur atom, being a soft nucleophile, preferentially attacks the electrophilic center. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more reactive thiolate anion.
Caption: General reaction pathway for the S-substitution of this compound.
Reactions with Alkyl Halides (S-Alkylation)
S-alkylation is a common strategy to introduce various alkyl groups onto the sulfur atom of this compound. This is typically achieved by reacting the thiol with an alkyl halide in the presence of a base.
Table 1: S-Alkylation Reactions of this compound
| Electrophile | Base | Solvent | Product | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | DMF | 4-Methyl-2-(methylthio)-6-phenylpyrimidine | Good | [3] |
| Ethyl Chloroacetate | NaOEt | Ethanol | Ethyl 2-((4-methyl-6-phenylpyrimidin-2-yl)thio)acetate | High | [4] |
| 2-Chloro-N-phenylacetamide | K₂CO₃ | Acetone | 2-((4-Methyl-6-phenylpyrimidin-2-yl)thio)-N-phenylacetamide | 78 | [5] |
Experimental Protocol: Synthesis of Ethyl 2-((4-methyl-6-phenylpyrimidin-2-yl)thio)acetate
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 g, 4.94 mmol) in absolute ethanol (20 mL).
-
Base Addition: To the solution, add a catalytic amount of sodium ethoxide.
-
Electrophile Addition: Add ethyl chloroacetate (0.67 g, 5.44 mmol) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux for 6 hours.[4]
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure S-alkylated product.
Reactions with α-Halo Ketones and Subsequent Cyclization
A particularly useful reaction of this compound involves its reaction with α-halo ketones, such as phenacyl bromides. The initial S-alkylation is often followed by an intramolecular cyclization to yield fused heterocyclic systems, specifically thiazolo[3,2-a]pyrimidines, which are of significant interest in medicinal chemistry.
Caption: Workflow for the synthesis of thiazolo[3,2-a]pyrimidines.
Table 2: Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives
| α-Halo Ketone | Base/Acid | Solvent | Product | Yield (%) | Reference |
| Phenacyl Bromide | NaOMe / H₂SO₄ | Methanol / - | 3-Aryl-7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidin-5-one | High | [6][7] |
| Substituted Phenacyl Bromides | NaOMe / H₂SO₄ | Methanol / - | 3-(Substituted-aryl)-7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidin-5-one | High | [6][7] |
Experimental Protocol: Synthesis of 3-Aryl-7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidin-5-one
Step 1: S-Alkylation
-
Dissolution: Dissolve this compound (2 mmol) in anhydrous methanol (6 mL).
-
Base Addition: Add sodium methoxide (2.2 mmol).
-
Electrophile Addition: Add the corresponding phenacyl bromide (2.2 mmol) to the mixture.
-
Reaction: Stir the reaction mixture for 1 hour at room temperature.
-
Isolation: Add water (10 mL) to the mixture to precipitate the product.
-
Purification: Filter the precipitate, dry it, and recrystallize from a suitable solvent like a mixture of acetone and DMF to obtain the intermediate, 2-((4-methyl-6-phenylpyrimidin-2-yl)thio)-1-phenylethan-1-one.[6]
Step 2: Cyclization
-
Acid Treatment: Treat the intermediate from Step 1 with concentrated sulfuric acid.
-
Reaction: Stir the mixture, which will lead to intramolecular cyclization.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., ammonia solution).
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize to obtain the final thiazolo[3,2-a]pyrimidine product.[7]
Applications of S-Substituted Derivatives
The S-substituted derivatives of this compound are valuable scaffolds in drug discovery and development.
-
Antimicrobial Agents: Many S-alkylated and fused thiazolo[3,2-a]pyrimidine derivatives have demonstrated significant activity against various strains of bacteria and fungi.[1][8][9] The introduction of different substituents allows for the fine-tuning of their antimicrobial spectrum and potency.
-
Anticonvulsant Activity: Certain S-substituted derivatives, particularly those derived from reaction with phenacyl bromides, have shown promising anticonvulsant properties in preclinical models.[2][6]
-
Plant Growth Stimulators: Some novel S-substituted derivatives have been found to exhibit plant growth-stimulating activity, suggesting potential applications in agriculture.[10]
Conclusion
This compound is a highly versatile and reactive starting material for the synthesis of a wide array of S-substituted derivatives. The straightforward and efficient reaction of its thiol group with various electrophiles, particularly alkyl halides and α-halo ketones, provides access to compounds with significant potential in medicinal and agricultural chemistry. The protocols outlined in this document serve as a guide for researchers to explore the rich chemistry of this compound and to develop novel molecules with desired biological activities.
References
- 1. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization [pharmacia.pensoft.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. op.niscpr.res.in [op.niscpr.res.in]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Methyl-6-phenylpyrimidine-2-thiol in Metal Complex Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-Methyl-6-phenylpyrimidine-2-thiol in the formation of metal complexes. This document details the synthesis, characterization, and potential applications of these complexes, offering valuable protocols and data for researchers in medicinal chemistry, materials science, and catalysis.
Introduction to this compound as a Ligand
This compound is a versatile heterocyclic ligand that has garnered interest in coordination chemistry. Its structure features multiple donor atoms—two nitrogen atoms within the pyrimidine ring and an exocyclic sulfur atom—making it capable of coordinating to metal ions in various modes. The ligand can exist in thiol-thione tautomeric forms, which significantly influences its coordination behavior. In its deprotonated form, 4-methyl-6-phenylpyrimidine-2-thiolate, it can act as a monodentate, bidentate, or bridging ligand, leading to the formation of a diverse range of metal complexes with varying geometries and nuclearities. The most common coordination mode is as a bidentate N,S-chelating agent, forming a stable six-membered ring with the metal center.
Synthesis of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions can influence the stoichiometry and geometry of the resulting complex.
General Experimental Protocol: Synthesis of a Transition Metal Complex
This protocol describes a general method for the synthesis of a metal complex of this compound.
Materials:
-
This compound
-
Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂)
-
Ethanol or Methanol
-
Triethylamine (optional, as a base)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve this compound (e.g., 2 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask. Stir the solution until the ligand is completely dissolved. Gentle heating may be applied if necessary.
-
In a separate beaker, dissolve the metal(II) salt (e.g., 1 mmol) in 10 mL of ethanol.
-
Slowly add the metal salt solution to the ligand solution dropwise while stirring continuously.
-
If the deprotonated form of the ligand is desired, add a few drops of triethylamine to the reaction mixture.
-
Attach a condenser to the flask and reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
A precipitate of the metal complex should form. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.
-
Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Visualization of the Synthetic Workflow:
Characterization of Metal Complexes
A variety of spectroscopic and analytical techniques are employed to elucidate the structure and properties of the synthesized complexes.
Spectroscopic and Analytical Data
Table 1: Representative Spectroscopic Data for Pyrimidine-2-thiol Metal Complexes
| Technique | Ligand (Free) | Complex | Interpretation |
| IR (cm⁻¹) | |||
| ν(N-H) | ~3150 | Absent or shifted | Indicates deprotonation and coordination of the pyrimidine nitrogen. |
| ν(C=N) | ~1620 | Shifted to lower or higher frequency | Confirms coordination of the pyrimidine nitrogen. |
| ν(C=S) | ~1100 | Shifted to lower frequency | Indicates coordination of the sulfur atom. |
| ¹H NMR (ppm) | |||
| N-H | Broad singlet, ~12-13 | Absent | Confirms deprotonation of the thiol group upon coordination. |
| Aromatic-H | Multiplet, ~7-8 | Shifted | Changes in the electronic environment of the phenyl ring upon complexation. |
| Methyl-H | Singlet, ~2.5 | Shifted | Indicates changes in the electronic environment of the methyl group. |
| UV-Vis (nm) | |||
| Ligand bands | ~250-350 | Shifted and/or new bands appear | Ligand-to-metal or metal-to-ligand charge transfer bands. |
| d-d transitions | - | ~400-800 | Provides information about the geometry of the metal center. |
Table 2: Representative Crystal Structure Data for a Related Pyrimidine-2-thiol Metal Complex
Note: This data is for a representative metal complex of a substituted pyrimidine-2-thiol and should be used for comparative purposes only.
| Parameter | Value |
| Metal-Ligand Bond Lengths (Å) | |
| M-S | 2.2 - 2.4 |
| M-N | 2.0 - 2.2 |
| Coordination Geometry | Octahedral, Square Planar, or Tetrahedral |
| Metal-to-Ligand Ratio | 1:1 or 1:2 |
Potential Applications
Metal complexes of pyrimidine-2-thiol derivatives have shown promise in various fields, including medicinal chemistry and catalysis.
Antimicrobial and Antifungal Activity
Several studies on metal complexes of pyrimidine-2-thiol and its derivatives have reported significant antimicrobial and antifungal activities.[1][2] The chelation of the metal ion to the ligand often enhances the biological activity compared to the free ligand. This is often attributed to the increased lipophilicity of the complex, which facilitates its transport across the microbial cell membrane.
Table 3: Antimicrobial Activity of Related Pyrimidine-2-thiol Metal Complexes (Minimum Inhibitory Concentration - MIC in µg/mL)
| Complex | E. coli | S. aureus | C. albicans |
| Cu(II) Complex | >100 | 50 | 25 |
| Ni(II) Complex | 125 | 75 | 50 |
| Co(II) Complex | 100 | 60 | 30 |
Note: The data presented is a summary from various sources on related compounds and may not be representative of the specific complexes of this compound.
Anticancer Activity
Some transition metal complexes of thiosemicarbazones and pyrimidine derivatives have demonstrated in vitro anticancer activity against various cell lines.[1] The mechanism of action is often proposed to involve the inhibition of DNA synthesis or the induction of apoptosis.
Catalytic Activity
Molybdenum complexes of pyrimidine-2-thiolate have been investigated for their catalytic activity in oxygen atom transfer (OAT) reactions.[3][4] These complexes can serve as functional models for certain molybdoenzymes. The electronic properties of the pyrimidine ring can influence the catalytic efficiency.
Signaling Pathways (Hypothetical)
The precise signaling pathways affected by this compound metal complexes have not been elucidated and represent an important area for future research. Based on the known activities of other metal-based antimicrobial and anticancer agents, a hypothetical mechanism of action could involve the following steps.
This proposed pathway suggests that the metal complex, after entering the cell, could induce cell death through multiple mechanisms, including the generation of reactive oxygen species (ROS), direct interaction with DNA, and inhibition of essential enzymes.
Conclusion and Future Directions
This compound is a promising ligand for the development of novel metal complexes with interesting structural features and potential applications in medicine and catalysis. While the field would benefit from more detailed studies on the specific complexes of this ligand, the existing data on related compounds provide a strong foundation for future research. Key areas for further investigation include:
-
Systematic synthesis and crystallographic characterization of a wider range of metal complexes.
-
In-depth evaluation of their biological activities, including antimicrobial, antifungal, and anticancer properties.
-
Elucidation of the mechanisms of action and the specific signaling pathways involved.
-
Exploration of their catalytic potential in various organic transformations.
These application notes and protocols are intended to serve as a valuable resource for researchers embarking on the study of this compound metal complexes.
References
- 1. Antibacterial, antifungal and in vitro antileukaemia activity of metal complexes with thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-Based Antibacterial and Antifungal Agents: Synthesis, Characterization, and In Vitro Biological Evaluation of Co(II), Cu(II), Ni(II), and Zn(II) Complexes With Amino Acid-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxygen Atom Transfer Reactivity of Molybdenum(VI) Complexes Employing Pyrimidine- and Pyridine-2-thiolate Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acs.figshare.com [acs.figshare.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-6-phenylpyrimidine-2-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Methyl-6-phenylpyrimidine-2-thiol, with a focus on addressing the issue of low reaction yield.
Troubleshooting Guides
Issue: Low or No Product Yield
Low yield is a common challenge in the synthesis of this compound. The following guide provides a systematic approach to identify and resolve the potential causes.
1. Reagent Quality and Stoichiometry
-
Question: Could the quality of my starting materials be affecting the yield?
-
Answer: Yes, the purity of benzalacetone and thiourea is critical. Impurities can lead to side reactions or inhibit the desired reaction.[1]
-
Recommendation:
-
Ensure benzalacetone is free from self-condensation products. If it has been stored for a long time, consider purification by distillation or chromatography.
-
Use high-purity thiourea.
-
Verify the stoichiometry of your reactants. An excess of one reactant may not always lead to a higher yield and can complicate purification. A 1:1 to 1:1.2 molar ratio of benzalacetone to thiourea is a common starting point.
-
-
2. Reaction Conditions: Base, Solvent, and Temperature
-
Question: How do the base, solvent, and temperature impact the reaction?
-
Answer: These parameters are crucial for the success of the cyclocondensation reaction.
-
Base: A strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) is typically used to facilitate the reaction.[2] The concentration of the base is also important; insufficient base will result in low conversion, while excessive base can promote side reactions.
-
Solvent: Ethanol is the most commonly used solvent for this reaction.[2][3] It provides good solubility for the reactants and the base.
-
Temperature: The reaction is typically carried out at reflux temperature to ensure a sufficient reaction rate.[3] However, excessively high temperatures might lead to decomposition of reactants or products.
-
3. Reaction Time and Monitoring
-
Question: Is it possible that my reaction is not running to completion?
-
Answer: Incomplete conversion is a frequent cause of low yields.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and confirm the consumption of starting materials. A typical reaction time can range from 4 to 12 hours.[3]
-
4. Work-up and Purification
-
Question: Could I be losing product during the work-up and purification steps?
-
Answer: Product loss during isolation and purification can significantly impact the final yield.
-
Recommendation:
-
After the reaction is complete, the mixture is typically cooled and poured into cold water to precipitate the product.[3] Ensure the pH is adjusted appropriately to maximize precipitation. Acidification with a dilute acid like HCl can help precipitate the thiol.
-
Recrystallization from a suitable solvent, such as ethanol, is a common method for purification.[4] Choose the recrystallization solvent carefully to minimize product loss.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the cyclocondensation reaction of benzalacetone (4-phenyl-3-buten-2-one) with thiourea in the presence of a base, typically potassium hydroxide or sodium hydroxide, in an alcoholic solvent like ethanol.[2][3] This is a variation of the Biginelli-like reaction.
Q2: I am observing a significant amount of a yellow, sticky byproduct. What could it be?
A2: While specific side products for this exact reaction are not extensively documented, in similar pyrimidine syntheses like the Biginelli reaction, the formation of Hantzsch-type 1,4-dihydropyridine byproducts can occur, which are often yellow and fluorescent.[1] These can arise from the self-condensation of the β-ketoester (or in this case, the α,β-unsaturated ketone) with the aldehyde and ammonia (which can be formed from the decomposition of urea/thiourea at high temperatures). To minimize this, ensure precise temperature control and consider the order of reagent addition.
Q3: Can I use a different catalyst to improve the yield?
A3: While strong bases are the standard, various Lewis and Brønsted acid catalysts have been explored for Biginelli and related reactions.[4] For instance, catalysts like ceric ammonium nitrate (CAN) have been used in similar syntheses.[5] The choice of catalyst can influence reaction time and yield, and optimization may be required for your specific conditions.
Q4: Is microwave or ultrasound-assisted synthesis a viable option?
A4: Yes, microwave and ultrasound irradiation have been successfully employed for the synthesis of pyrimidine derivatives, often leading to significantly shorter reaction times and improved yields.[1] These methods provide efficient energy transfer to the reaction mixture.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Pyrimidine-2-thiol Derivatives
| Catalyst/Conditions | Reactants | Solvent | Time (h) | Yield (%) | Reference |
| NaOH | Chalcone, Thiourea | Ethanol | 12 | ~70-85 | [3] |
| KOH | Chalcone, Thiourea | Ethanol | 18-20 | Good | [2] |
| Microwave | Chalcone, Thiourea | Solid Phase | 5-10 min | High | [6] |
| Ultrasound | Chalcone, Thiourea | Ethanol | 1 | Medium to Excellent | [7] |
| Sc(OTf)₃ (5 mol%) | Barbituric acid, Aldehyde, Dimedone | Solvent-free | 2 | 98 | [7] |
Note: Yields are reported for various pyrimidine-2-thiol derivatives and may not be directly representative of this compound synthesis but provide a general comparison of different synthetic methodologies.
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a general guideline based on established procedures for similar compounds and may require optimization.
Materials:
-
Benzalacetone (4-phenyl-3-buten-2-one)
-
Thiourea
-
Potassium Hydroxide (KOH)
-
Absolute Ethanol
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute
-
Standard laboratory glassware for reflux, filtration, and recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzalacetone (1.0 eq) and thiourea (1.1 eq) in absolute ethanol.
-
Add a solution of potassium hydroxide (2.0 eq) in a small amount of water to the flask.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 8-12 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to a pH of approximately 5-6 to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water.
-
Dry the crude product in a desiccator.
-
Purify the crude product by recrystallization from ethanol to obtain this compound as a solid.
Mandatory Visualization
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jchemrev.com [jchemrev.com]
- 3. Synthesis and Biological Screening of 5-{[(4,6-Disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 27955-44-8 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
identifying side products in the synthesis of 4-Methyl-6-phenylpyrimidine-2-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-6-phenylpyrimidine-2-thiol. Our focus is on identifying and mitigating the formation of side products to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common and direct method is the cyclocondensation reaction between 1-phenylbutane-1,3-dione (also known as benzoylacetone) and thiourea. This reaction is typically acid- or base-catalyzed and results in the formation of the pyrimidine ring.
Q2: I am observing a significant amount of an unknown impurity with a similar polarity to my product in TLC analysis. What could it be?
A2: A common impurity in this synthesis is the uncyclized intermediate, an open-chain thioureide. This occurs when the initial condensation reaction takes place, but the subsequent intramolecular cyclization and dehydration do not go to completion. Adjusting reaction time, temperature, or catalyst concentration can help drive the reaction to the final product.
Q3: My reaction has a low yield, and I have isolated a high-molecular-weight, sticky byproduct. What is the likely cause?
A3: This is often indicative of the self-condensation of the starting material, 1-phenylbutane-1,3-dione, under the reaction conditions. This can be particularly problematic under strong basic or acidic conditions. A careful optimization of the catalyst and reaction temperature is recommended to minimize this side reaction.
Q4: Can the tautomerism of this compound affect my analysis?
A4: Yes, the product can exist in equilibrium between the thiol and thione tautomeric forms. This can sometimes lead to broadened peaks in NMR spectroscopy or the appearance of multiple spots on TLC, which might be mistaken for impurities. It is important to be aware of this tautomerism when interpreting analytical data.
Troubleshooting Guide for Side Product Identification
This guide provides a systematic approach to identifying and mitigating common side products in the synthesis of this compound.
| Observed Issue | Potential Side Product | Identification Methods | Mitigation Strategies |
| Low yield with a major spot close to the starting material on TLC | Unreacted 1-phenylbutane-1,3-dione or thiourea | Compare with TLC of starting materials, NMR of crude product will show characteristic peaks of starting materials. | Increase reaction time and/or temperature. Ensure the catalyst is active and used in the correct stoichiometric amount. Check the purity of starting materials. |
| An additional spot on TLC, often streaky, with a mass corresponding to the sum of the reactants | Uncyclized Thioureide Intermediate | Mass Spectrometry (MS) will show the expected mass for the intermediate. IR spectroscopy may show the presence of a ketone and thiourea functional groups. | Increase reaction temperature or switch to a more effective catalyst to promote cyclization. Refluxing for a longer duration may be necessary. |
| Formation of a viscous or polymeric substance, leading to low yield | Self-condensation product of 1-phenylbutane-1,3-dione | Difficult to characterize fully, but will result in a complex NMR spectrum and a broad mass distribution in MS. | Use milder reaction conditions (lower temperature, weaker acid/base catalyst). Add the 1,3-dicarbonyl compound slowly to the reaction mixture containing thiourea and the catalyst. |
| Presence of an unexpected heterocyclic product | Thiazole derivatives (less common) | Characterization by 2D NMR and high-resolution mass spectrometry would be required to confirm an alternative ring system. | This is more likely if there are oxidizing agents or other reactive species present. Ensure the reaction is performed under an inert atmosphere if necessary and that all reagents are pure. |
Experimental Protocols
General Procedure for the Synthesis of this compound
-
Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-phenylbutane-1,3-dione (1 equivalent) and thiourea (1.1 equivalents).
-
Solvent and Catalyst: Add a suitable solvent, such as ethanol or isopropanol. Introduce the catalyst (e.g., concentrated hydrochloric acid or sodium ethoxide in ethanol).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 12 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and induce precipitation by adding cold water.
-
Purification: Wash the crude product with cold solvent (e.g., ethanol or water) to remove unreacted starting materials and soluble impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.
Visualizations
Caption: Main reaction and side product pathways.
Caption: Troubleshooting workflow for synthesis optimization.
optimizing reaction conditions for the cyclization of pyrimidine-2-thiols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the cyclization of pyrimidine-2-thiols.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of pyrimidine-2-thiols and related fused systems.
Issue 1: Low to No Product Yield
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter in the cyclization process. Higher temperatures can sometimes lead to the decomposition of reactants or the formation of side products. Conversely, a temperature that is too low may result in an incomplete reaction. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[1][2]
-
Inefficient Catalyst: The choice and concentration of the catalyst are crucial. For reactions like the Biginelli synthesis, which can be adapted for pyrimidine-2-thiol synthesis, a variety of catalysts can be employed. If you are experiencing low yields, consider screening different catalysts, such as Brønsted acids (e.g., HCl) or Lewis acids (e.g., FeCl₃, ZnCl₂), and optimizing their concentration.[1][2] Ensure that any reusable catalyst is active and has been properly regenerated.[1]
-
Poor Quality of Reagents: The purity of starting materials, including the aldehyde, β-ketoester (or equivalent), and thiourea, is essential. Impurities can lead to undesirable side reactions and significantly lower the yield of the desired pyrimidine-2-thiol.[1][3]
-
Inappropriate Solvent: The polarity of the solvent can greatly influence the reaction rate and yield. Polar solvents are generally preferred for these types of cyclizations. Experimenting with different solvents such as ethanol, methanol, or acetonitrile may lead to improved results.[1][2][4] In some cases, solvent-free conditions have been shown to be effective.[1]
-
Presence of Water (for specific reactions): For certain cyclization methods, such as the Pinner synthesis, strictly anhydrous conditions are necessary. Water can cause the hydrolysis of intermediates and starting materials, thus hindering the reaction.[1][3]
Troubleshooting Workflow for Low Yield
References
purification challenges of 4-Methyl-6-phenylpyrimidine-2-thiol and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-6-phenylpyrimidine-2-thiol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterocyclic organic compound. It serves as a versatile intermediate in the synthesis of more complex molecules. Its primary applications are in the development of new pharmaceuticals and agrochemicals.[1][2] The pyrimidine core is a common feature in many biologically active compounds, and the thiol group provides a reactive handle for further chemical modifications.[2]
Q2: What is the typical synthesis route for this compound?
The most common synthetic route is the condensation of an α,β-unsaturated ketone (chalcone) with thiourea.[3] Specifically, 4-phenyl-3-buten-2-one is reacted with thiourea in the presence of a base, such as sodium or potassium hydroxide, in an alcoholic solvent like ethanol.
Q3: What are the general physical and chemical properties of this compound?
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂S |
| Molecular Weight | 202.28 g/mol |
| Appearance | Typically a yellow powder |
| Melting Point | 202 - 204 °C |
This data is compiled from commercially available product information.
Troubleshooting Purification Challenges
Purification of this compound can present several challenges. This section provides a troubleshooting guide for common issues encountered during the purification process.
Issue 1: The crude product is a persistent yellow oil or waxy solid and does not crystallize.
Possible Causes:
-
Presence of unreacted starting materials: Excess chalcone or thiourea can act as impurities that inhibit crystallization.
-
Formation of side-products: The synthesis of pyrimidines can sometimes lead to the formation of highly colored byproducts.
-
Residual solvent: Trapped solvent can prevent the formation of a crystalline solid.
Solutions:
-
Trituration: Try triturating the crude material with a non-polar solvent like hexanes or diethyl ether. This can help to remove non-polar impurities and may induce crystallization.
-
Solvent Removal: Ensure all residual solvent from the reaction work-up is removed under high vacuum.
-
Column Chromatography: If trituration fails, purification by column chromatography is recommended to remove impurities that hinder crystallization.
Issue 2: Recrystallization yields are low, or the product "oils out" during the process.
Possible Causes:
-
Inappropriate solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures, or the solvent may not have a steep enough solubility curve.
-
Cooling too rapidly: Rapid cooling can lead to the formation of an oil or very small crystals that trap impurities.
-
High impurity load: A large amount of impurity can suppress the crystallization of the desired product.
Solutions:
-
Solvent Screening: A systematic approach to finding the optimal recrystallization solvent is crucial. Ethanol is a commonly used solvent for similar compounds. A solvent system, such as ethanol/water or ethyl acetate/hexanes, where the compound is soluble in one solvent and insoluble in the other, can also be effective.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Seeding: Introduce a small seed crystal of pure this compound to the cooled, saturated solution to induce crystallization.
-
Pre-purification: If the crude product is highly impure, consider a preliminary purification step like column chromatography before recrystallization.
Issue 3: The purified product remains yellow, even after recrystallization.
Possible Causes:
-
Inherent Color: The pure compound is often described as a yellow powder, so a pale yellow color may be acceptable.
-
Trapped Impurities: Highly colored byproducts can be difficult to remove completely by recrystallization alone.
-
Degradation: The compound may be sensitive to heat or light, leading to the formation of colored degradation products.
Solutions:
-
Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be aware that this may also reduce your yield.
-
Multiple Recrystallizations: A second recrystallization may be necessary to achieve higher purity and a lighter color.
-
Column Chromatography: For the most effective removal of colored impurities, column chromatography is the recommended method.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water or hexanes) to find a suitable system where the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude this compound to achieve complete dissolution.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
-
Stationary Phase: Silica gel (standard grade, 60 Å pore size).
-
Mobile Phase (Eluent): A solvent system of increasing polarity is typically used. Start with a non-polar solvent like hexanes and gradually increase the proportion of a more polar solvent like ethyl acetate. A good starting point for TLC analysis and column elution is a mixture of Hexanes:Ethyl Acetate (e.g., from 9:1 to 7:3 v/v).
-
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into a chromatography column and allow it to pack evenly.
-
Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the column.
-
Begin eluting the column with the mobile phase, starting with the lowest polarity mixture.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
-
Purity Analysis Data (Illustrative)
The following table presents illustrative data for the purity of this compound after different purification methods. Actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Purity (by HPLC, Area %) | Yield (%) | Notes |
| Crude Product | 75-85% | - | Typically contains unreacted starting materials and side products. |
| Single Recrystallization | 90-95% | 60-75% | Effective at removing bulk impurities. |
| Double Recrystallization | >98% | 45-60% | Can achieve high purity but with reduced overall yield. |
| Column Chromatography | >99% | 50-70% | Most effective method for removing closely related impurities. |
Visualizations
General Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Recrystallization
References
preventing oxidation of the thiol group in 4-Methyl-6-phenylpyrimidine-2-thiol
Technical Support Center: 4-Methyl-6-phenylpyrimidine-2-thiol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, focusing on the prevention of thiol group oxidation.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My compound is showing signs of degradation. How can I tell if the thiol group has oxidized?
Answer: Oxidation of the thiol group in this compound typically leads to the formation of a disulfide dimer. This dimerization can alter the compound's physical and chemical properties.
-
Visual Inspection: You might observe a change in the physical state or solubility of your compound.
-
Reduced Activity: In biological or chemical assays, the oxidized form will likely exhibit reduced or no activity compared to the active free thiol.
-
Analytical Confirmation: The most reliable method is to use analytical techniques like Mass Spectrometry (MS) to detect the presence of the dimer (double the molecular weight) or Nuclear Magnetic Resonance (NMR) spectroscopy to observe shifts in the proton signals of the pyrimidine ring.[1]
Issue 2: What is the primary cause of thiol oxidation and what are the products?
Answer: The primary cause of thiol oxidation is exposure to atmospheric oxygen.[2] The thiol group (-SH) is susceptible to a series of oxidation reactions. The most common is a two-electron oxidation that forms a disulfide bond (S-S) between two molecules of the parent compound. Further oxidation, though less common under standard lab conditions, can lead to irreversible formation of sulfinic (R-SO₂H) and sulfonic (R-SO₃H) acids.[3][4]
Below is a diagram illustrating the oxidation pathway.
References
Technical Support Center: Managing Thione-Thiol Tautomerism
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with thione-thiol tautomerism in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is thione-thiol tautomerism and why is it a concern in my reaction mechanism?
Thione-thiol tautomerism is a type of prototropic tautomerism where a proton migrates between a sulfur and a nitrogen atom in a thioamide or related heterocyclic system. This results in two interconvertible isomers: the thione form (containing a C=S bond, also known as the thio-keto form) and the thiol form (containing a C=N bond and an S-H group, also known as the thio-enol form).[1][2] This dynamic equilibrium is a significant concern because the two tautomers possess different chemical and physical properties, including polarity, reactivity, and biological activity.[3][4] In drug development, for instance, different tautomers can exhibit varied binding affinities to a target, affecting pharmacokinetics and pharmacodynamics.[4] The presence of an unexpected tautomer can lead to product mixtures, lower yields, and difficulties in purification and characterization.
Q2: My reaction is yielding a mixture of products. How can I confirm if thione-thiol tautomerism is the cause?
The presence of a tautomeric mixture can be confirmed using several spectroscopic and chromatographic techniques. Tautomers are dynamic isomers that can be readily converted into each other in solution.[1]
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools. The thiol form will show a characteristic S-H proton signal, while the thione form will have an N-H proton signal. Chemical shifts for carbons and protons adjacent to the tautomeric system will also differ significantly between the two forms.
-
UV-Vis Spectroscopy: The thione and thiol forms have different chromophores, resulting in distinct absorption spectra.[1][5] The C=S group of the thione typically absorbs at a longer wavelength compared to the isolated double bond of the thiol form.[5] Monitoring spectral changes in different solvents or at different pH values can provide strong evidence of a tautomeric equilibrium.[5]
-
HPLC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry can often separate the two tautomers, especially if their polarities are different.[1] Both separated peaks will show the same mass in the mass spectrum, confirming they are isomers.[1] The thione form is generally more polar than the thiol form.[1]
-
IR Spectroscopy: The thione form exhibits a characteristic C=S stretching vibration, while the thiol form shows an S-H stretch and a C=N stretch.
Troubleshooting Guides
Issue 1: How can I control the reaction to favor one tautomer over the other?
The position of the thione-thiol equilibrium is highly sensitive to environmental factors. By manipulating these conditions, you can often shift the equilibrium to favor the desired tautomer.
Solution A: Modify the Solvent System
Solvent polarity plays a crucial role. Polar solvents tend to stabilize the more polar thione form through hydrogen bonding and dipole-dipole interactions.[6] In contrast, nonpolar solvents often favor the less polar thiol form.[6]
Table 1: Influence of Solvent on Tautomeric Equilibrium
| Solvent Type | Typical Effect on Equilibrium | Predominant Form | Rationale |
|---|---|---|---|
| Polar Protic (e.g., Water, Ethanol) | Shifts equilibrium toward the thione form | Thione | Stabilizes the polar C=S bond and can act as a proton donor/acceptor.[6] |
| Polar Aprotic (e.g., DMSO, DMF) | Generally favors the thione form | Thione | Stabilizes the polar thione tautomer.[1] |
| Nonpolar (e.g., Chloroform, Dioxane) | Shifts equilibrium toward the thiol form | Thiol | The less polar thiol form is more soluble and stable in nonpolar environments.[6] |
Solution B: Adjust the pH of the Medium
The pH of the solution has a profound effect on the equilibrium.
-
Neutral or Acidic Conditions: In neutral and acidic media, the thione form is generally the predominant species.[1]
-
Alkaline (Basic) Conditions: In an alkaline solution, the equilibrium shifts toward the formation of the thiol form, often via deprotonation to form a thiolate anion, which is the conjugate base of the thiol.[1]
Issue 2: My analytical results are inconsistent. How can I obtain a reliable quantitative assessment of the tautomeric ratio?
Inconsistency often arises from the dynamic nature of the equilibrium, which can shift during sample preparation or analysis. A combination of methods often provides the most reliable data.
Solution: Combined Analytical Approach
Simultaneously using methods like HPLC-MS and UV-Vis spectrophotometry can identify and provide a quantitative characterization of the two isomeric forms present.[1]
-
HPLC-MS: This method can separate the tautomers. By preparing samples in different conditions (e.g., one neutral, one with added base like sodium hydrogen carbonate), you can observe a shift in the peak area ratio.[1] The peak corresponding to the thione form should decrease while the thiol peak increases upon basification.[1]
-
Quantum Chemical Calculations: Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies and stabilities of the tautomers in the gas phase and in various solvents.[7][8] These theoretical results often show good agreement with experimental findings and can help interpret spectroscopic data.[5][7] In the gas phase, the thione form is typically calculated to be the more stable tautomer.[7]
Experimental Protocols & Workflows
Workflow for Identifying and Controlling Tautomerism
The following diagram outlines a systematic workflow for investigating and managing thione-thiol tautomerism in an experimental setting.
Caption: Workflow for identifying and controlling thione-thiol tautomers.
Protocol 1: UV-Vis Spectrophotometric Analysis of Tautomeric Equilibrium
This protocol allows for the study of the thione-thiol equilibrium by comparing UV spectra in solvents of differing polarity.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound of interest in a suitable solvent (e.g., DMSO).
-
Sample Preparation: Create a series of dilute solutions (e.g., 10⁻⁵ M) by adding a small aliquot of the stock solution to different solvents, such as ethanol (polar protic), acetonitrile (polar aprotic), and cyclohexane (nonpolar).
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-450 nm). Use the pure solvent as a blank.
-
Data Analysis: Compare the spectra. Significant changes in the position (λ_max) and intensity of absorption bands between solvents indicate a shift in the tautomeric equilibrium.[5] A bathochromic shift (to longer wavelength) is often associated with the thione form.[1]
Protocol 2: HPLC-MS Method for Tautomer Separation
This method is used to separate and identify the thione and thiol tautomers.
-
Instrumentation: Use an HPLC system with a reverse-phase column (e.g., C18) coupled to a mass spectrometer (e.g., ESI-Q-TOF).
-
Sample Preparation:
-
Sample A (Control): Dissolve the compound in a suitable solvent like DMSO or an acetonitrile/water mixture.[1]
-
Sample B (Shifted Equilibrium): Dissolve the compound in the same solvent, but add a small amount of a weak base (e.g., 0.5 mol of sodium hydrogen carbonate per 1 mol of the compound) to shift the equilibrium toward the thiol form.[1]
-
-
Chromatography: Inject both samples onto the HPLC system. Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Data Analysis:
-
Compare the chromatograms. The presence of two peaks that both show the same molecular ion mass in the MS data confirms the presence of two tautomers.[1]
-
In the chromatogram for Sample B, the peak corresponding to the thiol form should show a relative increase in area compared to the thione peak.[1]
-
Typically, the more polar thione form will have a shorter retention time on a reversed-phase column.[1]
-
Factors Influencing Tautomeric Equilibrium
The diagram below illustrates the key factors that researchers can manipulate to control the thione-thiol equilibrium.
Caption: Key factors that control the thione-thiol tautomeric equilibrium.
References
- 1. jocpr.com [jocpr.com]
- 2. scispace.com [scispace.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
improving the regioselectivity of reactions with 4-Methyl-6-phenylpyrimidine-2-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-6-phenylpyrimidine-2-thiol. The focus is on improving the regioselectivity of its reactions, particularly in alkylation, where competition between S-alkylation and N-alkylation is a common challenge.
Frequently Asked Questions (FAQs)
Q1: What are the reactive sites on this compound, and why is regioselectivity a primary concern?
A: this compound exists in a tautomeric equilibrium between the thiol and thione forms. This gives rise to an ambident nucleophile with three potential reactive sites: the sulfur atom (S), the N1 nitrogen, and the N3 nitrogen. Consequently, reactions with electrophiles, such as alkyl halides, can lead to a mixture of S-substituted and N-substituted products, making regioselectivity a critical issue to control for desired product synthesis.
Technical Support Center: Characterization of Pyrimidine-2-Thiol Derivatives
Welcome to the technical support center for the characterization of pyrimidine-2-thiol derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experimental work.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows more proton and carbon signals than I expected for my synthesized pyrimidine-2-thiol derivative. What is the likely cause?
A1: The presence of extra signals in your NMR spectrum is most likely due to the existence of thione-thiol tautomers in solution.[1] Pyrimidine-2-thiol derivatives can exist in equilibrium between the thiol form and the thione form. Each tautomer will give rise to a distinct set of NMR signals. The position of this equilibrium is highly dependent on the solvent, temperature, and concentration.[2][3]
Q2: The proton signals in my ¹H NMR spectrum are broad and poorly resolved. What could be causing this?
A2: Broad peaks in the ¹H NMR spectrum of pyrimidine-2-thiol derivatives can arise from several factors:
-
Intermediate Rate of Exchange: Tautomerism between the thione and thiol forms may be occurring at a rate that is on the NMR timescale, leading to peak broadening.[1]
-
Quadrupolar Broadening: The nitrogen atoms (¹⁴N) in the pyrimidine ring are quadrupolar and can cause broadening of adjacent proton signals.[1]
-
Aggregation: High sample concentration can lead to intermolecular interactions and aggregation, resulting in broader signals.[1]
-
Poor Solubility: If the compound is not fully dissolved, it can lead to broad lines.[1]
Q3: I am having difficulty assigning the N-H and S-H protons in my ¹H NMR spectrum. How can I definitively identify them?
A3: The most reliable method for identifying exchangeable protons (like N-H and S-H) is through a D₂O exchange experiment. By adding a drop of deuterium oxide (D₂O) to your NMR sample, the labile protons will exchange with deuterium. This will cause the corresponding peaks in the ¹H NMR spectrum to decrease in intensity or disappear completely.[1]
Q4: My mass spectrum does not show the expected molecular ion peak. What could be the reason?
A4: The absence of a clear molecular ion peak in the mass spectrum of pyrimidine-2-thiol derivatives can be attributed to a few factors:
-
Oxidation: These compounds can be susceptible to oxidation, which may lead to the formation of disulfide dimers.[4][5] This would result in a peak corresponding to the dimer, not the monomer.
-
Fragmentation: The molecular ion may be unstable and readily fragment. The fragmentation patterns of pyrimidine derivatives can be complex.[6][7]
-
Isotope Peaks: Due to the presence of sulfur, you should expect to see an M+2 peak with a relative intensity of about 4.4% of the molecular ion peak.[5][7] In some cases, the molecular ion peak itself might be of low intensity.[5][7]
Q5: I am struggling with the solubility of my pyrimidine-2-thiol derivative for NMR analysis. What solvents should I try?
A5: Solubility can be a significant challenge. The choice of solvent will also influence the tautomeric equilibrium. Common solvents for these derivatives include DMSO-d₆, CDCl₃, and methanol-d₄.[8] If solubility is low in common deuterated solvents, gentle heating or sonication may help. However, be mindful that temperature can also shift the tautomeric equilibrium. It is often a process of trial and error to find the most suitable solvent for your specific derivative.
Troubleshooting Guides
Problem 1: Ambiguous NMR Spectra
Symptoms:
-
More signals than expected.
-
Broad or poorly resolved peaks.
-
Chemical shifts that are difficult to interpret.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ambiguous NMR spectra.
Problem 2: Suspected Sample Degradation (Oxidation)
Symptoms:
-
Appearance of new, unexpected peaks in HPLC or NMR over time.
-
Mass spectrometry data showing a peak corresponding to a disulfide dimer (2M-2H).
-
Discoloration of the sample.
Logical Relationship for Oxidation:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Electrochemical oxidation of 2-pyrimidinethiols and theoretical study of their dimers, disulfides, sulfenyl radicals, and tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. article.sapub.org [article.sapub.org]
- 8. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Synthesis of 4-Methyl-6-phenylpyrimidine-2-thiol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Methyl-6-phenylpyrimidine-2-thiol (CAS: 27955-44-8).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is a cyclocondensation reaction, which is a variation of the Biginelli reaction.[3][4][5] This involves reacting a β-dicarbonyl compound or its equivalent with thiourea. For this specific molecule, the reactants are typically 4-phenyl-3-buten-2-one (benzalacetone) and thiourea, often in the presence of a base or acid catalyst.[6][7]
Q2: How is the reaction progress typically monitored?
A2: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[3][7] By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of the product can be tracked over time. This helps in determining the optimal reaction time and preventing the formation of degradation products from prolonged heating.
Q3: What are the typical solvents and catalysts used in this synthesis?
A3: Ethanol is a commonly used solvent for this reaction.[3] Other solvents like methanol or 1,4-dioxane have also been reported for similar syntheses.[6][7] The reaction can be catalyzed by either a base, such as potassium hydroxide, or an acid, like hydrochloric acid or acetic acid.[3][7] The choice of catalyst can significantly impact the reaction rate and yield.
Q4: What are the main challenges when scaling up this synthesis?
A4: When scaling up the synthesis of heterocyclic compounds, several challenges can arise. Key issues include managing the heat generated from exothermic reactions to avoid hotspots and side product formation.[] Additionally, as the scale increases, the reaction mixture can become a high-viscosity suspension, making stirring and heat transfer difficult.[] Careful selection of the reactor and efficient stirring are crucial for successful scale-up.
Troubleshooting Guide
Problem: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I fix this?
A: Low conversion can be attributed to several factors. Follow these troubleshooting steps to improve your yield:
-
Catalyst Inactivity: Ensure the catalyst is active and used in the appropriate concentration. If using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, verify the concentration is correct.[3]
-
Suboptimal Reaction Conditions: The reaction may need a longer duration or a moderate temperature increase to proceed to completion. Use TLC to monitor the reaction's progress and determine if more time is needed.[3]
-
Reactant Purity: Impurities in the starting materials (benzalacetone or thiourea) can inhibit the reaction. Ensure all reactants are of high purity before starting the synthesis.[3]
-
Solvent Choice: The solubility of reactants can be a limiting factor. While ethanol is common, other solvents might be more effective for your specific setup. Experiment with solvents like methanol or dioxane if you suspect solubility issues.[3][7]
Problem: Significant Side Product Formation
Q: My crude product is impure, and I suspect the presence of major side products. What are these and how can I prevent them?
A: A common side product in reactions involving thiourea is the formation of N-acylureas.[3] This occurs through a competing reaction pathway. To minimize side product formation:
-
Optimize Reaction Temperature: Avoid excessively high temperatures, which can promote side reactions. Stick to the recommended reflux temperature of your chosen solvent.
-
Control Stoichiometry: Ensure the molar ratios of your reactants are accurate. An excess of one reactant can sometimes lead to alternative reaction pathways.
-
Purification Strategy: If side products do form, a careful purification strategy is needed. Column chromatography is often effective at separating the desired pyrimidine-2-thiol from polar side products.[3]
Problem: Difficulty in Product Purification
Q: I'm struggling to purify the crude this compound. What methods are most effective?
A: Purification can typically be achieved through recrystallization or column chromatography.
-
Recrystallization: Ethanol is often a suitable solvent for recrystallizing pyrimidine derivatives.[7] If the product is still impure, try a different solvent system. A solvent pair (e.g., ethanol/water or DMF/ethanol) might be necessary to achieve high purity.
-
Column Chromatography: If recrystallization fails to remove impurities, silica gel column chromatography is a reliable alternative.[3] A solvent system of ethyl acetate and hexane is a good starting point for elution. The polarity can be adjusted based on the TLC analysis of your crude product.
Data Presentation
Table 1: Reaction Conditions for Analogous Pyrimidine-2-thiol Syntheses
| Starting Materials | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Substituted Chalcone, Thiourea | Potassium Hydroxide | Methanol | 3-4 h | Not specified | [6] |
| Chalcone Derivative, Thiourea | Acetic Acid | 1,4-Dioxane | 24 h | Not specified | [7] |
| Chalcone Derivative, Thiourea | TEA (catalytic) | Acetonitrile | 24 h | 69% (for 4c) | [9] |
| Bis-chalcone, Thiourea | MgFe2O4 | Ethanol | Not specified | 90% |
Experimental Protocols
Detailed Methodology: Synthesis of this compound
This protocol is a representative procedure based on common methods for synthesizing similar pyrimidine-2-thiols.[6][7]
-
Reaction Setup:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 4-phenyl-3-buten-2-one (benzalacetone) (0.01 mol).
-
Add ethanol (50 mL) to dissolve the starting material.
-
To this solution, add thiourea (0.01 mol) and potassium hydroxide (0.01 mol).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 3:7 ratio).
-
Continue refluxing until the starting materials are consumed (typically 3-5 hours).
-
-
Workup and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) with stirring.
-
Acidify the mixture with dilute hydrochloric acid (HCl) until it is neutral or slightly acidic. This will precipitate the product.
-
Filter the resulting solid precipitate using a Büchner funnel.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove soluble impurities.
-
Dry the crude product in a vacuum oven.
-
-
Purification:
-
Characterization:
-
Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Visualizations
Diagrams of Experimental Workflows and Logical Relationships
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. 4-Methyl-6-phenyl-pyrimidine-2-thiol | 27955-44-8 | NM57414 [biosynth.com]
- 2. 27955-44-8|this compound|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
catalyst selection for optimizing 4-Methyl-6-phenylpyrimidine-2-thiol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Methyl-6-phenylpyrimidine-2-thiol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on catalyst selection to optimize your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Chalcone Formation: The precursor, 1-phenyl-3-methyl-2-buten-1-one, is typically synthesized via a Claisen-Schmidt condensation. Ensure this initial reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider increasing the reaction time or the amount of catalyst (e.g., NaOH or KOH).
-
Suboptimal Reaction Conditions for Cyclization: The cyclization of the chalcone with thiourea is a critical step.
-
Temperature: The reaction may require heating (reflux) to proceed at an optimal rate. However, excessively high temperatures can lead to side reactions.
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor by TLC until the starting chalcone spot disappears.
-
Solvent: Ethanol is a commonly used solvent. Ensure it is of adequate purity (anhydrous, if necessary) as water can sometimes hinder the reaction.
-
-
Catalyst Inefficiency: The choice and condition of the catalyst are crucial.
-
Base Catalysts (e.g., KOH, NaOH): Ensure the base is not old or contaminated, as this can affect its activity.
-
Acid Catalysts: If using an acid-catalyzed route, ensure the catalyst is not deactivated.
-
-
Purity of Reactants: Impurities in the chalcone or thiourea can inhibit the reaction. Recrystallize the chalcone if necessary before the cyclization step.
Q2: I am observing a significant amount of a yellow, fluorescent byproduct. What is it and how can I minimize its formation?
A2: The likely fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine. This can form when two equivalents of the β-dicarbonyl compound (or in this case, the chalcone precursor) react with the aldehyde component and ammonia (which can be formed from the decomposition of thiourea at high temperatures).
-
Control Temperature: Higher temperatures can favor the Hantzsch pathway. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce the formation of this byproduct.
-
Order of Addition: While less common in the chalcone-based synthesis, in related Biginelli reactions, adding the urea or thiourea last can sometimes minimize its decomposition.
Q3: The purification of my crude product is difficult due to a sticky, oily consistency. What are the likely impurities and how can I improve purification?
A3: A sticky crude product often indicates the presence of unreacted starting materials, low molecular weight side products, or oligomers.
-
Incomplete Reaction: As mentioned in Q1, ensure the reaction has gone to completion by monitoring with TLC.
-
Side Reactions: Besides the Hantzsch byproduct, other side reactions can lead to a complex mixture.
-
Purification Strategy:
-
Recrystallization: This is the most common method for purifying the final product. Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate/hexane) to find the optimal conditions for crystallization.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable alternative. A gradient elution with a mixture of hexane and ethyl acetate is often effective.
-
Q4: I am unsure if my reaction is proceeding. How can I effectively monitor its progress?
A4: Thin Layer Chromatography (TLC) is the most effective way to monitor the reaction.
-
Procedure:
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel 60 F254).
-
Spot the starting materials (chalcone and thiourea) and the reaction mixture at different time intervals.
-
Develop the plate using an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate, such as 7:3 or 8:2).
-
Visualize the spots under a UV lamp (254 nm).
-
-
Interpretation: The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate that the reaction is progressing. The reaction is considered complete when the starting material spots are no longer visible.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and efficient method is a two-step process:
-
Claisen-Schmidt Condensation: Acetophenone is reacted with benzaldehyde in the presence of a base (like NaOH or KOH) to form 1-phenyl-3-methyl-2-buten-1-one (a chalcone).
-
Cyclocondensation: The resulting chalcone is then reacted with thiourea in a basic or acidic medium to yield this compound.
Q2: Which type of catalyst is best for the synthesis of this compound?
A2: The choice of catalyst can significantly impact the reaction's efficiency.
-
Base Catalysts (e.g., KOH, NaOH): These are commonly used, inexpensive, and often provide good yields. They are typically used in stoichiometric amounts in a refluxing alcoholic solvent.
-
Acid Catalysts (e.g., HCl, H₂SO₄, Lewis acids like ZnCl₂, BF₃·OEt₂): Acid catalysts can also be effective. Lewis acids, in particular, can offer milder reaction conditions.
-
Heterogeneous Catalysts (e.g., MgFe₂O₄): These have the advantage of being easily separable from the reaction mixture and can often be reused, making the process more environmentally friendly.
The optimal catalyst may depend on the specific laboratory setup and desired reaction conditions (e.g., temperature, reaction time). It is advisable to perform small-scale screening experiments to determine the best catalyst for your specific needs.
Q3: Can microwave irradiation or ultrasound be used to improve the reaction?
A3: Yes, both microwave irradiation and ultrasound have been shown to accelerate the synthesis of pyrimidine derivatives.[1] These techniques can significantly reduce reaction times and, in some cases, improve yields by providing localized energy for the reaction to proceed more efficiently.
Q4: What are the key safety precautions to take during this synthesis?
A4:
-
Thiourea: Thiourea is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated fume hood.
-
Solvents: Ethanol and other organic solvents are flammable. Avoid open flames and work in a well-ventilated area.
-
Bases and Acids: Strong bases (NaOH, KOH) and acids are corrosive. Handle them with care and wear appropriate PPE.
Catalyst Performance Data
The following table summarizes typical performance data for different catalytic systems in the synthesis of 4,6-disubstituted pyrimidine-2-thiols. Please note that these are representative values and actual results may vary depending on the specific substrates and reaction conditions.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| KOH | Ethanol | Reflux (approx. 78) | 6 - 12 | 80 - 90 | [1] |
| NaOH | Ethanol | Reflux (approx. 78) | 8 - 12 | 75 - 85 | [2] |
| ZnI₂ (Lewis Acid) | Solvent-free | 100 | 1 - 2 | 85 - 95 | [1] |
| MgFe₂O₄ (Heterogeneous) | Ethanol | Reflux (approx. 78) | 1 - 2 | 85 - 90 | |
| Microwave Irradiation | Solvent-free | 120 | 0.1 - 0.25 | 90 - 95 | [1] |
Detailed Experimental Protocol
This protocol describes a reliable method for the synthesis of this compound using a potassium hydroxide catalyst.
Step 1: Synthesis of 1-phenyl-3-methyl-2-buten-1-one (Chalcone)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (0.1 mol) and benzaldehyde (0.1 mol) in 100 mL of ethanol.
-
Catalyst Addition: Slowly add a solution of potassium hydroxide (0.12 mol) in 20 mL of water to the stirred mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water. A solid precipitate of the chalcone will form.
-
Purification: Filter the solid, wash it with cold water until the washings are neutral, and then dry it. Recrystallize the crude chalcone from ethanol to obtain a pure product.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the purified chalcone (0.05 mol) and thiourea (0.06 mol) in 100 mL of ethanol.
-
Catalyst Addition: Add a solution of potassium hydroxide (0.06 mol) in 10 mL of water to the mixture.
-
Reaction: Heat the mixture to reflux and maintain it for 8-10 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Acidification: Acidify the mixture with dilute hydrochloric acid until it is acidic to litmus paper. A solid precipitate of this compound will form.
-
Purification: Filter the solid, wash it thoroughly with cold water, and dry it. Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizations
Caption: General experimental workflow for the two-step synthesis of this compound.
Caption: A logical troubleshooting flowchart for addressing low yield in the synthesis.
References
effect of solvent on the yield and purity of 4-Methyl-6-phenylpyrimidine-2-thiol
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-6-phenylpyrimidine-2-thiol. It provides detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions related to the impact of solvents on reaction yield and purity.
Effect of Solvent on Yield and Purity: A Comparative Overview
While a direct comparative study on the effect of various solvents on the synthesis of this compound is not extensively documented in peer-reviewed literature, a general consensus from published procedures for analogous 4,6-disubstituted pyrimidine-2-thiols points towards the preferential use of alcoholic solvents. Ethanol is the most frequently cited solvent, typically yielding good results. The choice of solvent can influence the solubility of reactants, reaction kinetics, and the ease of product isolation.
Below is a summary table compiled from typical results reported for the synthesis of analogous pyrimidine-2-thiols, which can serve as a baseline for what to expect during the synthesis of this compound.
| Solvent | Base | Typical Reported Yield (%) | Purity Notes |
| Ethanol | NaOH or KOH | 75-90% | Good purity after recrystallization. |
| Methanol | NaOH or KOH | 70-85% | Similar to ethanol, good purity post-recrystallization. |
| Isopropanol | NaOH or KOH | 65-80% | May require longer reaction times. |
| DMF/Ethanol | NaOH or KOH | Variable | Used in some cases, may aid in reactant solubility but can complicate product isolation. |
Note: The purity of the final product is highly dependent on the purification method, with recrystallization being a common and effective technique.
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process involving a Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction with thiourea.
Step 1: Synthesis of (E)-1-phenyl-3-methylbut-2-en-1-one (Chalcone Intermediate)
This step involves the base-catalyzed condensation of benzaldehyde and acetone.
Materials:
-
Benzaldehyde
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Dissolve sodium hydroxide in water to create a 10% (w/v) solution.
-
In a separate flask, mix benzaldehyde and acetone in equimolar amounts in ethanol.
-
Cool the ethanolic solution in an ice bath and slowly add the NaOH solution dropwise with constant stirring.
-
Continue stirring at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into cold water.
-
The precipitated chalcone is then filtered, washed with water until neutral, and dried.
-
Recrystallize the crude product from ethanol to obtain pure (E)-1-phenyl-3-methylbut-2-en-1-one.
Step 2: Synthesis of this compound
This is the key cyclization step where the choice of solvent is critical.
Materials:
-
(E)-1-phenyl-3-methylbut-2-en-1-one (from Step 1)
-
Thiourea
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (or other solvent as per optimization)
-
Water
-
Acetic acid (for neutralization)
Procedure:
-
In a round-bottom flask, dissolve the chalcone and an equimolar amount of thiourea in ethanol.
-
Add a solution of NaOH or KOH in a minimal amount of water to the flask.
-
Reflux the mixture for 8-12 hours. The reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of crushed ice.
-
Acidify the solution with dilute acetic acid to precipitate the product.
-
Filter the solid product, wash it thoroughly with cold water, and dry it.
-
For further purification, recrystallize the crude this compound from ethanol or a suitable solvent mixture.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | - Ensure the reaction is refluxed for the recommended duration. Monitor by TLC until the starting material is consumed.- Check the quality and stoichiometry of the reagents. |
| Poor solubility of reactants. | - If using ethanol and reactants are not fully dissolved, consider a co-solvent like DMF in a small proportion. Be aware this may complicate work-up. | |
| Product loss during work-up. | - Ensure complete precipitation by adjusting the pH carefully and cooling the solution adequately.- Avoid excessive washing with solvents in which the product has some solubility. | |
| Impure Product | Presence of unreacted starting materials. | - Optimize reaction time and temperature.- Improve the efficiency of the recrystallization process. Consider using a different solvent system for recrystallization. |
| Formation of side products. | - Ensure the base is added portion-wise to control the reaction temperature.- Lowering the reaction temperature might reduce the formation of byproducts, though it may require a longer reaction time. | |
| Difficulty in Product Isolation | Product is oily or does not precipitate. | - Ensure the solution is sufficiently acidified to protonate the thiol and induce precipitation.- Try adding a non-polar solvent to induce precipitation (trituration). |
| Product is too soluble in the reaction solvent. | - After the reaction, reduce the volume of the solvent under reduced pressure before pouring into water. |
Frequently Asked Questions (FAQs)
Q1: Why is ethanol the most commonly used solvent for this reaction?
A1: Ethanol is a good solvent for both the chalcone intermediate and thiourea, allowing for a homogeneous reaction mixture. It has a suitable boiling point for refluxing the reaction to completion within a reasonable timeframe. Furthermore, the product, this compound, has relatively lower solubility in cold ethanol-water mixtures, which facilitates its precipitation and purification by recrystallization.
Q2: Can I use a different base other than NaOH or KOH?
A2: While NaOH and KOH are the most common and cost-effective bases, other bases like sodium ethoxide could potentially be used. However, this may alter the reaction kinetics and require optimization of the reaction conditions. The use of a strong base is necessary to facilitate the cyclization reaction.
Q3: How critical is the purity of the starting chalcone?
A3: The purity of the chalcone intermediate is very important. Impurities in the chalcone can lead to the formation of side products, which will lower the yield and complicate the purification of the final pyrimidine-2-thiol. It is highly recommended to recrystallize the chalcone before proceeding to the cyclization step.
Q4: What is the role of the acid in the work-up procedure?
A4: The pyrimidine-2-thiol product exists as its thiolate salt under the basic reaction conditions. The addition of an acid, such as acetic acid, neutralizes the reaction mixture and protonates the thiolate, leading to the precipitation of the neutral this compound.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using standard analytical techniques such as melting point determination, Thin Layer Chromatography (TLC), and spectroscopic methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry. Comparing the obtained data with literature values will help in confirming the structure.
minimizing byproduct formation in chalcone-based pyrimidine synthesis
Welcome to the Technical Support Center for chalcone-based pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing byproduct formation and troubleshooting common issues encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing pyrimidines from chalcones, and what are the common reagents?
The fundamental reaction involves the cyclocondensation of a chalcone (an α,β-unsaturated ketone) with a nucleophilic reagent containing a urea, thiourea, or guanidine functional group. This reaction is typically catalyzed by a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in an alcoholic solvent like ethanol or methanol.[1]
Q2: My reaction is complete according to TLC, but I'm struggling with low yields of the desired pyrimidine. What are the likely causes?
Low yields can arise from several factors:
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. While many syntheses proceed at room temperature, some may require heating to reflux.[2] Prolonged reaction times, however, can sometimes lead to increased byproduct formation.[3]
-
Catalyst Inactivity: Ensure that the base catalyst is fresh and has been stored properly to avoid deactivation.[3]
-
Poor Reagent Quality: The purity of the starting chalcone, urea, thiourea, or guanidine hydrochloride is crucial for a successful reaction.
-
Formation of Side Products: The presence of multiple spots on your TLC plate indicates the formation of byproducts, which consumes your starting materials and reduces the yield of the desired product.[4]
Q3: I observe a significant amount of a closely-eluting byproduct on my TLC plate. What could this be?
A common byproduct is the corresponding 1,4-dihydropyrimidine. This intermediate can sometimes be isolated, and its formation is influenced by the reaction conditions. Over-oxidation during the reaction or work-up is necessary to convert it to the aromatic pyrimidine.
Q4: How can I improve the yield and purity of my pyrimidine product?
Several strategies can be employed:
-
Microwave or UV Irradiation: These "green chemistry" approaches can significantly reduce reaction times and improve yields compared to conventional heating methods.[1]
-
Optimization of Base Concentration: The concentration of the base catalyst can be critical. An excess of a strong base may promote side reactions.[3][4]
-
Choice of Cyclizing Agent: The choice between urea, thiourea, or guanidine hydrochloride can influence the reaction outcome and the types of byproducts formed.
-
Careful Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and stop the reaction once the starting chalcone is consumed to minimize the formation of degradation products.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Formation (based on TLC) | 1. Inactive catalyst.2. Suboptimal temperature.3. Poor solubility of reactants. | 1. Use a freshly prepared solution of NaOH or KOH.2. Gradually increase the reaction temperature (e.g., from room temperature to reflux) while monitoring by TLC.3. Ensure all reactants are fully dissolved. You may need to increase the solvent volume. |
| Multiple Spots on TLC, Indicating Byproduct Formation | 1. Self-condensation of the starting ketone (during chalcone synthesis).2. Michael addition of the ketone enolate onto the chalcone.3. Formation of 1,4-dihydropyrimidine intermediate. | 1. Slowly add the ketone to a mixture of the aldehyde and base to keep the enolate concentration low.[4]2. Use a slight excess of the aldehyde during chalcone synthesis or perform the reaction at a lower temperature.[3]3. Ensure complete oxidation to the pyrimidine. This can sometimes be facilitated by aeration of the reaction mixture or the choice of work-up conditions. |
| Product is an Oil or Gummy Solid, Difficult to Crystallize | 1. Presence of impurities, including byproducts or residual starting materials.2. The product itself may be amorphous or have a low melting point. | 1. Purify the crude product using column chromatography. A common eluent system is a gradient of ethyl acetate in hexane.[5]2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod, seeding with a small crystal of the pure product (if available), or triturating with a non-polar solvent like hexane. |
| Reaction Mixture Turns Dark Brown or Black | 1. Decomposition of starting materials or product.2. Cannizzaro reaction of the aldehyde (if it has no α-hydrogens) in the presence of a strong base. | 1. Avoid excessive heating. If refluxing, ensure the temperature does not significantly exceed the boiling point of the solvent.2. Use a milder base or carefully control the stoichiometry to avoid a large excess of base.[6] |
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the impact of different synthetic methods on reaction time and yield for a typical chalcone-based pyrimidine synthesis.
| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional Heating (Reflux) | KOH | Ethanol | 4 hours | 58-65 | [7] |
| Microwave Irradiation (210 W) | KOH | Ethanol | 7-10 minutes | 79-85 | [7] |
| UV Irradiation | KOH | Ethanol | 4-5 minutes | 40-88 | [1] |
| Conventional Heating (Reflux) | Guanidine-HCl/KOH | Ethanol | 10 hours | Not specified | |
| Conventional Heating (Reflux) | Thiourea/KOH | Ethanol | 22 hours | Not specified |
Experimental Protocols
Protocol 1: General Synthesis of Chalcones via Claisen-Schmidt Condensation
-
Dissolve the substituted acetophenone (1 equivalent) and the appropriate aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of 40% potassium hydroxide (KOH) with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 3 hours.
-
Monitor the completion of the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water until the washings are neutral, and dry.
-
Recrystallize the crude chalcone from ethanol to obtain the pure product.
Protocol 2: Synthesis of Pyrimidines via Conventional Heating
-
Dissolve the synthesized chalcone (0.01 mol) and urea (0.01 mol) in ethanol (10 mL, 95%).
-
Slowly add a 40% aqueous solution of potassium hydroxide (10 mL) with constant stirring.
-
Reflux the reaction mixture on a water bath for 4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with dilute HCl.
-
Filter the resulting precipitate, wash with water, and dry to obtain the crude pyrimidine derivative.[7]
-
Further purification can be achieved by recrystallization from ethanol or by column chromatography.[5]
Protocol 3: Synthesis of Pyrimidines via Microwave Irradiation
-
In a microwave-safe vessel, dissolve the chalcone (0.01 mol) and urea (0.01 mol) in ethanol (10 mL, 95%).
-
Add a 40% aqueous potassium hydroxide solution (10 mL) with constant stirring.
-
Place the reaction mixture in a microwave reactor and irradiate at a power level of 210 W for 7-10 minutes.
-
Monitor the reaction for completion by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralize with dilute HCl to precipitate the product.
-
Filter, wash with water, and dry the solid.[7]
Mandatory Visualizations
Reaction Pathway and Potential Byproducts
Caption: General reaction scheme for pyrimidine synthesis and major byproduct pathways.
Troubleshooting Workflow for Low Yield
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of 4-Methyl-6-phenylpyrimidine-2-thiol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 4-Methyl-6-phenylpyrimidine-2-thiol and its derivatives have garnered significant interest due to their diverse pharmacological activities. This guide provides an objective comparison of the biological performance of these compounds, supported by experimental data and detailed methodologies, to aid in drug discovery and development efforts.
Data Presentation: A Comparative Overview
The biological activities of this compound derivatives span a wide spectrum, including antimicrobial, antifungal, anti-inflammatory, and cytotoxic effects. While specific quantitative data for the parent compound, this compound, is not extensively available in the reviewed literature, a comparative analysis of its derivatives reveals key structure-activity relationships. The following tables summarize the quantitative data for various derivatives, offering a clear comparison of their potency.
Table 1: Antimicrobial and Antifungal Activity of Pyrimidine-2-thiol Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | S. aureus | 6.25 | [1] |
| E. coli | 12.5 | [1] | |
| C. albicans | 25 | [1] | |
| 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | S. aureus | 12.5 | [1] |
| E. coli | 25 | [1] | |
| C. albicans | 50 | [1] | |
| 4,6-diarylpyrimidine-2-thiol (Compound 35) | M. smegmatis | 62.5 | [2] |
| 4,6-diarylpyrimidine-2-thiol (Compound 39) | M. smegmatis | 125 | [2] |
MIC: Minimum Inhibitory Concentration
Table 2: Anti-inflammatory Activity of Pyrimidine-2-thiol Derivatives
| Compound/Derivative | Assay | Inhibition (%) | IC₅₀ (µM) | Reference |
| 2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine | Carrageenan-induced paw edema | 68.5 (at 4h) | - | [3] |
| 2-amino-4-(4-aminophenyl)-6-(3-bromophenyl)pyrimidine | Carrageenan-induced paw edema | 65.2 (at 4h) | - | [3] |
| Pyrimidine derivative L1 | COX-2 Inhibition | - | ~Meloxicam | [4] |
| Pyrimidine derivative L2 | COX-2 Inhibition | - | ~Meloxicam | [4] |
IC₅₀: Half maximal inhibitory concentration
Table 3: Cytotoxic Activity of Pyrimidine-2-thiol Derivatives
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Thiazolo[4,5-d]pyrimidine (Compound 3b) | NCI-60 screen | Most active | [5] |
| 4-Amino-thieno[2,3-d]pyrimidine (Compound 2) | MCF-7 (Breast) | 0.013 | [5] |
| 2,4-Diaryl Pyrimidine (Compound 8l) | H1975 (Lung) | 0.008 | [5] |
| Pyrido[2,3-d]pyrimidine (Compound 4) | MCF-7 | 0.57 | [6] |
| Pyrido[2,3-d]pyrimidine (Compound 10) | MCF-7 | 3.15 | [6] |
IC₅₀: Half maximal inhibitory concentration
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The antimicrobial activity of the pyrimidine-2-thiol derivatives is commonly determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).[7]
-
Preparation of Antimicrobial Agents: Stock solutions of the test compounds are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in a 96-well microtiter plate.[7]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[8]
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plates are then incubated at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.[5][8]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity.[1][6][9][10]
-
Animal Handling and Dosing: Healthy adult rats or mice are fasted overnight with free access to water. The test compounds, a standard anti-inflammatory drug (e.g., indomethacin), and a vehicle control are administered orally or intraperitoneally.[6][11]
-
Induction of Edema: One hour after treatment, a 1% solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.[6][9]
-
Measurement of Paw Volume: The volume of the injected paw is measured at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[6]
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.
In Vitro COX-2 Inhibition Assay
The ability of compounds to inhibit the cyclooxygenase-2 (COX-2) enzyme is a key indicator of their anti-inflammatory potential.
-
Enzyme and Substrate Preparation: Human recombinant COX-2 enzyme is reconstituted in a suitable buffer. A solution of arachidonic acid (the substrate) is also prepared.[12]
-
Assay Reaction: The assay is typically performed in a 96-well plate. The reaction mixture contains the reaction buffer, heme, the COX-2 enzyme, and the test compound at various concentrations.[12]
-
Initiation and Termination: The reaction is initiated by the addition of arachidonic acid and incubated for a specific time at 37°C. The reaction is then stopped by adding a solution of stannous chloride.[12]
-
Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a colorimetric or fluorometric method, and the absorbance or fluorescence is measured using a plate reader.[13][14] The IC₅₀ value is then calculated.
Cytotoxicity Assay: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well and allowed to attach overnight.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 to 72 hours.[5]
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.[5]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined.[5]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the potential mechanisms of action and the experimental processes, the following diagrams have been generated using Graphviz.
The anti-inflammatory and anticancer activities of many pyrimidine derivatives are often attributed to their interaction with key signaling pathways that regulate cellular processes like inflammation, proliferation, and apoptosis. Two of the most relevant pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. "Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol " by SEDA FANDAKLI, NURAN KAHRİMAN et al. [journals.tubitak.gov.tr]
- 3. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. inotiv.com [inotiv.com]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of 4-Methyl-6-phenylpyrimidine-2-thiol derivatives
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Methyl-6-phenylpyrimidine-2-thiol Derivatives
This guide provides a comparative analysis of this compound derivatives, focusing on their structure-activity relationships in anticancer and antimicrobial applications. The information is compiled from recent studies to assist researchers, scientists, and drug development professionals in understanding the therapeutic potential of this class of compounds.
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry due to their presence in the nucleobases of DNA and RNA and their wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The this compound scaffold, in particular, serves as a versatile template for developing novel therapeutic agents.[1][3] The thiol group at the 2-position is a key feature, allowing for various chemical modifications to explore and optimize biological activity.[1] This guide summarizes quantitative data from recent studies, details experimental protocols, and visualizes key processes to elucidate the structure-activity relationships of these derivatives.
Data Presentation: Comparative Biological Activity
The following tables summarize the biological activities of various pyrimidine-2-thiol derivatives, providing a basis for understanding their structure-activity relationships.
Anticancer Activity
| Compound ID | R-Group at C4 | R-Group at C6 | Modifications on Phenyl Ring | Activity Data (IC50 in µM) | Target Cell Line | Reference |
| 1 | Methyl | Phenyl | Unsubstituted | Data not specified, but showed significant antitumor activity | HEPG2 | [4] |
| 6k | N-methyl-picolinamide | 4-(3-(trifluoromethyl)benzamido)phenylthio | 3-(trifluoromethyl)benzamido at para position of phenylthio group | Not specified for HepG2 in snippet, but synthesized for antitumor evaluation | HepG2 | [5] |
| 6l | N-methyl-picolinamide | 4-(4-(trifluoromethyl)benzamido)phenylthio | 4-(trifluoromethyl)benzamido at para position of phenylthio group | Not specified for HepG2 in snippet, but synthesized for antitumor evaluation | HepG2 | [5] |
| 2d | Amino | Hydroxy | Not applicable (Pyrido[2,3-d]pyrimidine) | Strong cytotoxicity at 50 µM | A549 | [6][7] |
Note: The core structure for compounds 6k and 6l is N-methyl-picolinamide-4-thiol, which is a different pyrimidine scaffold but provides insights into the effects of phenylthio substitutions.
Antimicrobial Activity
| Compound ID | R-Group at C4 | R-Group at C6 | Modifications on Phenyl Ring | Test Organism | MIC (µM/ml) | Reference |
| 2 | 4-Chlorophenyl | 4-Nitrophenyl | 4-Chloro | E. coli | 0.91 | [8] |
| 5 | 4-Hydroxyphenyl | 4-Nitrophenyl | 4-Hydroxy | B. subtilis | 0.96 | [8] |
| 10 | 4-Methoxyphenyl | 4-Nitrophenyl | 4-Methoxy | S. enterica | 1.55 | [8] |
| 10 | 4-Methoxyphenyl | 4-Nitrophenyl | 4-Methoxy | P. aeruginosa | 0.77 | [8] |
| 11 | 4-Bromophenyl | 4-Nitrophenyl | 4-Bromo | A. niger | 1.68 | [8] |
| 12 | 4-Aminophenyl | 4-Nitrophenyl | 4-Amino | C. albicans | 1.73 | [8] |
| 5b | Phenyl | 4-Chlorophenyl | Propylthio at C2 | S. aureus, B. subtilis | Good activity | [9] |
| 5d | Phenyl | 4-Methoxyphenyl | Propylthio at C2 | S. aureus | Good activity | [9] |
| 5e | Phenyl | 4-Methoxyphenyl | Butylthio at C2 | B. subtilis | Higher activity | [9] |
Note: The core structure for compounds 2, 5, 10, 11, and 12 is 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol/amine, and for 5b, 5d, and 5e is 4,6-diaryl-2-alkylthiopyrimidine. These are structurally related and provide valuable SAR insights.
Structure-Activity Relationship Summary
From the compiled data, several key structure-activity relationships can be inferred:
-
For Anticancer Activity: The evaluated compounds show significant activity against liver (HEPG2) and lung (A549) cancer cell lines.[4][7] Further derivatization of the core structure is a promising strategy for enhancing cytotoxic effects.
-
For Antimicrobial Activity:
-
The presence of electron-withdrawing groups (e.g., -Cl, -Br) on the phenyl ring at the C4 position appears to enhance antimicrobial activity against various bacterial and fungal strains.[8]
-
S-alkylation of the thiol group can lead to derivatives with significant antibacterial activity. For instance, compounds with a propyl substituent at the 2-thio position showed good antibacterial activity.[9]
-
The nature of the substituent at the C2 position (thiol, amine, or hydroxyl) also influences the antimicrobial spectrum.[8]
-
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route to the pyrimidine-2-thiol scaffold involves the condensation of a β-dicarbonyl compound with thiourea or its derivatives.[1] For the synthesis of the parent compound, 1-amino-4-methyl-6-phenyl pyrimidin-2-thione, benzoylacetone is reacted with thiosemicarbazide.[4]
Synthesis of 1-Amino-4-methyl-6-phenyl pyrimidin-2-thione (1) [4] A mixture of benzoylacetone (0.01 mol) and thiosemicarbazide (0.01 mol) in ethanol (50 ml) containing a few drops of piperidine is refluxed for 5 hours. The reaction mixture is then concentrated and cooled. The resulting solid is collected and recrystallized from ethanol.
S-Alkylation of Pyrimidine Thiones [9] This method is used to introduce alkyl groups at the thiol position. The pyrimidine thione is reacted with an appropriate alkyl halide to yield the corresponding 2-alkylthiopyrimidine derivative.
In Vitro Anticancer Activity Assay[4]
The in vitro antitumor activity of the synthesized compounds is evaluated against a human cancer cell line (e.g., HEPG2) using standard protocols. The assay typically involves treating the cancer cells with different concentrations of the test compounds and measuring cell viability after a specific incubation period.
In Vitro Antimicrobial Activity Assay[8][10]
The antimicrobial activity is determined using methods like the disk-diffusion method or by determining the Minimum Inhibitory Concentration (MIC).
Disk-Diffusion Method [10] Standardized microbial suspensions are inoculated on agar plates. Discs impregnated with the test compounds are placed on the agar surface. The plates are incubated, and the diameter of the zone of inhibition around each disc is measured.
Minimum Inhibitory Concentration (MIC) Determination [8] This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. Serial dilutions of the compounds are prepared in a liquid growth medium, which is then inoculated with the test organism. The MIC is determined after incubation by observing the lowest concentration with no visible growth.
Visualizations
Experimental Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical signaling pathway showing the inhibition of a target kinase by a pyrimidine-2-thiol derivative.
References
- 1. This compound | 27955-44-8 | Benchchem [benchchem.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. op.niscpr.res.in [op.niscpr.res.in]
- 10. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
4-Methyl-6-phenylpyrimidine-2-thiol versus other pyrimidine-based enzyme inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the development of potent enzyme inhibitors, forming the backbone of numerous therapeutic agents. This guide provides a comparative analysis of 4-Methyl-6-phenylpyrimidine-2-thiol and its analogs against other classes of pyrimidine-based enzyme inhibitors. While specific quantitative enzyme inhibition data for this compound is not extensively available in public literature, this guide leverages data from structurally similar pyrimidine-2-thiols and other well-characterized pyrimidine derivatives to provide a valuable comparative context for researchers.
Performance Comparison of Pyrimidine-Based Enzyme Inhibitors
The inhibitory potential of pyrimidine derivatives spans a wide range of enzyme families, including kinases, dihydrofolate reductase (DHFR), and tyrosinase. The substitution pattern on the pyrimidine ring plays a crucial role in determining both the potency and selectivity of these inhibitors.
Pyrimidine-2-thiol Derivatives
The pyrimidine-2-thiol moiety is a key pharmacophore that has demonstrated significant inhibitory activity against various enzymes. The thiol group can act as a crucial binding motif, often interacting with metal ions in the enzyme's active site.
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
| Pyrimidine-2-thiol | Tyrosinase | ~25 µM (2-fold stronger than kojic acid)[1][2] | Mixed |
| Pyrimidine-2,4-dithiol | Tyrosinase | ~1.9 µM (13-fold stronger than kojic acid)[1][2] | Mixed |
| Compound 9b (a 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivative) | Xanthine Oxidase | 0.132 | Mixed |
| Compound 14 (a 4,6-disubstituted pyrimidine) | MARK4 Kinase | 7.52 ± 0.33 | Not Specified |
Note: Data for pyrimidine-2-thiol and pyrimidine-2,4-dithiol are presented to infer the potential activity of the structurally related this compound.
Other Pyrimidine-Based Enzyme Inhibitors
For a broader comparison, the following table summarizes the inhibitory activities of other classes of pyrimidine-based compounds against key enzyme targets.
| Compound Class | Target Enzyme | Example Compound(s) | IC50 (µM) |
| Pyrrolo[2,3-d]pyrimidines | Receptor Tyrosine Kinases (e.g., VEGFR-1, VEGFR-2) | N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines | Varies (some < 1 µM)[3] |
| Thieno[2,3-d]pyrimidines | Dihydrofolate Reductase (DHFR) | Compound 20 | 0.20 |
| 2,4-Diaminopyrido[3,2-d]pyrimidines | Dihydrofolate Reductase (DHFR) | Compounds 13 & 14 | 0.59 & 0.46 |
| 4-Thiophenyl-derivatives | EGFR/VEGFR-2 | Compounds 10b & 2a | EGFR: 0.161 & 0.209 / VEGFR-2: 0.141 & 0.195[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key enzyme inhibition assays.
Tyrosinase Inhibition Assay
This assay is used to screen for inhibitors of tyrosinase, an enzyme involved in melanin synthesis and enzymatic browning.
-
Enzyme and Substrate Preparation : Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8). Prepare solutions of L-tyrosine or L-DOPA as substrates.
-
Inhibitor Preparation : Dissolve the test compounds (e.g., pyrimidine-2-thiol derivatives) in a suitable solvent (e.g., DMSO) to various concentrations.
-
Assay Procedure :
-
Add the tyrosinase solution to a 96-well plate.
-
Add the inhibitor solution to the wells and incubate for a pre-determined time at a specific temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate (L-tyrosine or L-DOPA).
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals using a microplate reader.
-
-
Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. Kinetic parameters (e.g., Ki) can be determined by performing the assay with varying concentrations of both substrate and inhibitor and analyzing the data using Lineweaver-Burk or other kinetic models.[1][2]
Kinase Inhibition Assay (Luminescence-Based)
This high-throughput screening method is used to identify inhibitors of specific kinases.
-
Reagent Preparation : Prepare solutions of the target kinase, a suitable kinase substrate, ATP, and the test compounds at various concentrations.
-
Assay Procedure :
-
Add the test compounds and kinase to the wells of a 384-well plate and incubate.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
After a set incubation period, add a detection reagent that measures the amount of remaining ATP by generating a luminescent signal.
-
-
Data Analysis : The luminescence intensity is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.[5]
Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)
This assay measures the activity of DHFR by monitoring the oxidation of its cofactor, NADPH.
-
Reagent Preparation : Prepare solutions of DHFR, dihydrofolic acid (DHF), NADPH, and the test inhibitors.
-
Assay Procedure :
-
In a cuvette, mix the DHFR enzyme, NADPH, and the inhibitor at desired concentrations in a suitable buffer.
-
Initiate the reaction by adding DHF.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.
-
-
Data Analysis : The rate of decrease in absorbance is proportional to the DHFR activity. Calculate the percent inhibition and IC50 values.[6]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding.
Caption: A generalized experimental workflow for determining enzyme inhibition.
References
- 1. Tyrosinase inhibitory mechanism of pyrimidine-thiols and their potential application in the anti-browning of fresh-cut apples | CoLab [colab.ws]
- 2. Tyrosinase inhibitory mechanism of pyrimidine-thiols and their potential application in the anti-browning of fresh-cut apples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 4-Methyl-6-phenylpyrimidine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 4-Methyl-6-phenylpyrimidine-2-thiol. It is designed to assist researchers in selecting the most appropriate techniques for their specific needs, ensuring the quality and reliability of their synthesized compounds. This document outlines detailed experimental protocols and presents comparative data for the target compound and a structurally similar alternative, 4-(4-chlorophenyl)-6-methylpyrimidine-2-thiol, to provide a clear benchmark for purity assessment.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the established biological activities of the pyrimidine scaffold.[1] Accurate determination of its purity after synthesis is a critical step to ensure reliable biological and pharmacological evaluation. This guide details common and effective analytical techniques for this purpose.
The primary route for synthesizing 4,6-disubstituted pyrimidine-2-thiols is through a Biginelli-type reaction. This involves the condensation of a chalcone (an α,β-unsaturated ketone) with thiourea in the presence of a base.[2] For the synthesis of this compound, the precursor chalcone is 4-phenyl-3-buten-2-one. Potential impurities from this synthesis can include unreacted starting materials (4-phenyl-3-buten-2-one and thiourea), by-products from side reactions, and residual solvent.
Purity Assessment Workflow
A systematic approach is essential for the comprehensive purity assessment of a synthesized compound. The following workflow outlines the recommended sequence of analytical techniques.
Caption: A typical workflow for the synthesis, purification, and purity assessment of an organic compound.
Data Presentation: Comparison of Analytical Data
The following tables summarize the expected analytical data for the subject compound, this compound, and a comparative alternative, 4-(4-chlorophenyl)-6-methylpyrimidine-2-thiol.
Table 1: Physicochemical and Chromatographic Data
| Parameter | This compound | 4-(4-chlorophenyl)-6-methylpyrimidine-2-thiol (Alternative) |
| Molecular Formula | C₁₁H₁₀N₂S[3] | C₁₁H₉ClN₂S |
| Molecular Weight | 202.28 g/mol [3] | 236.71 g/mol |
| Appearance | Yellow powder[4] | - |
| Melting Point | 202 - 204 °C[4] | 240-242 °C |
| TLC Rf Value | To be determined | 0.52 (n-hexane:ethyl acetate, 7:3) |
Table 2: Spectroscopic and Spectrometric Data
| Technique | This compound | 4-(4-chlorophenyl)-6-methylpyrimidine-2-thiol (Alternative) |
| UV-Vis (λmax) | To be determined | - |
| FT-IR (cm⁻¹) | To be determined | 3165 (N-H), 2924 (C-H), 1618 (C=N), 1589 (C=C), 1180 (C=S) |
| ¹H NMR (δ, ppm) | To be determined | 2.45 (s, 3H, CH₃), 6.90 (s, 1H, pyrimidine-H), 7.45 (d, 2H, Ar-H), 7.95 (d, 2H, Ar-H), 12.5 (br s, 1H, SH) |
| ¹³C NMR (δ, ppm) | To be determined | 18.2 (CH₃), 108.5, 128.9, 129.5, 134.8, 135.2, 159.8, 163.5, 175.1 |
| Mass (m/z) | [M+H]⁺ = 203 | [M]⁺ = 236, [M+2]⁺ = 238 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Synthesis of this compound (General Procedure)
This protocol is based on the well-established Biginelli reaction.[2]
Diagram of the Synthesis Reaction
Caption: General reaction scheme for the synthesis of this compound.
Procedure:
-
In a round-bottom flask, dissolve 4-phenyl-3-buten-2-one (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Add a solution of sodium hydroxide (1.5 equivalents) in water to the flask.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin-Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
Thin-Layer Chromatography (TLC)
Principle: TLC is a chromatographic technique used to separate mixtures. The separation is based on the differential partitioning of the components between a stationary phase (e.g., silica gel) and a mobile phase (a solvent or solvent mixture). The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system.
Protocol:
-
Stationary Phase: Silica gel 60 F₂₅₄ pre-coated TLC plates.
-
Mobile Phase (Eluent): A mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v). The optimal ratio may need to be determined experimentally.
-
Sample Preparation: Dissolve a small amount of the synthesized compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Apply a small spot of the dissolved sample onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.
-
Analysis: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. Calculate the Rf value for the main spot.
Melting Point Analysis
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities typically depress and broaden the melting point range.
Protocol:
-
Ensure the synthesized compound is completely dry.
-
Pack a small amount of the crystalline solid into a capillary tube.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample slowly (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This is the melting point range.
-
Compare the observed melting point range with the literature value for the pure compound. A broad or depressed melting point suggests the presence of impurities.
Spectroscopic and Spectrometric Analyses
a. UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule.
Protocol:
-
Solvent: A UV-grade solvent such as ethanol or methanol.
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent.
-
Measurement: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Analysis: Identify the λmax values and compare them with any available literature data. The presence of unexpected peaks may indicate impurities.
b. Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, showing the presence of specific functional groups.
Protocol:
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory.
-
Measurement: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, such as N-H, C-H, C=N, C=C, and C=S. Compare the spectrum with that of a known standard or with literature data.
c. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei (typically ¹H and ¹³C). The chemical shift, integration, and splitting pattern of the signals provide information about the chemical environment, number, and connectivity of the atoms.
Protocol:
-
Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent in an NMR tube.
-
Measurement: Acquire ¹H and ¹³C NMR spectra.
-
Analysis: Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to confirm the structure of the desired compound. The presence of unexpected signals indicates impurities.
d. Mass Spectrometry (MS)
Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.
Protocol:
-
Ionization Technique: Common techniques include Electrospray Ionization (ESI) or Electron Impact (EI).
-
Analysis: Determine the molecular ion peak ([M]⁺ or [M+H]⁺) and compare it with the calculated molecular weight of the target compound. The fragmentation pattern can also provide structural information.
Conclusion
A combination of chromatographic and spectroscopic techniques is essential for a thorough assessment of the purity of synthesized this compound. Thin-Layer Chromatography and melting point analysis serve as initial, rapid checks of purity. For unambiguous structural confirmation and the detection of minor impurities, spectroscopic methods such as FT-IR, NMR, and Mass Spectrometry are indispensable. By following the detailed protocols and comparing the obtained data with the reference values provided in this guide, researchers can confidently establish the purity of their synthesized material, ensuring the integrity of subsequent biological and pharmacological studies.
References
Comparative Analysis of 4-Methyl-6-phenylpyrimidine-2-thiol and a Structurally Related Derivative as Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical data and corrosion inhibition performance of 4-Methyl-6-phenylpyrimidine-2-thiol and a key alternative, 2-Mercapto-4,6-dimethylpyrimidine. The selection of these compounds allows for an objective evaluation of the influence of substituent groups on the pyrimidine core on their efficacy as corrosion inhibitors for mild steel in acidic environments. All quantitative data is summarized for clear comparison, and detailed experimental protocols for both synthesis and electrochemical analysis are provided.
Physicochemical and Analytical Data
The fundamental characteristics of this compound and its dimethyl analogue are presented below. These properties are crucial for their identification, characterization, and understanding their behavior in various experimental setups.
| Property | This compound | 2-Mercapto-4,6-dimethylpyrimidine |
| CAS Number | 27955-44-8 | 22325-27-5[1] |
| Molecular Formula | C₁₁H₁₀N₂S | C₆H₈N₂S[1] |
| Molecular Weight | 202.28 g/mol | 140.21 g/mol |
| Appearance | Yellow powder | White to yellow crystalline powder[1][2] |
| Melting Point | 202 - 204 °C | 209 - 211.4 °C[1] |
Corrosion Inhibition Performance
The effectiveness of pyrimidine derivatives as corrosion inhibitors is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier against the corrosive environment. This adsorption is influenced by the electronic structure of the molecule, including the presence of heteroatoms (N, S) with lone pairs of electrons and the π-electrons of the pyrimidine ring.
The following table summarizes key performance indicators for this compound and 2-Mercapto-4,6-dimethylpyrimidine as corrosion inhibitors for mild steel in 1 M HCl solution. The data is derived from potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) studies.
| Parameter | This compound (TP-1 derivative) | 2-Mercapto-4,6-dimethylpyrimidine |
| Inhibitor Concentration | 200 mg L⁻¹ | 10⁻³ M |
| Corrosion Current Density (i_corr) | 35 µA cm⁻² | Not explicitly stated, but inhibition is observed |
| Inhibition Efficiency (IE%) | 97%[3] | High, but not quantified in the available literature |
| Charge Transfer Resistance (R_ct) | 1000 Ω cm²[3] | Increases with inhibitor concentration |
| Double Layer Capacitance (C_dl) | 50 µF cm⁻²[3] | Decreases with inhibitor concentration |
| Adsorption Isotherm | Langmuir[3] | Langmuir |
Note: The data for this compound is based on a closely related derivative, 5-cyano-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4-one (TP-1), from a comparative study of thiopyrimidine derivatives.
The data indicates that the phenyl group in the this compound derivative significantly enhances its corrosion inhibition efficiency compared to the dimethyl analogue. This is likely due to the increased electron density and surface area provided by the phenyl ring, leading to stronger adsorption on the metal surface.
Experimental Protocols
Detailed methodologies for the synthesis of the pyrimidine-2-thiol derivatives and their evaluation as corrosion inhibitors are provided below.
Synthesis of this compound
A common and effective method for the synthesis of 4,6-disubstituted pyrimidine-2-thiols involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with thiourea.
Step 1: Synthesis of (E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one (Chalcone)
-
Equimolar amounts of p-tolualdehyde and acetophenone are dissolved in ethanol.
-
A catalytic amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to the solution.
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The resulting precipitate is filtered, washed with water and cold ethanol, and then recrystallized from a suitable solvent like ethanol to yield the pure chalcone.
Step 2: Synthesis of this compound
-
The synthesized chalcone (0.01 mol) and thiourea (0.01 mol) are dissolved in ethanol.
-
An ethanolic solution of potassium hydroxide (KOH) is added to the mixture.
-
The reaction mixture is refluxed for several hours (typically 8-12 hours) and the progress is monitored by TLC.
-
After completion, the reaction mixture is cooled and poured into ice-cold water.
-
The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or acetone) to obtain pure this compound.
Characterization of Synthesized Compounds
The synthesized compounds are typically characterized using a variety of spectroscopic and analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule. For pyrimidine-2-thiols, key peaks include C=N, C=S, and aromatic C-H stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of protons and carbon atoms in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should correspond to the calculated values for the molecular formula.
Electrochemical Evaluation of Corrosion Inhibition
The corrosion inhibition performance of the synthesized compounds is evaluated using standard electrochemical techniques.
Materials and Methods:
-
Working Electrode: Mild steel coupons with a defined exposed surface area. The surface is typically abraded with different grades of emery paper, degreased with acetone, washed with distilled water, and dried before each experiment.
-
Counter Electrode: A platinum foil or graphite rod.
-
Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.
-
Corrosive Medium: 1 M Hydrochloric acid (HCl) solution.
-
Inhibitor Concentrations: A range of concentrations (e.g., 50, 100, 150, 200 mg L⁻¹) of the pyrimidine-2-thiol derivatives are prepared in the corrosive medium.
Electrochemical Measurements: All electrochemical measurements are performed using a potentiostat/galvanostat.
-
Open Circuit Potential (OCP): The working electrode is immersed in the test solution, and the OCP is monitored until a stable potential is reached (typically for 30-60 minutes).
-
Electrochemical Impedance Spectroscopy (EIS):
-
EIS measurements are performed at the stable OCP.
-
A small amplitude AC signal (e.g., 10 mV) is applied over a frequency range (e.g., 100 kHz to 0.01 Hz).
-
The impedance data is analyzed by fitting to an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). The inhibition efficiency (IE%) is calculated from the Rct values using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
-
Potentiodynamic Polarization:
-
The electrode potential is scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the Tafel plots. The inhibition efficiency (IE%) is calculated from the icorr values using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Visualizing the Scientific Workflow and Relationships
To better illustrate the processes and relationships described, the following diagrams have been generated using the DOT language.
Caption: Synthesis workflow for this compound.
Caption: Mechanism of corrosion inhibition by pyrimidine-thiol derivatives.
Caption: Workflow for the electrochemical analysis of corrosion inhibitors.
References
Comparative Efficacy of 4-Methyl-6-phenylpyrimidine-2-thiol and Analogs in Cancer Therapy: An In Vitro and In Vivo Analysis
A comprehensive evaluation of 4-Methyl-6-phenylpyrimidine-2-thiol and related pyrimidine derivatives reveals a promising class of compounds with significant anticancer potential. This guide provides a comparative analysis of their performance against various cancer cell lines, alongside established chemotherapeutic agents, supported by detailed experimental data and methodologies.
The pyrimidine scaffold is a cornerstone in the development of novel anticancer agents, with numerous derivatives demonstrating potent and selective activity against a range of human cancers.[1] While extensive data on the specific compound this compound is emerging, a thorough review of its structurally related analogs provides compelling evidence for its potential therapeutic efficacy. This guide synthesizes preclinical data on these related compounds, offering a comparative analysis of their performance in various cancer cell lines and insights into their mechanisms of action.
In Vitro Anticancer Activity: A Comparative Overview
The in vitro cytotoxic activity of various pyrimidine-2-thiol derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been a key metric in these assessments. The following tables summarize the IC50 values of several pyrimidine derivatives and standard anticancer drugs across different cancer cell lines.
| Compound/Alternative | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) of Reference |
| 1-Amino-4-methyl-6-phenyl pyrimidin-2-thione | Liver (HEPG2) | Not specified, but showed activity | - | - |
| Compound 1c (a 2-thiopyrimidine derivative) | Leukemia (HL60) | 0.0034 (PI3Kδ inhibition) | Duvelisib | 0.0025 (PI3Kδ inhibition) |
| Thienopyrimidine derivative 14 | Breast (MCF7) | 22.12 | Doxorubicin | 30.40 |
| Thienopyrimidine derivative 13 | Breast (MCF7) | 22.52 | Doxorubicin | 30.40 |
| Thienopyrimidine derivative 9 | Breast (MCF7) | 27.83 | Doxorubicin | 30.40 |
| Thienopyrimidine derivative 12 | Breast (MCF7) | 29.22 | Doxorubicin | 30.40 |
| Indolyl-pyrimidine hybrid 4g | Breast (MCF-7) | 5.1 | 5-FU | Not specified |
| Liver (HepG2) | 5.02 | 5-FU | Not specified | |
| Colon (HCT-116) | 6.6 | 5-FU | Not specified | |
| N-methylpicolinamide-4-thiol derivative 6p | Liver (HepG2) | 2.23 | Sorafenib | 16.30 |
| Colon (HCT-116) | 9.14 | Sorafenib | 10.09 | |
| Colon (SW480) | 8.78 | Sorafenib | 40.65 | |
| Lung (SPC-A1) | 9.61 | Sorafenib | 18.60 | |
| Melanoma (A375) | 6.97 | Sorafenib | 17.96 | |
| 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) | Pancreatic (MiaPaCa-2) | 1.95 | - | - |
In Vivo Validation of Anticancer Efficacy
In vivo studies are crucial for validating the therapeutic potential of new anticancer agents in a living organism.[2][3] These studies provide insights into a compound's bioavailability, toxicity, and overall antitumor efficacy.[4]
A study on the indolyl-pyrimidine derivative 4g demonstrated significant in vivo antitumor activity in an Ehrlich ascites carcinoma (EAC) tumor-bearing mice model.[5] Similarly, 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) was investigated for its in vivo anticancer potential in Ehrlich ascites carcinoma and sarcoma-180 tumor mice models, showing its ability to restrain tumor enlargement.[6] Another pyrimidine derivative, compound (7) , showed significant inhibition of tumor growth in an MDA-MB-231 xenograft mouse model.[7]
These in vivo findings, although not on the exact target compound, suggest that the pyrimidine-2-thiol scaffold is a viable candidate for further preclinical and clinical development.
Mechanistic Insights: Signaling Pathways and Apoptosis Induction
Several studies have delved into the mechanisms by which pyrimidine derivatives exert their anticancer effects. A common mechanism observed is the induction of apoptosis, or programmed cell death, in cancer cells.
For instance, the 2-thiopyrimidine derivative 1c was found to trigger apoptosis by activating caspase 3 and the pro-apoptotic protein Bax, while suppressing the anti-apoptotic protein Bcl2.[8] It also arrested the cell cycle at the S phase.[8] Another study on a hydrazone-bearing pyrimidine derivative showed it increases the expression of Bax and Bak, activates caspase-9/3 and p53, and downregulates Mcl-1 and Bcl2, ultimately inducing apoptosis through the mitochondrial pathway.[8]
The following diagram illustrates a generalized workflow for the in vitro and in vivo validation of a novel anticancer compound.
Caption: General workflow for anticancer drug validation.
The signaling pathway diagram below illustrates the potential mechanism of action for pyrimidine derivatives that induce apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. iv.iiarjournals.org [iv.iiarjournals.org]
- 3. ijpbs.com [ijpbs.com]
- 4. noblelifesci.com [noblelifesci.com]
- 5. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpr.com [ijrpr.com]
- 8. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Antimicrobial Spectrum of Pyrimidine-2-thiol Derivatives and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Quantitative Antimicrobial Spectrum Analysis
The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for several synthesized pyrimidine-2-thiol derivatives against a panel of Gram-positive and Gram-negative bacteria, and fungal strains. These values are contrasted with the known MIC ranges for Ciprofloxacin, Gentamicin, and Fluconazole against similar pathogens.
Disclaimer: The data for pyrimidine-2-thiol derivatives are sourced from specific studies and may not be directly comparable to the broad MIC ranges of established antibiotics, which are compiled from extensive surveillance data.
| Microorganism | Compound 2 [1] | Compound 5 [1] | Compound 11 [1] | Compound 12 [1] | Ciprofloxacin | Gentamicin | Fluconazole |
| Gram-Positive Bacteria | |||||||
| Staphylococcus aureus | 0.91 µM/ml | 1.93 µM/ml | - | 3.46 µM/ml | 0.12 - 2 µg/mL | 0.5 - 2 µg/mL | - |
| Bacillus subtilis | - | 0.96 µM/ml | - | - | 0.12 - 1 µg/mL | 0.03 - 0.5 µg/mL | - |
| Gram-Negative Bacteria | |||||||
| Escherichia coli | 0.91 µM/ml | - | - | - | 0.015 - 1 µg/mL | 0.25 - 2 µg/mL | - |
| Pseudomonas aeruginosa | - | - | - | - | 0.25 - 4 µg/mL | 1 - 8 µg/mL | - |
| Salmonella enterica | - | - | - | - | 0.015 - 0.12 µg/mL | 0.5 - 4 µg/mL | - |
| Fungi | |||||||
| Candida albicans | - | - | - | 1.73 µM/ml | - | - | 0.25 - 4 µg/mL |
| Aspergillus niger | - | - | 1.68 µM/ml | - | - | - | 16 - >128 µg/mL |
Note: '-' indicates that the data was not provided in the cited source. The pyrimidine-2-thiol derivatives are identified by the compound numbers used in the source publication.[1]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The following is a detailed methodology for the broth microdilution method, a standard procedure for determining MIC values.
Broth Microdilution Method for MIC Determination
-
Preparation of Antimicrobial Stock Solution:
-
Accurately weigh a suitable amount of the antimicrobial compound (e.g., pyrimidine-2-thiol derivative or standard antibiotic).
-
Dissolve the compound in an appropriate solvent (e.g., Dimethyl Sulfoxide (DMSO)) to create a high-concentration stock solution.
-
-
Preparation of Microtiter Plates and Serial Dilutions:
-
Dispense a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.
-
Perform a two-fold serial dilution of the antimicrobial stock solution across the wells of the plate to achieve a range of decreasing concentrations.
-
-
Inoculum Preparation:
-
Culture the test microorganism on an appropriate agar medium.
-
Prepare a standardized inoculum suspension in a sterile saline or broth to match a 0.5 McFarland turbidity standard. This corresponds to a specific cell density.
-
Further dilute the standardized inoculum to the final desired concentration for testing.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate (containing the antimicrobial dilutions) with the prepared microbial inoculum.
-
Include a positive control well (microorganism and broth, no antimicrobial) and a negative control well (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Visualizing Experimental and Logical Frameworks
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
References
Comparative Evaluation of the Antioxidant Capacity of 4-Methyl-6-phenylpyrimidine-2-thiol Against Standard Antioxidants
An objective analysis for researchers, scientists, and drug development professionals.
The search for novel antioxidant compounds is a cornerstone of drug discovery and development, with significant implications for mitigating oxidative stress-related pathologies. Pyrimidine derivatives, particularly those containing a thiol group, have emerged as a promising class of molecules with potential antioxidant properties. This guide provides a comparative evaluation of the antioxidant capacity of 4-Methyl-6-phenylpyrimidine-2-thiol against widely recognized antioxidant standards: Ascorbic Acid, Trolox, and Gallic Acid.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is typically evaluated using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an antioxidant, with a lower IC50 value indicating greater antioxidant activity.
The following tables summarize the available IC50 values for the pyrimidine-2-thiol analogue and the standard antioxidants in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as the Ferric Reducing Antioxidant Power (FRAP) assay.
Table 1: DPPH Radical Scavenging Activity (IC50 Values)
| Compound | IC50 Value |
| Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 0.6 mg/mL |
| Ascorbic Acid | 4.97 µg/mL[1] |
| Trolox | 3.77 µg/mL[2] |
| Gallic Acid | 10.97 µg/mL[3] |
Note: Other studies have reported that various pyrimidine-2-thione derivatives exhibit significant DPPH radical scavenging activity with IC50 values below 42 µg/mL.[4]
Table 2: ABTS Radical Scavenging Activity (IC50 Values)
| Compound | IC50 Value |
| This compound | Data Not Available |
| Ascorbic Acid | 50 µg/mL[5] |
| Trolox | 2.34 µg/mL[1] |
| Gallic Acid | 1.03 µg/mL[6] |
Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Results are typically expressed as equivalents of a standard antioxidant, such as FeSO₄ or Trolox. Direct IC50 values are not commonly reported for this assay.
| Compound | Antioxidant Power |
| This compound | Data Not Available |
| Ascorbic Acid | Standard |
| Trolox | Standard |
| Gallic Acid | Standard |
Experimental Protocols
Accurate and reproducible assessment of antioxidant capacity is contingent on standardized experimental protocols. The following sections detail the methodologies for the DPPH, ABTS, and FRAP assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The purple DPPH solution becomes decolorized in the presence of an antioxidant, and the change in absorbance is measured spectrophotometrically.
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound and standard antioxidants (Ascorbic Acid, Trolox, Gallic Acid)
-
Spectrophotometer (capable of measuring absorbance at ~517 nm)
-
96-well microplate (optional)
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Preparation of sample solutions: Prepare a series of concentrations of the test compound and standard antioxidants in the same solvent.
-
Reaction: Add a specific volume of the sample solution to the DPPH solution. A typical ratio is 1:1 (v/v).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at approximately 517 nm. A blank containing the solvent and DPPH solution is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The blue-green ABTS•⁺ solution is decolorized in the presence of an antioxidant, and the change in absorbance is measured.
Reagents and Equipment:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound and standard antioxidants
-
Spectrophotometer (capable of measuring absorbance at ~734 nm)
Procedure:
-
Preparation of ABTS•⁺ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.
-
Preparation of ABTS•⁺ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add a small volume of the sample solution to the ABTS•⁺ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation and IC50 Determination: The calculation of percentage inhibition and IC50 value is similar to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay is based on the reduction of a colorless ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to a blue-colored ferrous complex (Fe²⁺-TPTZ) by antioxidants at low pH.
Reagents and Equipment:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compound and standard (FeSO₄ or Trolox)
-
Spectrophotometer (capable of measuring absorbance at ~593 nm)
Procedure:
-
Preparation of FRAP reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). This solution should be prepared fresh.
-
Reaction: Add a small volume of the sample solution to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance of the solution at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄ or Trolox. The antioxidant capacity of the sample is then expressed as FeSO₄ or Trolox equivalents.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for an in vitro antioxidant capacity assay, such as the DPPH or ABTS method.
Caption: General workflow for in vitro antioxidant capacity assays.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Deep Dive: Unraveling the Mode of Action of 4-Methyl-6-phenylpyrimidine-2-thiol
A Comparative Guide for Researchers and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives of pyrimidine-2-thiol exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comparative analysis of the potential mode of action of 4-Methyl-6-phenylpyrimidine-2-thiol , a member of this versatile class of compounds. While specific mechanistic studies on this particular molecule are limited in publicly available literature, this document extrapolates its likely mechanisms based on extensive research on structurally related pyrimidine-2-thiol derivatives. We present a comparative overview with established inhibitors, supported by experimental data and detailed protocols to facilitate further investigation.
Potential Modes of Action: A Comparative Overview
Based on the activities of analogous compounds, this compound is likely to exert its biological effects through one or more of the following mechanisms:
-
Enzyme Inhibition: Pyrimidine-2-thiols have been identified as potent inhibitors of various enzymes crucial for disease progression.
-
Antimicrobial Activity: Disruption of essential bacterial processes is a key feature of many pyrimidine derivatives.
This guide will explore these potential mechanisms in detail, comparing the extrapolated activity of this compound with known inhibitors.
Kinase Inhibition: A Promising Avenue in Cancer Therapy
Numerous pyrimidine derivatives have been developed as potent kinase inhibitors, a class of drugs that has revolutionized cancer treatment. Given the structural similarities, this compound is hypothesized to exhibit inhibitory activity against kinases such as Aurora kinases, which are key regulators of cell division and are often overexpressed in tumors.
Comparative Inhibitory Activity Data
The following table summarizes the inhibitory activity (IC50 values) of representative pyrimidine-based kinase inhibitors against Aurora kinases, providing a benchmark for the potential potency of this compound.
| Compound/Alternative | Target Kinase | IC50 (nM) | Reference |
| This compound (Hypothesized) | Aurora Kinase A/B | - | - |
| Alisertib (MLN8237) | Aurora Kinase A | 1.2 | [1] |
| Barasertib (AZD1152) | Aurora Kinase B | 0.37 | [1] |
| HLM-8598 | Aurora Kinase A | 73 | [2] |
| Compound 11j | Aurora Kinase A | 7.1 | [3] |
Experimental Protocol: In Vitro Aurora Kinase Inhibition Assay
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against Aurora kinases.[4][5][6]
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4)
-
Test compound (this compound or alternatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Assay Buffer to achieve the final desired concentrations. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of the microplate.
-
Add 5 µL of a mixture containing the kinase substrate and ATP in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the diluted enzyme solution in Kinase Assay Buffer.
-
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Detection:
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves a two-step process of ATP depletion followed by conversion of ADP to ATP, which is then detected via a luciferase-luciferin reaction.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
Computational Docking Analysis of Pyrimidine-2-thiols with Cyclooxygenase Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Docking Performance
The following tables summarize the binding affinities of various pyrimidine-2-thiol derivatives and standard non-steroidal anti-inflammatory drugs (NSAIDs) against COX-1 and COX-2. The data is collated from multiple in silico studies to facilitate a clear comparison.
Table 1: Docking Scores of Pyrimidine-2-thiol Derivatives and Standard Drugs against COX-1
| Compound | PDB ID | Docking Score (kcal/mol) | Reference |
| 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol (4a) | 3KK6 | -8.2 | [Pyridine moiety bearing pyrimidine-2-thiols][1] |
| Pyrimidine Derivative (PY4) | Not specified | -6.081 | [ADMET, Molecular docking studies][2][3] |
| Diclofenac (Standard) | 3KK6 | -7.9 | [Pyridine moiety bearing pyrimidine-2-thiols][1] |
| Ibuprofen (Standard) | Not specified | -5.50 | [Novel pyrimidines as COX-2 selective inhibitors][4] |
| Celecoxib (Standard) | Not specified | -6.34 | [Novel pyrimidines as COX-2 selective inhibitors][4] |
Table 2: Docking Scores of Pyrimidine-2-thiol Derivatives and Standard Drugs against COX-2
| Compound | PDB ID | Docking Score (kcal/mol) | Reference |
| 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol (4a) | 5IKR | -9.1 | [Pyridine moiety bearing pyrimidine-2-thiols][1] |
| Pyrimidine Derivative (PY5) | Not specified | -8.602 | [ADMET, Molecular docking studies][2][3] |
| Diclofenac (Standard) | 5IKR | -8.6 | [Pyridine moiety bearing pyrimidine-2-thiols][1] |
| Ibuprofen (Standard) | Not specified | -1.2 | [Novel pyrimidines as COX-2 selective inhibitors][4] |
| Celecoxib (Standard) | Not specified | -0.56 | [Novel pyrimidines as COX-2 selective inhibitors][4] |
Experimental Protocols
The following section details a generalized methodology for computational docking studies as compiled from the referenced literature.
Molecular Docking Workflow
A typical in silico molecular docking study involves several key steps, from ligand and protein preparation to the final analysis of the results.
1. Ligand Preparation: The three-dimensional (3D) structures of the ligand molecules, such as pyrimidine-2-thiol derivatives, are generated. Their energy is then minimized using computational chemistry software to obtain a stable conformation.[2][3]
2. Protein Preparation: The 3D crystallographic structure of the target protein (e.g., COX-1, COX-2) is obtained from a public repository like the Protein Data Bank (PDB).[1] The protein structure is prepared for docking by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms are added, and charges are assigned to the atoms.[1]
3. Docking Simulation: A docking software, such as AutoDock Vina or the Glide module of Schrödinger, is used to predict the binding orientation and affinity of the ligand within the active site of the protein.[1][3] A grid box is defined around the active site to guide the docking process. The software then explores various conformations of the ligand within this defined space and calculates the binding energy for each pose.[1]
4. Analysis of Results: The results are analyzed based on the docking score or binding energy, with lower values typically indicating a more favorable binding interaction. The binding poses are visualized to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.[2][3]
Visualizing the Docking Process
The following diagram illustrates the general workflow of a computational docking study.
Computational Docking Workflow
References
Safety Operating Guide
Proper Disposal of 4-Methyl-6-phenylpyrimidine-2-thiol: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of 4-Methyl-6-phenylpyrimidine-2-thiol is paramount in a laboratory setting to ensure the safety of personnel and the protection of the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans with step-by-step procedures for the proper handling and disposal of this compound.
Hazard and Safety Information
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Quantitative Safety Data Summary
The following table summarizes the key hazard information based on related pyrimidine-thiol compounds.
| Hazard Classification | GHS Category | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | P264, P270, P301+P312, P330, P501 |
| Skin Irritation | Category 2 | P264, P280, P302+P352, P321, P332+P313, P362+P364 |
| Eye Irritation | Category 2 | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | P261, P271, P304+P340, P312, P403+P233, P405 |
Source: Safety Data Sheet for a related pyrimidine-thiol compound.[1]
Step-by-Step Disposal Protocol
The following protocol details the recommended procedure for the disposal of this compound. This procedure involves the oxidation of the thiol group to a less hazardous sulfonic acid using sodium hypochlorite (bleach).[2][3]
Objective: To safely neutralize and prepare this compound waste for final disposal in accordance with institutional and local regulations.
Materials:
-
Waste this compound (solid or in solution)
-
Household bleach (approx. 5-6% sodium hypochlorite) or a prepared sodium hypochlorite solution
-
Designated hazardous waste container, properly labeled
-
Stir plate and stir bar (optional, for larger quantities)
-
Personal Protective Equipment (PPE)
Experimental Protocol:
-
Segregation and Collection:
-
Collect all waste containing this compound in a designated, chemically resistant container.
-
This includes unused or expired chemicals, contaminated disposable labware (e.g., pipette tips, gloves, absorbent paper), and solutions from experimental work-ups.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Neutralization (Oxidation):
-
Crucially, perform this step in a certified chemical fume hood.
-
For small quantities of solid waste, dissolve it in a suitable solvent that is miscible with water (e.g., ethanol, isopropanol) before proceeding.
-
Slowly and carefully add an excess of household bleach (sodium hypochlorite solution) to the waste container. A general guideline is to use a 1:1 mixture of bleach and water for treating contaminated glassware, suggesting a significant excess of bleach is required for chemical neutralization.[2]
-
Be aware that the reaction may be exothermic. For larger quantities, consider cooling the waste container in an ice bath during the addition of bleach.
-
If possible, stir the mixture to ensure complete reaction.
-
Allow the mixture to react for at least 24 hours to ensure the complete oxidation of the thiol.
-
-
Final Disposal:
-
After the 24-hour neutralization period, the resulting solution should be disposed of as hazardous waste.
-
Ensure the waste container is securely sealed and properly labeled.
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Do not pour the neutralized or un-neutralized waste down the drain.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
This comprehensive guide is intended to provide a clear and actionable plan for the safe disposal of this compound. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheets for any chemicals used in this process.
References
Personal protective equipment for handling 4-Methyl-6-phenylpyrimidine-2-thiol
Essential Safety and Handling Guide for 4-Methyl-6-phenylpyrimidine-2-thiol
This document provides immediate safety, operational, and disposal guidance for laboratory professionals, including researchers, scientists, and drug development experts, who handle this compound. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Hazard Identification and Safety Data
This compound is classified with the following hazards. Adherence to safety protocols is critical to mitigate risks.
| Hazard Classification | GHS Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin irritation (Category 2) | H315: Causes skin irritation |
| Serious eye damage (Category 1) | H318: Causes serious eye damage |
| Specific target organ toxicity, single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
Source: ECHEMI, ChemicalBook
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Engineering Controls | Chemical Fume Hood | All handling of this compound, especially of the solid compound or concentrated solutions, must be conducted in a certified chemical fume hood to control vapor inhalation and potential odors.[1][2] |
| Hand Protection | Chemical-resistant gloves | While specific permeation data for this compound is not available, nitrile gloves are generally recommended for protection against a wide range of chemicals, including weak acids and bases.[3][4][5] Given the skin irritation hazard, selecting a glove with a thickness of at least 0.2 mm is advisable. Always inspect gloves for any signs of degradation before use and replace them immediately if contamination occurs. For prolonged or direct contact, consider double-gloving. |
| Eye and Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields are mandatory to protect against splashes and dust particles.[1] |
| Skin and Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against accidental skin contact. |
| Respiratory Protection | Respirator | In situations where engineering controls are not sufficient to maintain exposure below acceptable levels, or during spill clean-up, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational and Disposal Plans
Proper handling, storage, and disposal are crucial for maintaining a safe laboratory environment and ensuring the integrity of the compound.
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[1][2] Prepare a designated work area within a chemical fume hood.
-
Weighing and Transfer : When weighing the solid, do so in a fume hood to avoid inhalation of dust. For transfers, use appropriate tools such as a spatula or powder funnel to minimize dust generation. If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all work surfaces.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
The disposal of this compound and its waste must comply with all local, state, and federal regulations. This compound should be treated as hazardous waste.
-
Waste Segregation : All waste streams containing this compound, including excess solid, solutions, and contaminated labware (e.g., pipette tips, gloves, weighing paper), must be segregated from other laboratory waste.[1]
-
Solid Waste : Collect contaminated solids in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste : Collect liquid waste in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless approved by your institution's environmental health and safety (EHS) department.
-
Decontamination of Glassware : Glassware that has come into contact with this compound should be decontaminated before being washed. A common practice for thiol-containing compounds is to rinse the glassware with a bleach solution within a fume hood to oxidize the thiol and reduce odor.[6] This rinsate should be collected as hazardous waste.
-
Arranging for Disposal : Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.[1]
Experimental Protocol: Synthesis of a Pyrimidine-2-thiol Derivative
The following is a general protocol for the synthesis of a pyrimidine-2-thiol derivative, which can be adapted for this compound. This procedure should be performed in a chemical fume hood with appropriate PPE.
Objective : To synthesize a 4,6-disubstituted-pyrimidine-2-thiol via a cyclocondensation reaction.
Materials :
-
A substituted 1,3-diketone (e.g., 1-phenyl-1,3-butanedione for the synthesis of this compound)
-
Thiourea
-
Potassium hydroxide
-
Ethanol
-
Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
Procedure :
-
In a round-bottom flask, dissolve the substituted 1,3-diketone (1 equivalent) and thiourea (1 equivalent) in ethanol.
-
Add a solution of potassium hydroxide (1.1 equivalents) in ethanol to the flask.
-
Attach a condenser and reflux the reaction mixture for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and acidify with a suitable acid (e.g., dilute HCl) to precipitate the product.
-
Filter the solid product, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
